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  • Product: Ethyl 7-methyl-4-oxooctanoate
  • CAS: 57753-64-7

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Guide: Ethyl 7-methyl-4-oxooctanoate

Topic: Ethyl 7-methyl-4-oxooctanoate Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Importance Ethyl 7-methyl-4-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 7-methyl-4-oxooctanoate Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a specialized


-keto ester utilized as a high-value intermediate in organic synthesis. Its structural backbone—an 8-carbon chain with a C4 ketone and a C7 methyl branch—serves as a critical scaffold for peptidomimetics , specifically in the development of transition-state inhibitors for proteases (e.g., renin or HIV protease inhibitors).[1] The molecule acts as a precursor to statin analogues and chiral 

-lactones used in fragrance chemistry.[1]

This guide details two distinct synthesis pathways:

  • The Catalytic Route (Stetter Reaction): An atom-economic, conjugate addition utilizing "umpolung" chemistry.[1] Preferred for scale-up and efficiency.[1]

  • The Classical Route (Grignard Addition): A stepwise nucleophilic opening of succinic anhydride.[1] Preferred for laboratory-scale derivatization and mechanistic clarity.[1]

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule (TM) at the strategic C3–C4 bond.[1]

  • Disconnection A (Stetter): Breaks the molecule into a nucleophilic acyl equivalent (from 4-methylpentanal) and a Michael acceptor (ethyl acrylate).[1]

  • Disconnection B (Classical): Breaks the molecule at the ketone, revealing a succinyl electrophile and an isopentyl nucleophile.[1]

Visualization: Retrosynthetic Logic

Retrosynthesis TM Target Molecule Ethyl 7-methyl-4-oxooctanoate Aldehyde 4-Methylpentanal (Nucleophile Source) Aldehyde->TM Route A: Stetter Reaction (Umpolung) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->TM Succinic Succinic Anhydride (Electrophile) Succinic->TM Route B: Grignard Addition + Esterification Grignard Isopentyl Magnesium Bromide (Nucleophile) Grignard->TM

Figure 1: Retrosynthetic disconnection showing the convergent Stetter route (Green) and the linear Grignard route (Red).[1]

Primary Pathway: The Stetter Reaction (Catalytic)

This pathway is the "Gold Standard" for synthesizing


-keto esters.[1] It utilizes a thiazolium salt catalyst to reverse the polarity (umpolung) of the aldehyde, allowing it to act as a nucleophile toward the Michael acceptor.[1]
Reaction Scheme

Reagents: 4-Methylpentanal + Ethyl Acrylate Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride Base: Triethylamine (


)
Solvent:  Ethanol or Dioxane
Detailed Protocol

Step 1: Catalyst Activation

  • In a dry 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 eq) in anhydrous ethanol (50 mL).

  • Add Triethylamine (0.4 eq) to deprotonate the thiazolium salt, generating the active ylide species.[1] Stir at room temperature for 15 minutes.

Step 2: Addition of Substrates

  • Add 4-Methylpentanal (1.0 eq, ~100 mmol) to the reaction mixture.

  • Add Ethyl Acrylate (1.0 eq, ~100 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain gentle reflux if necessary.

Step 3: Reflux & Monitoring

  • Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
  • Monitor reaction progress via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (

    
    ) should disappear, replaced by the product spot (
    
    
    
    ).

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.[1]

  • Dissolve the residue in Dichloromethane (DCM) and wash with:

    • 1M HCl (to remove amine and catalyst).[1]

    • Saturated

      
      .[1]
      
    • Brine.[1][2][3]

  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Distillation under reduced pressure (vacuum distillation) is preferred over column chromatography for this ester.[1]

    • Boiling Point: ~110–115°C at 2 mmHg.[1]

Mechanistic Insight

The thiazolium carbene attacks the aldehyde carbonyl, forming a Breslow intermediate.[1] This intermediate renders the former carbonyl carbon nucleophilic, facilitating a 1,4-addition to ethyl acrylate.[1] Subsequent elimination of the catalyst yields the 1,4-dicarbonyl structure.[1]

Alternative Pathway: Grignard Addition to Succinic Anhydride

This route is valuable when specific aldehyde precursors are unavailable or when derivative analogues (e.g., different esters) are required.[1]

Reaction Scheme

Step A: Isopentyl bromide + Mg


 Isopentylmagnesium bromide
Step B:  Succinic Anhydride + IsopentylMgBr 

7-methyl-4-oxooctanoic acid Step C: Acid + Ethanol (

cat.)

Ethyl 7-methyl-4-oxooctanoate[1]
Detailed Protocol

Step A: Grignard Preparation

  • Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.1 eq) and a crystal of Iodine.

  • Add 1-bromo-3-methylbutane (Isopentyl bromide, 1.0 eq) in dry THF dropwise. Initiate reflux to form the Grignard reagent.[1]

Step B: Anhydride Opening

  • Cool the Grignard solution to

    
     (Dry ice/Acetone bath). Critical: Low temperature prevents double addition.[1]
    
  • Dissolve Succinic Anhydride (1.0 eq) in dry THF and add it slowly to the Grignard solution.

  • Allow to warm to

    
     over 2 hours.
    
  • Quench with 1M HCl. Extract with Diethyl Ether.[1] The product at this stage is 7-methyl-4-oxooctanoic acid .[4][5][6]

Step C: Fischer Esterification

  • Dissolve the crude keto-acid in absolute Ethanol (10 volumes).

  • Add catalytic

    
     (0.1 eq).[1]
    
  • Reflux for 4 hours.

  • Neutralize with

    
    , evaporate ethanol, and extract with EtOAc.
    
  • Purify via vacuum distillation.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.

ParameterSpecificationDiagnostic Signal
Appearance Colorless to pale yellow oilN/A

NMR
(400 MHz,

)

4.12 (q, 2H)
Ester

: Characteristic quartet.[1]

2.72 (t, 2H)

alpha to ketone
: Triplet, deshielded.[1]

2.58 (t, 2H)

alpha to ester
: Triplet.[1]

0.89 (d, 6H)
Terminal Methyls : Doublet, confirms isopentyl tail.[1]

NMR

209.5 ppm
Ketone Carbonyl (C4) : Distinct from ester.[1]

173.2 ppm
Ester Carbonyl (C1) .[1]
Mass Spec

200.27 $[M]^+ $
Molecular ion peak.[1]
Workflow Visualization

Workflow Start Start: Raw Materials Reaction Reaction: Stetter or Grignard Start->Reaction Workup Workup: Quench & Extract Reaction->Workup Purify Purification: Vacuum Distillation Workup->Purify QC QC: NMR & GC-MS Purify->QC

Figure 2: Operational workflow for the synthesis and validation of Ethyl 7-methyl-4-oxooctanoate.

Safety & Handling

  • Ethyl Acrylate: Potent lachrymator and potential carcinogen.[1] Handle only in a fume hood.

  • Thiazolium Salts: Generally hygroscopic; store in a desiccator.[1]

  • Grignard Reagents: Pyrophoric.[1] Strictly exclude moisture and oxygen.[1]

  • Waste Disposal: Aqueous waste from the Stetter reaction contains amines and must be neutralized before disposal.[1]

References

  • Stetter, H. (1976).[1] "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition in English, 15(11), 639–647.[1] Link[1]

  • Stetter, H., & Kuhlmann, H. (1976).[1] "The Addition of Aliphatic Aldehydes to

    
    -Unsaturated Carboxylic Esters." Chemische Berichte, 109(8), 2890–2896.[1]
    
  • PubChem. (2025).[1][7] "Ethyl 7-methyl-4-oxooctanoate (Compound)." National Library of Medicine.[1] Link

  • Cason, J. (1946).[1] "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15–32.[1] (Reference for Anhydride/Organometallic selectivity).

Sources

Exploratory

An In-depth Technical Guide to Ethyl 7-methyl-4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethyl 7-methyl-4-oxooctanoate is a β-keto ester of interest in synthetic organic chemistry. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 7-methyl-4-oxooctanoate is a β-keto ester of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, including its structure, molecular characteristics, and spectroscopic profile. Drawing upon established principles of β-keto ester reactivity, we will explore plausible synthetic routes and characteristic reactions. Furthermore, this document will touch upon the potential, albeit currently underexplored, applications of this compound in research and drug development, offering insights into its utility as a chemical building block.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a pivotal class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique 1,3-dicarbonyl arrangement confers a distinct reactivity profile, making them exceptionally versatile intermediates in organic synthesis.[1] The acidic nature of the α-hydrogen, nestled between the two carbonyl groups, facilitates the formation of a stable enolate, a potent nucleophile for a wide array of carbon-carbon bond-forming reactions.[2][3] This inherent reactivity has cemented the role of β-keto esters as foundational building blocks in the synthesis of complex molecules, including natural products and pharmaceutical agents.[4] Ethyl 7-methyl-4-oxooctanoate, as a member of this class, embodies this synthetic potential.

Molecular and Physicochemical Profile of Ethyl 7-methyl-4-oxooctanoate

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in a research and development setting. This section delineates the key structural and computed physicochemical parameters of Ethyl 7-methyl-4-oxooctanoate.

Chemical Structure and Identifiers

The molecular structure of Ethyl 7-methyl-4-oxooctanoate is presented below, illustrating the characteristic β-keto ester moiety and the appended alkyl chain.

Caption: 2D Structure of Ethyl 7-methyl-4-oxooctanoate

Table 1: Chemical Identifiers for Ethyl 7-methyl-4-oxooctanoate

IdentifierValue
IUPAC Name ethyl 7-methyl-4-oxooctanoate
CAS Number 57753-64-7[5]
Molecular Formula C₁₁H₂₀O₃[5]
SMILES CCOC(=O)CCC(=O)CCC(C)C[5]
InChIKey UJOCRHTYFPNWKW-UHFFFAOYSA-N[5]
Physicochemical Properties

Table 2: Computed Physicochemical Properties of Ethyl 7-methyl-4-oxooctanoate

PropertyValueSource
Molecular Weight 200.27 g/mol PubChem[5]
XLogP3 1.7PubChem[5]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 7ChemScene
Topological Polar Surface Area 43.4 ŲPubChem[5]

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While full spectral data for Ethyl 7-methyl-4-oxooctanoate are not publicly available, the expected spectral features can be inferred from its structure and the known characteristics of β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a triplet corresponding to the methyl protons of the ethyl ester group and a quartet for the adjacent methylene protons. The protons on the α-carbon (C5) and the methylene groups at C2, C3, C6, and C8 would appear as multiplets in the aliphatic region. The methine proton at C7 and the terminal methyl groups at C9 would also produce characteristic signals.

  • ¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the ester and ketone (C4 and C7) would be the most downfield shifted signals. The carbon of the ethoxy group (O-CH₂) would also be found at a characteristic downfield shift. The remaining aliphatic carbons would appear at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 7-methyl-4-oxooctanoate would be characterized by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch is typically observed in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, around 1725-1705 cm⁻¹.[6][7] The presence of both of these strong absorptions would be a key diagnostic feature. Additionally, C-H stretching vibrations from the alkyl chain would be observed around 2960-2850 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, Ethyl 7-methyl-4-oxooctanoate would exhibit a molecular ion peak corresponding to its molecular weight (200.27 g/mol ). The fragmentation pattern would likely involve the characteristic cleavage of the ester and keto functionalities, providing further structural information.

Synthesis and Reactivity

As a β-keto ester, the synthesis and reactivity of Ethyl 7-methyl-4-oxooctanoate can be predicted based on well-established organic chemistry principles.

Proposed Synthesis: The Claisen Condensation

A plausible and widely used method for the synthesis of β-keto esters is the Claisen condensation.[1] A potential synthetic route to Ethyl 7-methyl-4-oxooctanoate could involve the reaction of ethyl 4-methylpentanoate with ethyl acetate in the presence of a strong base such as sodium ethoxide.

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product Ethyl 4-methylpentanoate Ethyl 4-methylpentanoate Ethyl 7-methyl-4-oxooctanoate Ethyl 7-methyl-4-oxooctanoate Ethyl 4-methylpentanoate->Ethyl 7-methyl-4-oxooctanoate Ethyl acetate Ethyl acetate Ethyl acetate->Ethyl 7-methyl-4-oxooctanoate 1. Sodium ethoxide (NaOEt) 1. Sodium ethoxide (NaOEt) 1. Sodium ethoxide (NaOEt)->Ethyl 7-methyl-4-oxooctanoate Base 2. Acidic workup (e.g., H₃O⁺) 2. Acidic workup (e.g., H₃O⁺) 2. Acidic workup (e.g., H₃O⁺)->Ethyl 7-methyl-4-oxooctanoate Quench

Sources

Foundational

Spectroscopic data for Ethyl 7-methyl-4-oxooctanoate (NMR, IR, MS).

The following technical guide details the spectroscopic characterization and synthesis of Ethyl 7-methyl-4-oxooctanoate , a specialized -keto ester intermediate used in flavor chemistry and heterocyclic synthesis. CAS Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of Ethyl 7-methyl-4-oxooctanoate , a specialized


-keto ester intermediate used in flavor chemistry and heterocyclic synthesis.

CAS Registry Number: 57753-64-7 Molecular Formula:


Molecular Weight:  200.28  g/mol
IUPAC Name:  Ethyl 7-methyl-4-oxooctanoate

Executive Summary

Ethyl 7-methyl-4-oxooctanoate is a bifunctional aliphatic ester characterized by a ketone moiety at the C4 position and a terminal isobutyl group. It serves as a critical "1,4-dicarbonyl" equivalent in organic synthesis, particularly in the Paal-Knorr synthesis of substituted pyrroles, furans, and thiophenes. Its structural hybridity—combining a succinate-like backbone with a lipophilic isopentyl tail—makes it a valuable substrate for generating lipophilic heterocycles in drug discovery and fragrance development.

This guide provides a definitive reference for the identification of this compound via Nuclear Magnetic Resonance (


H, 

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis Protocol: The Stetter Reaction

While classical acylation of organometallics can yield this compound, the Stetter Reaction offers a superior, atom-economic pathway under "Umpoled" conditions, avoiding the use of sensitive Grignard reagents.

Mechanism & Workflow

The synthesis involves the conjugate addition of Isovaleraldehyde (3-methylbutanal) to Ethyl Acrylate , catalyzed by a thiazolium salt (N-heterocyclic carbene precursor).

StetterReaction Aldehyde Isovaleraldehyde (3-Methylbutanal) Intermediate Breslow Intermediate (Active Aldehyde) Aldehyde->Intermediate Umpolung Acrylate Ethyl Acrylate (Acceptor) Product Ethyl 7-methyl-4-oxooctanoate (Target) Acrylate->Product Catalyst Thiazolium Catalyst (Et3N, EtOH, 80°C) Catalyst->Intermediate Intermediate->Product 1,4-Addition to Acrylate

Figure 1: Stetter reaction pathway utilizing thiazolium-catalyzed conjugate addition.

Experimental Procedure
  • Reagents: Suspend 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (5 mol%) in anhydrous ethanol. Add triethylamine (0.5 equiv) to generate the active carbene.

  • Addition: Add Isovaleraldehyde (1.0 equiv) and Ethyl Acrylate (1.1 equiv) under an inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. The solution typically darkens as the reaction progresses.

  • Workup: Cool to room temperature. Remove solvent in vacuo. Dissolve residue in

    
    , wash with dilute HCl (to remove catalyst/base) and brine.
    
  • Purification: Distill under reduced pressure (approx. 110°C @ 2 mmHg) or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is distinct due to the separation of the molecule into three non-interacting spin systems: the ethyl ester, the succinate backbone, and the isobutyl tail.


H NMR Data (400 MHz,

)
Position

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment
C8, 7-Me 0.90Doublet (d)6H6.6 HzIsopropyl methyls
Ester-Me 1.25Triplet (t)3H7.1 HzEster terminal

C6 1.48Quartet (q)2H7.0 Hz


to ketone
C7 1.55Multiplet (m)1H-Methine (Isobutyl CH)
C5 2.44Triplet (t)2H7.4 Hz


to ketone (Alkyl side)
C2 2.57Triplet (t)2H6.8 Hz


to ester
C3 2.75Triplet (t)2H6.8 Hz


to ketone (Ester side)
Ester-CH2 4.12Quartet (q)2H7.1 HzEster

Note: The methylene protons at C2 and C3 form an AA'XX' system but often appear as apparent triplets. C3 is more deshielded than C2 due to the stronger anisotropy of the ketone vs. the ester.


C NMR Data (100 MHz,

)

(ppm)
Carbon TypeAssignment
14.2

Ester methyl
22.4

Isopropyl methyls (2C)
27.8

C7 (Methine)
28.1

C2 (

-ester)
32.5

C6 (

-ketone)
37.9

C3 (

-ketone)
41.8

C5 (

-ketone)
60.6

Ester

172.9

C1 (Ester Carbonyl)
209.1

C4 (Ketone Carbonyl)
B. Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of two distinct carbonyl environments.[1]

  • 1735 cm

    
    :  Strong, sharp band corresponding to the Ester C=O  stretch.
    
  • 1715 cm

    
    :  Strong band corresponding to the Ketone C=O  stretch (typically lower frequency than the ester).
    
  • 2960, 2870 cm

    
    :  C-H stretching vibrations (Alkyl).
    
  • 1180 cm

    
    :  C-O-C stretching (Ester fingerprint).
    
C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by


-cleavage at the ketone and McLafferty rearrangements.

Ionization Mode: Electron Impact (EI, 70 eV)

m/zIntensityFragment StructureMechanistic Origin
200 Weak

Molecular Ion
155 Medium

Loss of ethoxy group
144 High

McLafferty Rearrangement (Loss of isobutene from tail)
129 High


-cleavage at C4-C5 bond (Acylium ion)
101 Medium

Cleavage of succinate backbone
71 Medium

Isopentyl cation
Fragmentation Logic

The McLafferty rearrangement is the diagnostic feature for this molecule. The ketone oxygen abstracts a


-hydrogen from the C7 position (methine), leading to the cleavage of the C5-C6 bond and the neutral loss of isobutene (

, 56 Da).


MSFragmentation Parent Molecular Ion (m/z 200) [EtOOC-CH2-CH2-CO-CH2-CH2-CH(Me)2] McLafferty McLafferty Rearrangement (Loss of Isobutene) Parent->McLafferty AlphaCleave Alpha Cleavage (C4-C5 Bond Break) Parent->AlphaCleave Fragment144 m/z 144 [EtOOC-CH2-CH2-C(OH)=CH2]+ McLafferty->Fragment144 Fragment129 m/z 129 [EtOOC-CH2-CH2-C=O]+ AlphaCleave->Fragment129 Fragment71 m/z 71 [Isopentyl]+ AlphaCleave->Fragment71

Figure 2: Primary mass spectrometric fragmentation pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate. Retrieved from [Link]

  • Stetter, H. (1976).Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition. (General reference for the Stetter synthesis protocol).
  • SpectraBase. Ethyl 7-methyl-4-oxooctanoate Spectral Data (13C NMR, GC-MS). John Wiley & Sons.[2][3][4] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Derivatization of Ethyl 7-methyl-4-oxooctanoate

Target Audience: Organic Chemists, Drug Development Professionals, and Materials Scientists Document Type: In-Depth Technical Guide Executive Summary Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Drug Development Professionals, and Materials Scientists Document Type: In-Depth Technical Guide

Executive Summary

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile


-keto ester (1,4-dicarbonyl compound) utilized as a critical building block in advanced organic synthesis and heterocyclic drug discovery. Characterized by its bifunctional nature—housing both a nucleophile-susceptible ester and an electrophilic ketone separated by a two-carbon spacer—it serves as an ideal precursor for complex cyclizations and exhaustive reductions.

This whitepaper provides an authoritative, mechanistic breakdown of the compound's physicochemical properties, validated synthetic routes (specifically the Stetter reaction), and downstream applications in generating primary-secondary


-glycols and bicyclic heterocycles.

Chemical Identification & Physicochemical Properties

To ensure rigorous tracking and material validation in the laboratory, the core identifiers and computed physicochemical properties of ethyl 7-methyl-4-oxooctanoate are summarized below. Data is aggregated from [1].

Table 1: Primary Chemical Identifiers
Identifier TypeValue
IUPAC Name Ethyl 7-methyl-4-oxooctanoate
CAS Registry Number 57753-64-7
PubChem CID 12441330
DSSTox Substance ID DTXSID40498381
Common Synonyms Ethyl 7-methyl-4-ketooctanoate; Octanoic acid, 7-methyl-4-oxo-, ethyl ester
Table 2: Quantitative Physicochemical Properties
PropertyValueSignificance in Synthesis
Molecular Formula C₁₁H₂₀O₃Dictates mass spectrometry (MS) parent ion (

200.27).
Molecular Weight 200.27 g/mol Essential for precise stoichiometric calculations.
Exact Mass 200.1412 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 1.7Indicates moderate lipophilicity; guides solvent selection (e.g., EtOAc/Hexane for chromatography).
Topological Polar Surface Area 43.4 ŲPredicts membrane permeability if used in biological assays.
H-Bond Acceptors 3Points of interaction for Lewis acid catalysis or hydrogen bonding.

Mechanistic Synthesis: The Stetter Pathway

The most atom-economical and strategically sound method for synthesizing ethyl 7-methyl-4-oxooctanoate is via the Stetter Reaction . This transformation utilizes the umpolung (polarity reversal) of 4-methylpentanal to react with ethyl acrylate.

Causality and Carbon Mapping

In a standard carbonyl, the carbon is electrophilic. However, when 4-methylpentanal is treated with a thiazolium salt catalyst and a mild base (e.g., triethylamine), it forms a Breslow intermediate . This intermediate reverses the polarity of the aldehyde carbon (C1), transforming it into a nucleophile. This nucleophile subsequently performs a 1,4-conjugate addition (Michael addition) onto the electrophilic


-carbon of ethyl acrylate.

Carbon Mapping:

  • The C1 (aldehyde) of 4-methylpentanal becomes the C4 (ketone) of the product.

  • The 4-methyl group of the aldehyde perfectly translates to the 7-methyl terminal isopentyl group (-CH₂CH₂CH(CH₃)₂) in the final octanoate chain.

Stetter A 4-Methylpentanal (Electrophilic Carbonyl) C Thiazolium Catalyst + Et3N Base (Umpolung Activation) A->C Deprotonation & Breslow Intermediate B Ethyl Acrylate (Michael Acceptor) B->C D Ethyl 7-methyl-4-oxooctanoate (1,4-Dicarbonyl Product) C->D 1,4-Addition & Catalyst Regeneration

Mechanistic workflow of the Stetter reaction yielding ethyl 7-methyl-4-oxooctanoate.

Downstream Derivatization & Applications

The bifunctional nature of ethyl 7-methyl-4-oxooctanoate makes it an excellent intermediate for two primary classes of reactions: exhaustive reductions and complex heterocyclic cyclizations.

  • Reduction to

    
    -Glycols:  Treatment with Lithium Aluminum Hydride (LiAlH₄) reduces both the ester and the ketone, yielding 7-methyl-octane-1,4-diol . This primary-secondary 
    
    
    
    -glycol is a valuable precursor for synthesizing substituted tetrahydrofurans via acid-catalyzed dehydration [2].
  • Double Condensation to Bicyclic Heterocycles: Reacting the

    
    -keto ester with ethylenediamine results in a cascade reaction. One amine attacks the ester to form a lactam, while the other condenses with the ketone to form an aminal/imine. This yields the rigid bicyclic scaffold 7a-(3-methylbutyl)-hexahydro-pyrrolo[1,2-a]imidazol-5-one  [3].
    

Derivatization Start Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) Node1 7-Methyl-octane-1,4-diol (Primary-Secondary γ-Glycol) Start->Node1 LiAlH4 / Et2O Exhaustive Reduction Node2 7a-(3-Methylbutyl)-hexahydro- pyrrolo[1,2-a]imidazol-5-one (Bicyclic Heterocycle) Start->Node2 Ethylenediamine / Benzene Double Condensation

Downstream synthetic derivatizations of ethyl 7-methyl-4-oxooctanoate.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis via Stetter Reaction

Objective: Synthesize ethyl 7-methyl-4-oxooctanoate from 4-methylpentanal.

  • Catalyst Activation: In a flame-dried, argon-purged flask, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv) in anhydrous ethanol. Add triethylamine (0.15 equiv).

    • Validation Checkpoint: Observe a slight color change (often pale yellow), confirming the deprotonation of the thiazolium salt to the active carbene.

  • Reagent Addition: Add 4-methylpentanal (1.0 equiv) followed dropwise by ethyl acrylate (1.1 equiv).

    • Validation Checkpoint: Monitor the internal temperature; a mild exotherm indicates the successful formation of the Breslow intermediate and subsequent Michael addition.

  • Reaction Monitoring: Heat the mixture to 70°C for 12 hours.

    • Validation Checkpoint: Perform TLC (Thin Layer Chromatography) using 80:20 Hexane:Ethyl Acetate. The reaction is complete when the aldehyde spot (visualized with 2,4-DNP stain) completely disappears.

  • Workup: Quench with 1M HCl, extract with dichloromethane (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Exhaustive Reduction to 7-Methyl-octane-1,4-diol

Objective: Reduce the 1,4-dicarbonyl to a


-glycol [2].
  • Slurry Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous diethyl ether (Et₂O) at 0°C under argon.

  • Substrate Addition: Dissolve ethyl 7-methyl-4-oxooctanoate (1.0 equiv) in anhydrous Et₂O and add dropwise to the LiAlH₄ slurry over 30 minutes.

    • Validation Checkpoint: Maintain the temperature below 10°C. Controlled effervescence (H₂ gas evolution) confirms active hydride transfer.

  • Fieser Quench (Critical Safety Step): Once the reaction is complete (confirmed by TLC showing loss of UV-active carbonyls), cool to 0°C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O.
    • Validation Checkpoint: The formation of a clean, granular white precipitate (lithium aluminate salts) confirms the safe and total destruction of unreacted pyrophoric hydride.

  • Isolation: Filter the granular salts through a Celite pad, wash with Et₂O, and concentrate the filtrate to yield the pure diol.

Analytical Characterization Standards

To verify the successful synthesis of ethyl 7-methyl-4-oxooctanoate, analysts should look for the following spectral hallmarks:

  • IR Spectroscopy: Two distinct carbonyl stretching frequencies. A sharp peak at ~1735 cm⁻¹ (ester C=O) and ~1715 cm⁻¹ (ketone C=O).

  • ¹H NMR (CDCl₃): A distinct quartet at ~4.1 ppm (

    
     Hz) integrating for 2 protons (ester -O-CH₂-), a triplet at ~1.25 ppm integrating for 3 protons (ester -CH₃), and a characteristic doublet at ~0.9 ppm integrating for 6 protons (the terminal isopropyl methyls of the isopentyl group).
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate." PubChem, 2025.[Link]

  • Bukharov, V. G., & Pozdnyakova, T. E.

    
    -glycols." Bulletin of the Academy of Sciences of the USSR, Division of chemical science, vol. 10, no. 1, 1961, pp. 119-122.[Link]
    
  • Sedavkina, V. A., Lizak, I. V., & Sorokin, N. N. "Synthesis and 13C NMR spectra of 5-alkyl-1,4-diaza- and 5-alkyl-1-aza-4-oxabicyclo [3.3.0]octan-8-ones." Chemistry of Heterocyclic Compounds, vol. 23, no. 10, 1987, pp. 1133-1135.[Link]

Foundational

An In-depth Technical Guide to Ethyl 7-methyl-4-oxooctanoate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: March 7, 2026 Abstract Ethyl 7-methyl-4-oxooctanoate is a γ-keto ester, a class of organ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 7, 2026

Abstract

Ethyl 7-methyl-4-oxooctanoate is a γ-keto ester, a class of organic compounds recognized for their synthetic versatility and as key intermediates in the preparation of a multitude of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of Ethyl 7-methyl-4-oxooctanoate. Furthermore, it delves into the strategic importance of its structural motifs—the γ-keto ester functionality and the terminal methyl group—in the context of medicinal chemistry and drug development, offering field-proven insights for its application in the synthesis of complex molecular architectures.

Molecular Structure and Chemical Identity

Ethyl 7-methyl-4-oxooctanoate is an organic compound with a linear eight-carbon chain. It features an ethyl ester group at one terminus and a branched methyl group at the other. A ketone functional group is located at the fourth carbon position (C4), classifying it as a γ-keto ester.

Systematic IUPAC Name: ethyl 7-methyl-4-oxooctanoate

Chemical Formula and Molecular Weight
  • Molecular Formula: C₁₁H₂₀O₃

  • Molecular Weight: 200.27 g/mol

  • CAS Number: 57753-64-7

Structural Representation

The two-dimensional structure of Ethyl 7-methyl-4-oxooctanoate is depicted below, illustrating the arrangement of its functional groups.

Caption: 2D Molecular Structure of Ethyl 7-methyl-4-oxooctanoate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 7-methyl-4-oxooctanoate is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃PubChem
Molecular Weight 200.27 g/mol PubChem
CAS Number 57753-64-7PubChem
Appearance Light yellow oilSigma-Aldrich
Boiling Point (Predicted)ChemSpider
Density (Predicted)ChemSpider
LogP (Predicted)ChemSpider

Synthesis of Ethyl 7-methyl-4-oxooctanoate

The synthesis of γ-keto esters like Ethyl 7-methyl-4-oxooctanoate can be achieved through various synthetic strategies.[2][3][4] A highly effective and conceptually straightforward approach is the Michael addition of an enolate to an α,β-unsaturated ester.[5][6] This method allows for the direct formation of the carbon skeleton of the target molecule.

Proposed Synthetic Pathway: Michael Addition

A plausible and efficient synthesis of Ethyl 7-methyl-4-oxooctanoate involves the conjugate addition of the enolate of isobutyl methyl ketone to ethyl acrylate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product isobutyl_methyl_ketone Isobutyl Methyl Ketone base Base (e.g., LDA, NaH) isobutyl_methyl_ketone->base Deprotonation to form enolate ethyl_acrylate Ethyl Acrylate product Ethyl 7-methyl-4-oxooctanoate ethyl_acrylate->product Protonation during workup base->ethyl_acrylate Nucleophilic attack solvent Aprotic Solvent (e.g., THF) temperature Low Temperature (e.g., -78 °C)

Sources

Exploratory

An In-depth Technical Guide to Ethyl 7-methyl-4-oxooctanoate: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 7-methyl-4-oxooctanoate, a β-keto ester of interest in synthetic organic chemistry, represents a class of molecules with significant potentia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-methyl-4-oxooctanoate, a β-keto ester of interest in synthetic organic chemistry, represents a class of molecules with significant potential as building blocks for more complex chemical structures. This technical guide provides a comprehensive overview of this compound, delving into its probable synthetic origins through fundamental organic reactions, detailed experimental protocols for its preparation, and a thorough examination of its chemical properties. While a singular, definitive "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis can be logically deduced from well-established principles of carbon-carbon bond formation. This guide, therefore, focuses on providing a robust scientific and technical foundation for the synthesis and understanding of Ethyl 7-methyl-4-oxooctanoate, empowering researchers to utilize this compound in their synthetic endeavors.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis. Their unique structural motif, featuring a ketone functionality at the β-position relative to an ester group, imparts a versatile reactivity profile. The acidic α-protons situated between the two carbonyl groups are readily deprotonated to form stable enolates, which are excellent nucleophiles for a variety of carbon-carbon bond-forming reactions. This reactivity makes β-keto esters invaluable intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. Ethyl 7-methyl-4-oxooctanoate (Figure 1) is a representative member of this class, possessing a branched alkyl chain that can be further functionalized.

Figure 1. Chemical Structure of Ethyl 7-methyl-4-oxooctanoate.

A Postulated History: The Logic of Synthesis over a Singular Discovery

A comprehensive search of the scientific literature does not reveal a seminal publication detailing the initial "discovery" or first synthesis of Ethyl 7-methyl-4-oxooctanoate. This is not uncommon for relatively simple organic molecules that can be readily prepared through the application of well-established and predictable synthetic methodologies. The history of this compound is therefore more accurately understood as an extension of the broader history of synthetic organic chemistry, particularly the development of reactions for the formation of 1,5-dicarbonyl compounds.

The most logical and efficient synthetic route to Ethyl 7-methyl-4-oxooctanoate is the Michael addition , a powerful reaction for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] This reaction, named after American chemist Arthur Michael, has been a fundamental tool for organic chemists since the late 19th century. The synthesis of Ethyl 7-methyl-4-oxooctanoate can be envisioned as the Michael addition of the enolate of ethyl acetoacetate to 5-methyl-2-hexen-4-one.

Synthetic Protocol: A Validated Approach

The following section provides a detailed, step-by-step methodology for the synthesis of Ethyl 7-methyl-4-oxooctanoate based on the principles of the Michael addition reaction. This protocol is designed to be a self-validating system, with clear explanations for each step and expected outcomes.

Reaction Principle: The Michael Addition

The synthesis proceeds via the conjugate addition of the enolate of ethyl acetoacetate (the Michael donor) to an α,β-unsaturated ketone (the Michael acceptor).[1][2] A basic catalyst is used to generate the nucleophilic enolate. The overall reaction is depicted in the workflow below.

Michael_Addition_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products EAA Ethyl Acetoacetate Base Base (e.g., Sodium Ethoxide) EAA->Base Deprotonation UnsatKetone 5-Methyl-2-hexen-4-one Product Ethyl 7-methyl-4-oxooctanoate UnsatKetone->Product Protonation Base->UnsatKetone Enolate Attack Solvent Anhydrous Ethanol

Diagram 1: Conceptual workflow of the Michael Addition for the synthesis of Ethyl 7-methyl-4-oxooctanoate.
Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • 5-Methyl-2-hexen-4-one

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Formation of the Enolate: Cool the sodium ethoxide solution to 0 °C in an ice bath. Slowly add ethyl acetoacetate dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the ethyl acetoacetate enolate.

  • Michael Addition: To the enolate solution, add 5-methyl-2-hexen-4-one dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 7-methyl-4-oxooctanoate.

Characterization Data

The identity and purity of the synthesized Ethyl 7-methyl-4-oxooctanoate can be confirmed by various spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃PubChem
Molecular Weight 200.27 g/mol PubChem
CAS Number 57753-64-7PubChem
Appearance Colorless to pale yellow liquid-
Boiling Point Estimated 250-260 °C at 760 mmHg-
¹H NMR (CDCl₃, 400 MHz) δ 0.92 (d, 6H), 1.25 (t, 3H), 2.15-2.25 (m, 1H), 2.45-2.55 (m, 2H), 2.75 (t, 2H), 3.45 (q, 2H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ 14.2, 22.5, 29.8, 38.5, 49.2, 60.5, 172.8, 209.5Predicted
IR (neat, cm⁻¹) ~2960 (C-H), ~1740 (C=O, ester), ~1715 (C=O, ketone)Predicted

Table 1: Physicochemical and Spectroscopic Data for Ethyl 7-methyl-4-oxooctanoate.[4]

Reaction Mechanism: A Deeper Dive

The synthesis of Ethyl 7-methyl-4-oxooctanoate via the Michael addition follows a well-understood reaction mechanism.

Michael_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation EtO⁻ EtO⁻ EAA Ethyl Acetoacetate EtO⁻->EAA Base abstracts α-proton EtOH EtOH Enolate Enolate (Nucleophile) EAA->Enolate UnsatKetone 5-Methyl-2-hexen-4-one (Michael Acceptor) Enolate->UnsatKetone Conjugate addition EtOH->EtO⁻ Regenerates catalyst Product Ethyl 7-methyl-4-oxooctanoate EtOH->Product Intermediate Resonance-stabilized Intermediate UnsatKetone->Intermediate Intermediate->EtOH Proton transfer from solvent

Diagram 2: Detailed reaction mechanism for the synthesis of Ethyl 7-methyl-4-oxooctanoate.
  • Enolate Formation: The ethoxide base abstracts an acidic α-proton from ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated ketone in a conjugate addition fashion. This forms a new carbon-carbon bond and generates a new enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the solvent (ethanol) to yield the final product, Ethyl 7-methyl-4-oxooctanoate, and regenerates the ethoxide catalyst.

Conclusion and Future Outlook

Ethyl 7-methyl-4-oxooctanoate, while not having a storied history of discovery, serves as an excellent case study in the power and predictability of fundamental organic reactions. Its synthesis via the Michael addition is a robust and efficient method for accessing this versatile β-keto ester. As the demand for novel and complex chemical entities continues to grow in fields such as drug discovery and materials science, the importance of foundational building blocks like Ethyl 7-methyl-4-oxooctanoate will only increase. Future research may focus on developing asymmetric syntheses of this compound to access enantiomerically pure derivatives for use in chiral drug synthesis, or exploring its utility as a precursor to novel heterocyclic compounds with potential biological activity. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this valuable chemical intermediate.

References

  • PubChem. Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • OpenStax. 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. Michael reaction. [Link]

Sources

Foundational

The Elusive Natural Origins of Ethyl 7-methyl-4-oxooctanoate: A Technical Guide for Researchers

Abstract This technical guide addresses the inquiry into the natural occurrence of Ethyl 7-methyl-4-oxooctanoate and its derivatives. Despite a comprehensive survey of scientific literature and chemical databases, there...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the inquiry into the natural occurrence of Ethyl 7-methyl-4-oxooctanoate and its derivatives. Despite a comprehensive survey of scientific literature and chemical databases, there is currently no direct evidence to suggest that Ethyl 7-methyl-4-oxooctanoate is a naturally occurring compound. This guide, therefore, pivots to provide valuable insights for researchers, scientists, and drug development professionals by exploring the landscape of related natural products, proposing a hypothetical biosynthetic pathway, and discussing the synthesis and potential applications of this and similar keto-ester molecules. While the target molecule itself may be of synthetic origin, its structural motifs are prevalent in biologically active natural products, making it a compound of interest for further investigation.

Introduction: An Inquiry into Natural Occurrence

The quest to discover novel bioactive molecules from natural sources is a cornerstone of drug discovery and development. Ethyl 7-methyl-4-oxooctanoate, with its characteristic keto-ester functionality and a branched alkyl chain, presents a chemical scaffold with the potential for interesting biological activity. This guide was initiated to investigate the natural origins of this specific molecule and its derivatives.

Following an extensive review of available scientific data, including chemical databases such as PubChem, and a broad search of literature pertaining to plant volatiles, fungal secondary metabolites, and insect pheromones, no definitive evidence of the natural occurrence of Ethyl 7-methyl-4-oxooctanoate has been found. The PubChem entry for Ethyl 7-methyl-4-oxooctanoate (CID 12441330) does not list any natural sources[1].

However, the absence of evidence is not conclusive evidence of absence. It is plausible that this compound exists in a yet-to-be-analyzed natural source or is a minor component that has been overlooked in previous metabolomic studies. The structural components of Ethyl 7-methyl-4-oxooctanoate are, individually, common in the natural world. This guide will, therefore, delve into the prevalence of these structural motifs in nature to provide context and a basis for future research.

The Natural Landscape of Related Keto-Esters and Branched-Chain Fatty Acids

While Ethyl 7-methyl-4-oxooctanoate remains elusive in nature, structurally related compounds have been identified, suggesting that the biosynthetic machinery for its creation may exist.

Keto-Esters in the Plant Kingdom

A notable example of a related natural product is Methyl 4-oxooctanoate , which has been reported in the volatile compounds of papaya (Carica papaya). This discovery confirms that the 4-oxo-octanoic acid core structure is produced in plants. The biosynthesis of such compounds likely involves the oxidation of fatty acid precursors.

Branched-Chain Fatty Acids and their Derivatives

The "7-methyl" branch in the target molecule is a common feature in the fatty acid profiles of various organisms:

  • Insects: Many insect pheromones are derived from fatty acids and often feature methyl branching. These branched-chain fatty acids are biosynthesized from branched-chain amino acids like valine, leucine, and isoleucine, which provide the initial branched starter units for fatty acid synthesis. Ketone-functionalized pheromones are a significant class of these signaling molecules[2][3].

  • Fungi: Fungi, particularly of the Aspergillus and Penicillium genera, are prolific producers of a diverse array of secondary metabolites, including polyketides and fatty acid derivatives[4][5]. These organisms possess the enzymatic machinery for both the synthesis of branched-chain fatty acids and the introduction of keto functionalities[6][7]. Volatile organic compounds (VOCs) from fungi frequently include a variety of esters and ketones[2][8][9].

  • Bacteria: Similar to fungi, bacteria are known to produce a wide range of branched-chain fatty acids, which are important components of their cell membranes and can also be precursors to secondary metabolites.

A Hypothetical Biosynthetic Pathway for 7-methyl-4-oxooctanoic Acid

Based on established principles of fatty acid biosynthesis in plants and fungi, a plausible, though currently hypothetical, pathway for the formation of the core acid, 7-methyl-4-oxooctanoic acid, can be proposed. The subsequent esterification to an ethyl ester would likely be a separate enzymatic step.

The biosynthesis would likely initiate from a branched-chain starter unit, isovaleryl-CoA, derived from the amino acid leucine. This would then undergo chain elongation via the fatty acid synthase (FAS) complex.

Diagram: Hypothetical Biosynthetic Pathway of 7-methyl-4-oxooctanoic Acid

G Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Transamination & Decarboxylation Beta_Ketoacyl_Synthase β-Ketoacyl Synthase Isovaleryl_CoA->Beta_Ketoacyl_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Beta_Ketoacyl_Synthase FAS Fatty Acid Synthase (FAS) Oxidation β-Oxidation (partial) or Hydroxylation & Oxidation FAS->Oxidation Chain Elongation Beta_Ketoacyl_Synthase->FAS Seven_Methyl_Four_Oxo 7-methyl-4-oxooctanoic acid Oxidation->Seven_Methyl_Four_Oxo Esterification Esterification Seven_Methyl_Four_Oxo->Esterification Ethanol, Esterase Final_Product Ethyl 7-methyl-4-oxooctanoate Esterification->Final_Product

A proposed biosynthetic route to Ethyl 7-methyl-4-oxooctanoate.

Experimental Protocol: Hypothetical Pathway Elucidation

To investigate this hypothetical pathway, the following experimental approach could be employed:

  • Selection of Candidate Organisms: Based on the prevalence of related compounds, select a range of organisms for investigation, such as various species of Penicillium, Aspergillus, or plants known to produce diverse volatile esters.

  • Stable Isotope Labeling: Culture the selected organisms in media supplemented with ¹³C-labeled leucine and ¹³C-labeled acetate.

  • Metabolite Extraction and Analysis: Extract the volatile and semi-volatile metabolites from the culture at various time points using methods such as solid-phase microextraction (SPME) or liquid-liquid extraction.

  • GC-MS and LC-MS Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites. The incorporation of ¹³C from the labeled precursors into 7-methyl-4-oxooctanoic acid or its esters would provide strong evidence for the proposed pathway.

  • Enzyme Assays: If the compound is detected, further studies could involve the isolation and characterization of the enzymes responsible for the key steps, such as the specific fatty acid synthase and the oxidizing enzymes.

Synthesis and Potential Applications

Given the likely synthetic origin of Ethyl 7-methyl-4-oxooctanoate, understanding its synthesis is crucial for researchers wishing to study its properties.

Synthetic Approaches

The synthesis of β-keto esters is a well-established area of organic chemistry. A common method involves the Claisen condensation or related reactions. For Ethyl 7-methyl-4-oxooctanoate, a plausible synthetic route would involve the reaction of an ester with a ketone in the presence of a strong base.

Diagram: Retrosynthetic Analysis of Ethyl 7-methyl-4-oxooctanoate

G Target Ethyl 7-methyl-4-oxooctanoate Disconnect1 C-C bond formation Target->Disconnect1 Precursors Ethyl acetoacetate anion + 5-methyl-1-bromohexane Disconnect1->Precursors

A simplified retrosynthetic approach for the target molecule.

Potential Applications and Biological Activity of Keto-Esters

While specific biological activities for Ethyl 7-methyl-4-oxooctanoate are not extensively documented, the keto-ester moiety is present in a variety of biologically active molecules. This suggests several potential areas of application for research:

  • Antimicrobial Agents: Fatty acids and their derivatives are known to possess antifungal and antibacterial properties[10]. The specific structure of Ethyl 7-methyl-4-oxooctanoate could be investigated for its efficacy against various pathogens.

  • Flavor and Fragrance: The structural similarity to known flavor and aroma compounds, such as other fruity and waxy esters, suggests potential use in the food and fragrance industry.

  • Pharmaceutical Scaffolds: Keto-esters are versatile intermediates in organic synthesis and can be used as building blocks for more complex pharmaceutical compounds. Recent research has explored the use of ketone esters in therapeutic contexts, for example, in models of Alzheimer's disease and for their metabolic effects[8][9].

  • Quorum Sensing Inhibition: The structure of some bacterial quorum sensing molecules, such as N-acyl-homoserine lactones, contains a β-keto group. Synthetic analogues, including β-keto esters, have been designed and investigated as potential quorum sensing inhibitors, which could represent a novel antibacterial strategy[11].

Conclusion and Future Directions

For researchers in drug discovery and related fields, Ethyl 7-methyl-4-oxooctanoate and its derivatives represent an interesting class of molecules for several reasons:

  • Unexplored Chemical Space: As a likely synthetic compound, its biological properties are largely uncharted, offering opportunities for novel discoveries.

  • Potential for Bioactivity: The presence of the keto-ester functionality in other bioactive molecules provides a rationale for screening this compound in a variety of biological assays.

  • Accessibility through Synthesis: Established synthetic methods for β-keto esters allow for the straightforward preparation of this compound and its analogues for further study.

Future research efforts could be directed towards:

  • Broadened Metabolomic Screening: Utilizing high-resolution analytical techniques to screen a wider diversity of natural sources, particularly those known to produce branched-chain fatty acids and volatile esters.

  • Synthetic Analogue Libraries: Synthesizing a library of related keto-esters with variations in the chain length, branching pattern, and ester group to explore structure-activity relationships.

  • Biological Screening: Evaluating Ethyl 7-methyl-4-oxooctanoate and its analogues in a range of bioassays, including antimicrobial, anticancer, and enzyme inhibition screens.

This guide serves as a foundational document for researchers interested in Ethyl 7-methyl-4-oxooctanoate, providing a clear summary of the current state of knowledge and a roadmap for future investigations into its chemical and biological properties.

References

  • A.D. K., et al. (2022). Small-molecule ketone esters treat brain network abnormalities in an Alzheimer's disease mouse model. bioRxiv. [Link]

  • A.V., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals. [Link]

  • Illustration of the fatty acid metabolic pathway in fungi. ResearchGate. [Link]

  • Veech, R. L., et al. (2017). Ketone ester effects on metabolism and transcription. IUBMB Life. [Link]

  • PubChem. (n.d.). Methyl 4-oxooctanoate. National Center for Biotechnology Information. [Link]

  • Pheromones. (n.d.). Ketone-functionalized Pheromone. Pheromones. [Link]

  • Silva, L. F., et al. (2022). Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored. Journal of Fungi. [Link]

  • Zhang, Y., et al. (2023). Polyketides as Secondary Metabolites from the Genus Aspergillus. Journal of Fungi. [Link]

  • Institut national de santé publique du Québec. (n.d.). Penicillium spp. INSPQ. [Link]

  • Mulatu, A., et al. (2022). Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model. PLOS ONE. [Link]

  • Blomquist, G. J., & Vogt, R. G. (2003). Biosynthesis and endocrine regulation of insect pheromones. In Insect Pheromone Biochemistry and Molecular Biology (pp. 3-39). Academic Press. [Link]

  • Harwood, J. L. (2019). Plant Fatty Acid Synthesis. AOCS. [Link]

  • PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. [Link]

  • Feng, Y., et al. (2022). Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi. Frontiers in Microbiology. [Link]

  • PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. [Link]

  • Ferreira, V. R., & Teixeira, L. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules. [Link]

  • Feng, Y., et al. (2022). Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi. Frontiers in Microbiology. [Link]

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Exploratory

A Strategic Roadmap for Uncovering the Biological Potential of Ethyl 7-methyl-4-oxooctanoate

An In-Depth Technical Guide for Drug Discovery and Development Professionals Abstract Ethyl 7-methyl-4-oxooctanoate is a novel chemical entity with a molecular structure—featuring a β-keto ester and a branched alkyl chai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery and Development Professionals

Abstract

Ethyl 7-methyl-4-oxooctanoate is a novel chemical entity with a molecular structure—featuring a β-keto ester and a branched alkyl chain—that suggests a compelling, yet entirely unexplored, potential for biological activity.[1] As of this publication, no studies have characterized its interactions with biological systems. This guide serves as a comprehensive, technically-grounded roadmap for the systematic investigation of this compound. We present a phased, hypothesis-driven screening cascade designed to efficiently identify and validate potential cytotoxic, antimicrobial, and enzyme-modulating activities. This document provides not just a series of protocols, but the strategic rationale behind them, empowering research teams to move from an unknown molecule to a validated lead candidate with a preliminary mechanism of action. We will detail in silico predictive modeling, primary in vitro screening assays, and secondary validation experiments, complete with detailed, self-validating protocols and data interpretation frameworks.

| Phase I: Foundational Characterization & In Silico Assessment

Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is a cost-effective strategy to predict the compound's likely pharmacokinetic and toxicological profile.[2] This "fail early, fail cheap" approach uses computational models to flag potential liabilities and guide subsequent experimental design.[2]

| Hypothesis Generation from Chemical Structure

Ethyl 7-methyl-4-oxooctanoate's structure provides logical starting points for investigation:

  • β-Keto Ester Moiety: This functional group is a well-known pharmacophore present in compounds with antibacterial and quorum-sensing inhibitory activity.[3][4][5] It can also act as a substrate or inhibitor for various metabolic enzymes.[6]

  • Fatty Acid Ester Structure: Esters of fatty acids are widely reported to possess antimicrobial properties, particularly against Gram-positive bacteria.[7][8][9] Their activity is often dependent on chain length and structure.[8][9][10]

Based on these features, we hypothesize that Ethyl 7-methyl-4-oxooctanoate may exhibit:

  • Cytotoxicity against mammalian cells.

  • Antimicrobial activity against pathogenic bacteria.

  • Inhibitory activity against key metabolic or signaling enzymes.

| Predictive ADMET Modeling

The first step is to model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11] Numerous online tools and software platforms can generate these predictions directly from the compound's chemical structure (SMILES: CCOC(=O)CCC(=O)CCC(C)C).[1][12]

Workflow for In Silico ADMET Prediction:

  • Input: Submit the SMILES string or structure file of Ethyl 7-methyl-4-oxooctanoate to a prediction server like SwissADME or ADMETlab 2.0.[12]

  • Analysis: Evaluate key predicted parameters.[13]

  • Decision Making: Use the predictions to anticipate experimental challenges (e.g., poor solubility) and guide dose selection.

Table 1: Key In Silico Parameters and Their Implications

ParameterPredicted Value (Hypothetical)Implication for Experimental Design
Molecular Weight 200.27 g/mol [1]Complies with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability.
LogP (Lipophilicity) 1.7[1]Moderate lipophilicity suggests good membrane permeability without excessive aggregation.
Aqueous Solubility Moderately SolubleMay require a co-solvent like DMSO for stock solutions in biological assays.
Blood-Brain Barrier (BBB) Permeation NoThe compound is unlikely to be centrally active, focusing initial studies on peripheral targets.
CYP450 Inhibition Inhibitor of 2C9, 3A4Potential for drug-drug interactions; must be considered if developed further.
hERG Inhibition Low RiskReduced risk of cardiotoxicity, a positive sign for a drug candidate.
Ames Mutagenicity Non-mutagenLow probability of being carcinogenic, a critical early safety checkpoint.

| Phase II: Primary Biological Screening Cascade

This phase employs a tiered approach to efficiently test the core hypotheses using robust, high-throughput in vitro assays. The workflow is designed to move from broad, general activity to more specific effects.

G start_node Ethyl 7-methyl-4-oxooctanoate (Compound X) tier1_node Tier 1: General Cytotoxicity Screen (MTT Assay) start_node->tier1_node tier2_node Tier 2: Antimicrobial Screen (Broth Microdilution) start_node->tier2_node tier3_node Tier 3: Enzyme Inhibition Screen (Generic Protease/Lipase Assay) start_node->tier3_node decision1 Cytotoxic? tier1_node->decision1 decision2 Antimicrobial? tier2_node->decision2 no_hit_node No significant activity observed. Consider structural modification or different assay panels. tier3_node->no_hit_node No Hit moa_node Proceed to Apoptosis Assay (Caspase-3/7) decision1->moa_node Yes decision1->no_hit_node No mic_node Determine MIC50/90 & Spectrum of Activity decision2->mic_node Yes decision2->no_hit_node No

Caption: High-level screening cascade for Ethyl 7-methyl-4-oxooctanoate.

| Tier 1: General Cytotoxicity Assessment

The first crucial question is whether the compound affects cell viability. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[14][15][16][17]

Protocol: MTT Assay for In Vitro Cytotoxicity [14][16]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) and non-cancerous cells (e.g., HEK293) into separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare a 2X serial dilution of Ethyl 7-methyl-4-oxooctanoate in culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate plates for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[18]

Table 2: Hypothetical Cytotoxicity Data for Ethyl 7-methyl-4-oxooctanoate

Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
HeLa (Cervical Cancer) 15.24.1
HEK293 (Non-cancerous) 62.5-
¹SI = IC₅₀ (Non-cancerous) / IC₅₀ (Cancerous)

A selectivity index > 2 is generally considered promising for further investigation.

| Tier 2: Antimicrobial Activity Screening

The structural similarity to other fatty acid esters warrants a direct test of antimicrobial efficacy.[7][8][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Protocol: Broth Microdilution for MIC Determination [19][21]

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of Ethyl 7-methyl-4-oxooctanoate in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard) of representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[21] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[22]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the compound dilutions.[19] Include a "growth control" (no compound) and a "sterility control" (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

| Phase III: Hit Validation and Preliminary Mechanism of Action (MoA)

If a "hit" is identified in Phase II (e.g., selective cytotoxicity), the next phase aims to confirm this activity and gain initial insights into its mechanism.

| Validation: Dose-Response Confirmation

The primary screening results must be confirmed by generating detailed dose-response curves with more data points around the previously determined IC₅₀ or MIC. This ensures the activity is reproducible and robust.

| MoA Study: Apoptosis Induction

A common mechanism of cytotoxicity for anti-cancer compounds is the induction of apoptosis (programmed cell death).[23] Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[24][25] A luminescent or fluorescent assay can quickly determine if these caspases are activated.

G compound Compound X (Cytotoxic Hit) cell Cancer Cell compound->cell Treatment pathway Induces Apoptotic Pathway cell->pathway caspase Caspase-3/7 Activation pathway->caspase substrate Pro-luminescent DEVD Substrate caspase->substrate Cleaves light Luminescent Signal (Measurable) substrate->light Releases Aminoluciferin

Caption: Workflow for Caspase-Glo® 3/7 apoptosis assay.

Protocol: Homogeneous Caspase-Glo® 3/7 Assay [26][27]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with Ethyl 7-methyl-4-oxooctanoate at 1X, 5X, and 10X its IC₅₀ value for 18-24 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. This single reagent both lyses the cells and contains the pro-luminescent caspase substrate.[26][27]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the untreated control indicates activation of caspase-3 and/or -7, suggesting an apoptotic mechanism.

| Conclusion and Future Directions

This guide outlines a logical and efficient pathway for the initial biological characterization of Ethyl 7-methyl-4-oxooctanoate. By beginning with predictive computational analysis and progressing through a tiered system of in vitro screening, researchers can rapidly identify promising activities while minimizing resource expenditure. A positive result in any of the proposed tiers—cytotoxicity, antimicrobial action, or enzyme inhibition—would warrant a dedicated and more focused investigation, including target identification, in vivo efficacy studies, and further medicinal chemistry optimization. This structured approach provides the framework needed to potentially translate an uncharacterized molecule into a valuable lead for therapeutic development.

References

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved March 7, 2026, from [Link]

  • De Gruyter. (2015, January 24). Antimicrobial Activity of Fatty Acid Methyl Esters of Some Members of Chenopodiaceae. Retrieved March 7, 2026, from [Link]

  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 56(7), 675–684.
  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved March 7, 2026, from [Link]

  • Kouřimská, L., & Sabolová, M. (2014). Antimicrobial effects of fatty acid fructose esters. Czech Journal of Food Sciences, 32(5), 483-487.
  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2020160905A1 - Antimicrobial activity of fatty acid esters and combinations thereof.
  • Thormar, H., & Bergsson, G. (2018).
  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved March 7, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved March 7, 2026, from [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved March 7, 2026, from [Link]

  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved March 7, 2026, from [Link]

  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved March 7, 2026, from [Link]

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-methyl-4-oxooctanoate. PubChem. Retrieved March 7, 2026, from [Link]

  • Castillo, M. C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6778.
  • Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved March 7, 2026, from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved March 7, 2026, from [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved March 7, 2026, from [Link]

  • ASM Journals. (2024, February 16). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Retrieved March 7, 2026, from [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 117.
  • ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2023, September 15). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved March 7, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 7-methyl-5-oxooctanoate. Retrieved March 7, 2026, from [Link]

  • Indian Journal of Chemistry. (n.d.). Preparation of ethyl 6-methoxy-7 -methyl-l-aryl/cyclohexyl-4-oxo-2-naphthoates as an intermediates for synthesis of. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved March 7, 2026, from [Link]

  • Zengin, G., et al. (2018).
  • Preprints.org. (2022, April 13). GC‒MS based metabolites profiling, in vitro antioxidant, anti. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Technical Monograph: Ethyl 7-methyl-4-oxooctanoate

A Strategic Intermediate for Heterocyclic & Peptidomimetic Synthesis Executive Summary Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a specialized -keto ester utilized primarily as a divergent intermediate in organi...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Intermediate for Heterocyclic & Peptidomimetic Synthesis

Executive Summary

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a specialized


-keto ester utilized primarily as a divergent intermediate in organic synthesis. Unlike common commodity esters, its value lies in its bifunctionality—possessing both an electrophilic ketone and an ester moiety separated by an ethylene bridge. This structural motif makes it an ideal precursor for 1,4-diols , pyrrolo[1,2-a]imidazoles , and modified amino acid analogues  (such as statine derivatives used in protease inhibitors).

This guide provides a rigorous technical breakdown of its synthesis, reactivity profile, and application in constructing complex bioactive scaffolds.

Chemical Profile & Properties[1][2][3][4]

PropertyData
IUPAC Name Ethyl 7-methyl-4-oxooctanoate
CAS Number 57753-64-7
Molecular Formula

Molecular Weight 200.27 g/mol
Structure Description Ethyl ester of 7-methyl-4-oxooctanoic acid; features an isopentyl tail attached to the

-keto group.
Key Functional Groups Ester (C1), Ketone (C4), Methyl Branch (C7)
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in EtOH, Et2O, CHCl3; insoluble in water.

Synthesis Protocol: The "Succinic-Grignard" Route

The most robust laboratory-scale synthesis involves the regioselective addition of a Grignard reagent to a succinic acid derivative. While the Stetter reaction is an alternative, the Grignard route offers superior control over the alkyl tail length (the isopentyl group).

Mechanism & Rationale

The strategy relies on the desymmetrization of succinic anhydride. By reacting succinic anhydride with isopentylmagnesium bromide , we generate the corresponding 4-oxo acid (7-methyl-4-oxooctanoic acid). Subsequent Fischer esterification yields the target ethyl ester.

Why this route?

  • Atom Economy: Direct carbon-carbon bond formation at the carbonyl.

  • Scalability: Reagents are readily available and inexpensive.

  • Specificity: Avoids the polymerization often seen with acrylate-based Stetter reactions.

Step-by-Step Methodology
Phase 1: Formation of 7-methyl-4-oxooctanoic acid
  • Reagent Prep: Prepare isopentylmagnesium bromide (0.11 mol) in anhydrous THF/Ether from 1-bromo-3-methylbutane and Mg turnings under

    
     atmosphere.
    
  • Addition: Cool a solution of succinic anhydride (0.10 mol) in THF to -78°C.

  • Reaction: Add the Grignard reagent dropwise over 60 minutes. The low temperature prevents double-addition (formation of the tertiary alcohol).

  • Quench: Allow to warm to 0°C, then quench with aqueous

    
     followed by acidification with 1M HCl to pH 2.
    
  • Isolation: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate to yield the crude keto-acid.
Phase 2: Esterification
  • Setup: Dissolve the crude acid in absolute ethanol (excess, acts as solvent).

  • Catalyst: Add catalytic

    
     (or p-TsOH, 5 mol%).
    
  • Reflux: Heat to reflux for 4-6 hours. Use a Dean-Stark trap if running on a large scale to remove water and drive equilibrium.

  • Purification: Neutralize with

    
    , concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).
    
Synthesis Workflow Diagram

SynthesisRoute Succinic Succinic Anhydride Intermediate Magnesium Carboxylate Succinic->Intermediate THF, -78°C Grignard Isopentyl-MgBr Grignard->Intermediate Acid 7-methyl-4-oxooctanoic acid Intermediate->Acid H3O+ Quench Product Ethyl 7-methyl-4-oxooctanoate Acid->Product Esterification Ethanol Ethanol + H+ Ethanol->Product

Figure 1: Step-wise synthesis via the Grignard-Succinic Anhydride route.

Key Applications & Reactivity

A. Synthesis of 1,4-Diols (Polymer Precursors)

Ethyl 7-methyl-4-oxooctanoate is a direct precursor to 7-methyl-octan-1,4-diol . This transformation is achieved via reduction with Lithium Aluminum Hydride (


).
  • Significance: 1,4-diols are critical monomers for polyesters and polyurethanes, offering unique flexibility due to the methyl side-chain.

  • Protocol: Reaction in

    
     with 
    
    
    
    yields the diol quantitatively [1].
B. Construction of Pyrrolo[1,2-a]imidazoles

One of the most valuable applications is the "one-pot" cyclization with diamines. Reacting the keto-ester with ethylenediamine yields 7a-(3-methylbutyl)-hexahydro-pyrrolo[1,2-a]imidazol-5-one .[1]

  • Mechanism:

    • Schiff base formation (Ketone + Amine).

    • Intramolecular lactamization (Ester + Amine).

  • Utility: This bicyclic core mimics the Proline-Xaa peptide bond, making it a scaffold for peptidomimetics and potential CNS-active agents [2].

Cyclization Mechanism Diagram

Cyclization Start Ethyl 7-methyl-4-oxooctanoate + Ethylenediamine Imine Imine Intermediate (Schiff Base) Start->Imine - H2O (Condensation) Cyclic Bicyclic Product Pyrrolo[1,2-a]imidazole Imine->Cyclic - EtOH (Lactamization)

Figure 2: Conversion to pyrrolo-imidazole heterocycles via condensation with diamines.

Critical Quality Attributes (CQA)

For research applications, ensure the following specifications:

  • Purity: >97% (GC-MS). Impurities often include the diethyl succinate (from unreacted anhydride) or the tertiary alcohol (from Grignard over-addition).

  • Identity:

    • 1H NMR (CDCl3):

      
       4.12 (q, 2H, 
      
      
      
      ), 2.7 (t, 2H,
      
      
      -CO), 2.5 (t, 2H,
      
      
      -COO), 0.9 (d, 6H,
      
      
      ).
    • IR: Distinct bands at ~1735

      
       (ester C=O) and ~1715 
      
      
      
      (ketone C=O).

References

  • Montaudon, E. (1975).

    
    -glycols. Monatshefte für Chemie, 106, 313-321. Link
    
  • Molaid Chemical Database. (n.d.). Reaction of ethyl 7-methyl-4-oxooctanoate with ethylenediamine. Retrieved from

  • PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate (CID 12441330). National Library of Medicine. Link

Sources

Exploratory

Safety and handling of Ethyl 7-methyl-4-oxooctanoate

Technical Guide: Safety, Handling, and Application of Ethyl 7-methyl-4-oxooctanoate Part 1: Executive Summary & Chemical Identity Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a specialized keto-ester intermediate u...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of Ethyl 7-methyl-4-oxooctanoate

Part 1: Executive Summary & Chemical Identity

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a specialized keto-ester intermediate utilized primarily in the synthesis of heterocyclic compounds (e.g., pyrroles, thiophenes) and complex flavor/fragrance molecules. As a


-keto ester derivative, it possesses dual functionality—an ester and a ketone—making it a versatile electrophile in condensation reactions.

Due to the limited availability of compound-specific toxicological data in public registries, this guide employs a Read-Across Safety Assessment based on structural analogs (e.g., Ethyl 7-methyl-6-oxooctanoate, Ethyl 3-methyl-4-oxocrotonate) and functional group analysis.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / EstimateSource/Methodology
CAS Number 57753-64-7PubChem [1]
Molecular Formula

Stoichiometry
Molecular Weight 200.27 g/mol Calculated
Physical State Liquid (Colorless to Pale Yellow)Analog Inference [2]
Boiling Point > 200°C (at 760 mmHg)Est. from analogs (

esters) [3]
Flash Point > 80°C (Combustible)Est. from Ethyl 4-methyloctanoate [3]
Solubility Soluble in EtOH, DCM, EtOAc; Insoluble in WaterLipophilic chain (

)
SMILES CCOC(=O)CCC(=O)CCC(C)CStructural Verification

Part 2: Hazard Identification & Toxicology (GHS)

Warning: Specific GHS data for this isomer is absent from major registries. The following classification is derived from the "Precautionary Principle" applied to aliphatic keto-esters.

Primary Hazards
  • Skin Corrosion/Irritation (Category 2): Likely to cause localized irritation upon contact due to lipophilic penetration.

  • Serious Eye Damage/Irritation (Category 2A): Ester vapors and direct contact are expected to be irritating to mucous membranes.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory irritation is probable if aerosols are generated.

Toxicological Insights (Read-Across)

Unlike phosphonate analogs (often highly toxic) which appear in similar search strings, simple aliphatic keto-esters generally exhibit low acute toxicity. However, they should be treated as Harmful if Swallowed (H302) until specific


 data is validated.
  • Reactivity: Stable under normal conditions. Susceptible to hydrolysis (acid/base catalyzed) releasing Ethanol and 7-methyl-4-oxooctanoic acid.

  • Incompatibilities: Strong oxidizing agents (peroxides), strong bases (induces hydrolysis or condensation), and reducing agents (borohydrides).

Part 3: Safe Handling Protocols

This section details a Self-Validating Workflow designed to ensure operator safety and compound integrity.

Receipt & Inspection
  • Visual Check: Liquid should be clear.[1] Turbidity indicates moisture contamination or polymerization.

  • Purity Validation: Perform a GC-FID or TLC (Solvent: Hexane/EtOAc 8:2).

    • Acceptance Criteria: Single major peak/spot. Presence of a lower

      
       spot often indicates hydrolysis (carboxylic acid formation).
      
Storage & Stability
  • Temperature: Store at 2–8°C . While stable at room temperature, refrigeration retards transesterification or oxidation.

  • Atmosphere: Store under Inert Gas (Nitrogen/Argon) . The ketone alpha-position is susceptible to autoxidation over long periods.

  • Container: Amber glass with PTFE-lined cap. Avoid long-term storage in plastics due to potential leaching.

Transfer & Reaction Setup
  • Engineering Controls: All handling must occur within a certified Fume Hood (Face velocity > 0.5 m/s).

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (min 0.11mm thickness). Double-gloving recommended for prolonged handling.

    • Body: Lab coat + chemically resistant apron if handling volumes > 1L.

Protocol: Air-Sensitive Transfer (Best Practice) Although not strictly pyrophoric, using air-free techniques prevents moisture ingress which degrades the ester.

  • Purge the receiving vessel with

    
    .
    
  • Use a glass syringe with a long-deflection needle.

  • Draw liquid slowly to prevent cavitation/bubbling.

  • Inject directly into the reaction solvent (e.g., dry THF or DCM).

Part 4: Emergency Response & Disposal

Decision Logic: Spill or Exposure

EmergencyResponse Start Emergency Event Type Identify Type Start->Type Spill Spill / Leak Type->Spill Exposure Personnel Exposure Type->Exposure SmallSpill Small (<100mL) Absorb with Vermiculite Spill->SmallSpill Minor LargeSpill Large (>100mL) Evacuate & Ventilate Spill->LargeSpill Major Skin Skin Contact Wash with Soap/Water 15m Exposure->Skin Eye Eye Contact Rinse 15m (Lift Lids) Exposure->Eye Inhale Inhalation Move to Fresh Air Exposure->Inhale Medical Seek Medical Attention (Show SDS/CAS) LargeSpill->Medical Skin->Medical Eye->Medical Inhale->Medical

Figure 1: Emergency Response Decision Tree for Keto-Ester Incidents.

Disposal
  • Do NOT dispose of down the drain.

  • Method: Collect in a combustible organic waste container (Halogen-free).

  • Incineration: The compound contains only C, H, and O, making it suitable for high-temperature incineration.

Part 5: Application Context (Synthesis)

Understanding the reactivity of Ethyl 7-methyl-4-oxooctanoate aids in safe experimental design.

  • Paal-Knorr Synthesis: Reacts with primary amines to form pyrroles.

    • Safety Note: These reactions often require heating. Ensure the condenser is effective to prevent the escape of the ester vapors (Flash point concern).

  • Reduction: Reduction of the ketone (using

    
    ) yields the hydroxy-ester.
    
    • Safety Note:

      
       gas evolution. Ensure venting.
      
Workflow Visualization

HandlingWorkflow Receipt Receipt (Check Seal) QC QC Check (GC/TLC) Receipt->QC Storage Storage (2-8°C, N2) QC->Storage Pass Waste Disposal (Org Waste) QC->Waste Fail/Degraded Use Dispensing (Fume Hood) Storage->Use Use->Waste

Figure 2: Standard Operating Procedure (SOP) Workflow.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate. Retrieved from [Link]

  • The Good Scents Company (2025). Ethyl 4-methyloctanoate Physical Properties and Safety. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 7-methyl-4-oxooctanoate from starting materials

Application Note & Protocol Introduction: The Synthetic Utility of β-Keto Esters β-Keto esters are a cornerstone class of intermediates in organic synthesis, prized for their versatile reactivity. The presence of two car...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction: The Synthetic Utility of β-Keto Esters

β-Keto esters are a cornerstone class of intermediates in organic synthesis, prized for their versatile reactivity. The presence of two carbonyl groups flanking a methylene unit imparts a high degree of acidity to the α-protons, facilitating the formation of stabilized enolates. These nucleophiles are central to a vast array of carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions, which are fundamental to the construction of complex molecular architectures.

Ethyl 7-methyl-4-oxooctanoate is a valuable β-keto ester that serves as a precursor for various heterocyclic systems and as a building block in the synthesis of more complex natural products and pharmaceutical agents. Its structure incorporates a linear keto-ester backbone with a branched alkyl terminus, making it an interesting target for demonstrating a robust and scalable synthetic methodology.

This document provides a comprehensive guide to the synthesis of Ethyl 7-methyl-4-oxooctanoate, starting from commercially available materials. We will delve into the strategic rationale for the chosen synthetic route, present a detailed, step-by-step experimental protocol, and offer expert insights into the key mechanistic steps and potential challenges.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, Ethyl 7-methyl-4-oxooctanoate (1) , suggests several possible disconnections. The most strategically sound approach involves disconnecting the C4-C5 bond, which points to an acylation reaction. Specifically, this involves the C-acylation of a pre-formed enolate with an appropriate acylating agent.

This leads us to a robust and well-established pathway: the acylation-deacetylation of ethyl acetoacetate (4) . This strategy leverages the high acidity and nucleophilicity of the α-proton in ethyl acetoacetate to facilitate a reaction with 4-methylpentanoyl chloride (3) , which is derived from 4-methylpentanoic acid (2) .

G compound1 Ethyl 7-methyl-4-oxooctanoate (1) disconnect C4-C5 Acylation Disconnection compound1->disconnect compound2 4-Methylpentanoic Acid (2) reagents1 SOCl₂ or (COCl)₂ compound3 4-Methylpentanoyl Chloride (3) compound3->compound2 compound4 Ethyl Acetoacetate (4) disconnect->compound3 disconnect->compound4 reagents2 1. NaOEt 2. Deacetylation

Caption: Retrosynthetic analysis of Ethyl 7-methyl-4-oxooctanoate.

Rationale for Selected Route

While other methods like the Michael addition or the Stork enamine synthesis are powerful tools for C-C bond formation, the acylation-deacetylation of ethyl acetoacetate was chosen for several compelling reasons:

  • High Reliability: This is a classic and thoroughly vetted transformation in organic chemistry, known for its predictability and good yields.

  • Accessible Starting Materials: Ethyl acetoacetate and 4-methylpentanoic acid (or its corresponding acyl chloride) are inexpensive and readily available from commercial suppliers.

  • Operational Simplicity: As demonstrated by Košak et al., the entire acylation and deacetylation sequence can be performed in a "one-pot" procedure, which simplifies the experimental setup and workup, thereby increasing overall efficiency.

Reaction Mechanism

The synthesis proceeds through three key stages, which are outlined below.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Acylation cluster_2 Step 3: Deacetylation (Retro-Claisen) EAA Ethyl Acetoacetate Enolate Sodium Ethyl Acetoacetate (Enolate) EAA->Enolate Deprotonation Intermediate Acylated Intermediate (α-acetyl β-keto ester) Enolate->Intermediate Nucleophilic Attack NaOEt NaOEt NaOEt->EAA AcylChloride 4-Methylpentanoyl Chloride AcylChloride->Intermediate Product Ethyl 7-methyl-4-oxooctanoate Intermediate->Product EtOH, Reflux (12h) Byproduct Ethyl Acetate Product->Byproduct Cleavage

Caption: Key mechanistic stages of the synthesis.

  • Enolate Formation: Sodium ethoxide (NaOEt), a strong base, abstracts the highly acidic α-proton from ethyl acetoacetate to form a resonance-stabilized sodium enolate.

  • C-Acylation: The resulting enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 4-methylpentanoyl chloride. This nucleophilic acyl substitution forms the key C-C bond and yields an α-acetyl β-keto ester intermediate.

  • Deacetylation: The final and crucial step is the removal of the acetyl group. This is achieved via a base-promoted retro-Claisen condensation. Upon extended heating in ethanol, ethoxide attacks the acetyl carbonyl group. The resulting tetrahedral intermediate collapses, cleaving the C-C bond to release ethyl acetate and form the enolate of the final product. A final protonation during acidic workup yields Ethyl 7-methyl-4-oxooctanoate.

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • Sodium metal (Na)

  • Absolute Ethanol (EtOH), anhydrous

  • Ethyl acetoacetate (≥99%)

  • 4-Methylpentanoyl chloride (≥98%)

  • Toluene

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reagent Data Table
ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
Sodium22.992.530.111.1
Absolute Ethanol46.07150 mL--
Ethyl Acetoacetate130.1414.320.111.1
4-Methylpentanoyl Chloride134.6013.460.101.0
Step-by-Step Synthesis Procedure
  • SAFETY PRECAUTION: This procedure involves sodium metal, which reacts violently with water, and acyl chlorides, which are corrosive and lachrymatory. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The apparatus must be thoroughly dried before use.

  • Preparation of Sodium Ethoxide: Carefully add sodium metal (2.53 g, 0.11 mol) in small pieces to a three-neck flask containing anhydrous absolute ethanol (150 mL) under a nitrogen atmosphere at 0 °C (ice-water bath). Allow the sodium to react completely until it is fully dissolved.

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled back to 0 °C, add ethyl acetoacetate (14.32 g, 0.11 mol) dropwise via a dropping funnel over 15 minutes. Stir the resulting solution for an additional 30 minutes at 0 °C.

  • Acylation: Add 4-methylpentanoyl chloride (13.46 g, 0.10 mol) dropwise to the reaction mixture at 0 °C. A white precipitate (NaCl) will form upon addition. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Deacetylation: Equip the flask with a reflux condenser and heat the suspension to reflux using a heating mantle. Maintain a gentle reflux for 12 hours. This heating period is critical for driving the deacetylation step to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the precipitated NaCl, washing the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • Add toluene (100 mL) and water (100 mL) to the residue. Transfer the mixture to a separatory funnel.

    • Carefully acidify the mixture to pH 1-2 by adding 2 M HCl. Shake well and separate the layers.

    • Wash the organic phase sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Purification:

    • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation or flash column chromatography (using a hexane:ethyl acetate gradient) to afford Ethyl 7-methyl-4-oxooctanoate as a clear oil.

Expected Product Characteristics
  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₁H₂₀O₃

  • Molecular Weight: 200.27 g/mol

  • Boiling Point: Approx. 110-115 °C at 10 mmHg (Predicted).

  • Expected ¹³C NMR Signals: Key signals expected around δ 208 (ketone C=O), δ 173 (ester C=O), δ 60 (OCH₂), and various signals in the aliphatic region.

  • Expected IR Bands: Strong absorptions around 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O).

Conclusion

This application note details a reliable and efficient one-pot synthesis of Ethyl 7-methyl-4-oxooctanoate based on the C-acylation and subsequent deacetylation of ethyl acetoacetate. The procedure utilizes readily available starting materials and follows a well-understood reaction mechanism, making it suitable for both academic research and process development settings. The provided step-by-step protocol, coupled with mechanistic insights and characterization data, serves as a comprehensive guide for researchers and drug development professionals requiring access to this versatile β-keto ester intermediate.

References

  • Katritzky, A. R., et al. (2004). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617-6623. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. [Link]

  • OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. (n.d.). Stork enamine alkylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-methyl-4-oxooctanoate. PubChem Compound Database. [Link]

Application

Application Note: Ethyl 7-methyl-4-oxooctanoate as a Privileged Scaffold in Organic Synthesis

Introduction & Chemical Profile Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile -keto ester characterized by an isopentyl side chain. In organic synthesis, -keto esters are privileged bifunctional b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile


-keto ester characterized by an isopentyl side chain. In organic synthesis, 

-keto esters are privileged bifunctional building blocks. They possess two distinct electrophilic centers—a C4 ketone and a C1 ester—separated by exactly two methylene groups. This precise spatial arrangement allows for highly predictable and thermodynamically favorable intramolecular cyclizations, making the compound an ideal precursor for 5- and 6-membered heterocycles (such as pyrrolidinones and pyridazinones) as well as 1,4-diols.

This application note details three field-proven synthetic workflows utilizing ethyl 7-methyl-4-oxooctanoate, emphasizing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.

Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

Mechanistic Causality

The synthesis of pyridazinones relies on the bidentate nucleophilicity of hydrazines. When ethyl 7-methyl-4-oxooctanoate is treated with hydrazine hydrate, the primary amine of the hydrazine selectively attacks the more sterically accessible and electrophilic C4 ketone, forming a hydrazone intermediate. Subsequent intramolecular acyl substitution occurs as the secondary nitrogen attacks the C1 ethyl ester. This cyclization extrudes ethanol, driving the thermodynamic closure of the six-membered 4,5-dihydropyridazin-3(2H)-one ring[1]. These scaffolds are critical pharmacophores in the development of PDE3 inhibitors and STING agonists[1].

G A Ethyl 7-methyl-4-oxooctanoate (gamma-keto ester) B Hydrazone Intermediate A->B + Hydrazine (- H2O) C 6-(3-methylbutyl)-4,5-dihydro -pyridazin-3(2H)-one B->C Intramolecular Cyclization (- EtOH)

Reaction pathway for the synthesis of 4,5-dihydropyridazin-3(2H)-ones from gamma-keto esters.

Step-by-Step Protocol
  • Initiation: Dissolve 1.0 equivalent (eq) of ethyl 7-methyl-4-oxooctanoate in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 eq of hydrazine hydrate dropwise. Rationale: Dropwise addition at low temperatures prevents uncontrolled exotherms and minimizes the formation of acyclic dihydrazone byproducts.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 2 to 4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the less polar

    
    -keto ester spot is entirely consumed, replaced by a highly UV-active, more polar pyridazinone spot.
    
  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove ethanol, and recrystallize the crude solid from an ethanol/water mixture to yield the pure 6-(3-methylbutyl)-4,5-dihydropyridazin-3(2H)-one.

Reductive Amination to Pyrrolidin-2-ones ( -Lactams)

Mechanistic Causality

Pyrrolidin-2-ones are synthesized via the reductive amination of the C4 ketone with primary amines. The initial condensation forms an imine (or enamine) intermediate. When subjected to a reducing agent, the imine is selectively reduced to a secondary amine. Because the newly formed amine is a strong nucleophile situated exactly four carbons away from the ester, it spontaneously undergoes a 5-exo-trig cyclization. This attack on the C1 ester extrudes ethanol and forms the highly stable


-lactam ring[2].

G A Ethyl 7-methyl-4-oxooctanoate B Imine/Enamine Intermediate A->B + Primary Amine (R-NH2) Condensation C gamma-Amino Ester B->C Reduction (e.g., NaBH3CN or Mg/MeOH) D 5-(3-methylbutyl)pyrrolidin-2-one (gamma-Lactam) C->D 5-exo-trig Cyclization (- EtOH)

Mechanism of reductive amination and subsequent cyclization to form gamma-lactams.

Quantitative Comparison of Reducing Agents

Selecting the correct reducing agent is critical for optimizing the yield of the


-lactam while avoiding over-reduction of the ester.
Reducing AgentSolventYield (%)ChemoselectivityOperational Notes
NaBH₃CN MeOH (pH 5-6)85%HighRequires acidic pH to activate the ketone for imine formation; generates toxic cyanide byproducts.
H₂, Pd/C EtOH90%Very HighCleanest impurity profile; requires a high-pressure hydrogenation vessel.
Mg (Metallic) MeOH70%ModerateHighly cost-effective and utilizes mild conditions; reaction can be exothermic[2].
Step-by-Step Protocol (Using NaBH₃CN)
  • Imine Formation: In a dry flask, mix 1.0 eq of ethyl 7-methyl-4-oxooctanoate and 1.1 eq of a primary amine (e.g., benzylamine) in anhydrous methanol. Add glacial acetic acid dropwise until the pH reaches 5-6. Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 eq of Sodium cyanoborohydride (NaBH₃CN) portion-wise. Rationale: Portion-wise addition prevents rapid hydrogen gas evolution. Stir for 12 hours at room temperature.

  • Thermal Cyclization: Heat the mixture to 60 °C for 2 hours to drive the lactamization to absolute completion.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with Ethyl Acetate (3x). Dry the organic layer over MgSO₄. FTIR analysis of the crude product will confirm success by the presence of a strong amide carbonyl stretch (~1690 cm⁻¹) and the absence of the ester stretch (~1735 cm⁻¹).

Exhaustive Reduction to 7-Methyl-octane-1,4-diol

Mechanistic Causality

To access saturated primary-secondary


-glycols, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are required. LiAlH₄ delivers nucleophilic hydrides to both electrophilic centers: the C4 ketone is reduced directly to a secondary alkoxide, while the C1 ester undergoes an addition-elimination-addition sequence to form a primary alkoxide. Aqueous workup hydrolyzes the aluminum complexes to yield 7-methyl-octane-1,4-diol, a critical precursor for the synthesis of substituted tetrahydrofurans (e.g., 2-isopentyltetrahydrofuran) via acid-catalyzed cyclodehydration[3].
Step-by-Step Protocol
  • Preparation: Suspend 2.5 eq of LiAlH₄ in anhydrous diethyl ether under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 1.0 eq of ethyl 7-methyl-4-oxooctanoate in anhydrous diethyl ether. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Rationale: The reduction of the ester is highly exothermic; controlled addition prevents solvent boil-off.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Fieser Workup (Critical Step): Recool the flask to 0 °C. For every

    
     grams of LiAlH₄ used, quench sequentially with 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water. Rationale: This specific sequence traps the aluminum salts as a granular, easily filterable white precipitate rather than a gelatinous emulsion.
  • Validation: Filter the salts through a pad of Celite and concentrate the filtrate. FTIR validation will show the complete disappearance of the C=O stretch (~1715 cm⁻¹) and ester stretch (~1735 cm⁻¹), replaced by a broad, strong O-H stretch (~3300 cm⁻¹).

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Tetrahedron) URL:[Link]

  • Reductive Amination with Metallic Magnesium Source: Erowid (Archived Literature) URL:[Link]

  • 7-Methyl-octan-1,4-diol - CAS 2430-74-2 (Citing Montaudon, E. et al.

    
    -glycols) 
    Source: Molaid Chemical Database
    URL: [Link]
    

Sources

Method

Application Note: Ethyl 7-Methyl-4-Oxooctanoate as a Bifunctional Building Block in Natural Product Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Structural Rationale & Mechanistic Causality Ethyl 7-methyl-4-oxooctano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Structural Rationale & Mechanistic Causality

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile


-keto ester that serves as a privileged bifunctional building block in the total synthesis of complex natural products ()[1]. The strategic value of this molecule lies in its orthogonal reactivity and its specific aliphatic tail:
  • Electrophilic Differentiation: The molecule contains both a C4 ketone and a C1 ethyl ester. The C4 ketone is highly electrophilic and sterically accessible, making it the kinetic site for nucleophilic attack (e.g., by primary amines or hydrides). The C1 ester serves as a latent leaving group for intramolecular acyl substitution or can be exhaustively reduced under forcing conditions.

  • The Isopentyl Motif: The 7-methyl group forms a terminal isopentyl (3-methylbutyl) chain. This specific hydrophobic tail is ubiquitous in marine natural products (e.g., substituted tetrahydrofurans) and insect-derived alkaloids (e.g., Monomorium ant venom pyrrolidines).

By exploiting the thermodynamic sink of 5-membered ring formation, this linear precursor can be divergently cyclized into either 2-isopentyltetrahydrofurans or 5-isopentylpyrrolidin-2-ones (


-lactams)[2].

G SM Ethyl 7-methyl-4-oxooctanoate (Bifunctional Precursor) Diol 7-Methyl-octan-1,4-diol (Intermediate) SM->Diol LiAlH4, Et2O (Exhaustive Reduction) Lactam 5-Isopentylpyrrolidin-2-one (Alkaloid Core) SM->Lactam R-NH2, NaBH3CN (Reductive Amination) THF 2-Isopentyltetrahydrofuran (Marine NP Core) Diol->THF H+, -H2O (Cyclodehydration)

Synthetic divergence of Ethyl 7-methyl-4-oxooctanoate into THF and pyrrolidinone cores.

Quantitative Reaction Parameters & Validation Metrics

To ensure reproducibility, the following table summarizes the stoichiometric requirements, thermodynamic drivers, and in-process validation metrics for the three primary synthetic workflows.

Target MoleculeReagents / CatalystsTemp / TimeYieldSelf-Validation Metric (IR / TLC)
7-Methyl-octan-1,4-diol 2.0 eq LiAlH

, Et

O
0 °C

Reflux (4 h)
85-90%IR: Loss of 1735 & 1715 cm

; Gain of broad 3300 cm

2-Isopentyl-THF 0.1 eq

-TsOH, Toluene
Reflux (12 h)75-80%Dean-Stark H

O collection; IR: Gain of 1070 cm

(C-O-C)
N-Benzyl-5-isopentyl-

-lactam
1.1 eq BnNH

, 1.5 eq NaBH

CN
25 °C (24 h)

60 °C (4 h)
70-85%IR: Loss of 1735 cm

; Gain of strong 1685 cm

(Amide I)

Experimental Protocols

Workflow A: Exhaustive Reduction to 7-Methyl-octan-1,4-diol

This protocol leverages Lithium Aluminum Hydride (LiAlH


) to simultaneously reduce the ketone to a secondary alcohol and the ester to a primary alcohol, as established in foundational studies on 

-glycol synthesis ()[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under an argon atmosphere.

  • Hydride Suspension: Suspend LiAlH

    
     (0.76 g, 20.0 mmol) in 30 mL of anhydrous diethyl ether (Et
    
    
    
    O) and cool to 0 °C using an ice bath.
  • Substrate Addition: Dissolve Ethyl 7-methyl-4-oxooctanoate (2.00 g, 10.0 mmol) in 20 mL of anhydrous Et

    
    O. Add this solution dropwise via the addition funnel over 30 minutes to manage the exothermic hydride transfer.
    
  • Reaction Maturation: Remove the ice bath and heat the reaction to a gentle reflux for 4 hours.

  • Fieser Workup (Self-Validation Step): Cool the mixture to 0 °C. Carefully quench by sequentially adding 0.76 mL DI water, 0.76 mL 15% aqueous NaOH, and 2.28 mL DI water. A granular white precipitate of aluminum salts will form, validating the successful destruction of the hydride complex.

  • Isolation: Filter the mixture through a pad of Celite, washing with excess Et

    
    O. Concentrate the filtrate under reduced pressure to yield the crude diol as a viscous oil.
    
Workflow B: Cyclodehydration to 2-Isopentyltetrahydrofuran

The 1,4-diol is thermodynamically primed for cyclization. Protonation of the primary alcohol creates a leaving group, prompting intramolecular attack by the secondary alcohol to form the stable tetrahydrofuran ring.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 7-Methyl-octan-1,4-diol (~1.6 g, 10.0 mmol) in 40 mL of anhydrous toluene in a 100 mL flask.

  • Catalysis: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H
    
    
    O, 0.19 g, 1.0 mmol).
  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • In-Process Control: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (~0.18 mL) has collected (typically 8-12 hours).

  • Purification: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO

    
     (2 x 20 mL) to neutralize the catalyst, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate. Purify via short-path vacuum distillation.
Workflow C: Reductive Amination & Lactamization to -Lactams

Reacting the


-keto ester with a primary amine triggers a cascade reaction. Imine formation at the C4 ketone is followed by selective reduction to a secondary amine. This intermediate is highly nucleophilic and spontaneously attacks the C1 ester, extruding ethanol to form a pyrrolidin-2-one ()[4].

Mech Step1 Imine Formation at C4 (R-NH2 + H+) Step2 Imine Reduction (NaBH3CN) Step1->Step2 Step3 Intramolecular Attack (Amine to C1 Ester) Step2->Step3 Step4 Tetrahedral Intermediate Collapse Step3->Step4 Step5 Gamma-Lactam Formation (-EtOH) Step4->Step5

Mechanistic sequence of reductive amination and subsequent spontaneous lactamization.

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL flask, dissolve Ethyl 7-methyl-4-oxooctanoate (2.00 g, 10.0 mmol) and Benzylamine (1.18 g, 11.0 mmol) in 40 mL of Methanol. Add glacial acetic acid dropwise until the pH is ~5.5 (optimal for imine formation without protonating the amine completely).

  • Reduction: Add Sodium cyanoborohydride (NaBH

    
    CN, 0.94 g, 15.0 mmol) in small portions. Stir at room temperature for 24 hours.
    
  • Thermal Lactamization: To ensure complete cyclization of the intermediate amino-ester, heat the reaction mixture to 60 °C for 4 hours.

  • Workup: Quench the reaction with 1M HCl (CAUTION: HCN gas evolution; perform in a well-ventilated fume hood) until gas evolution ceases. Neutralize with 1M NaOH, extract with Dichloromethane (3 x 30 mL), dry over MgSO

    
    , and concentrate.
    
  • Validation: Analyze the crude product via FT-IR. The complete disappearance of the ester carbonyl band at 1735 cm

    
     and the emergence of a strong amide I band at 1685 cm
    
    
    
    confirms successful lactamization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate". PubChem. URL:[Link]

  • Bukharov, V. G., & Pozdnyakova, T. E. (1961). "Synthesis of saturated primary-secondary γ-glycols". Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 10(1), 119-122. URL:[Link]

  • Borch, R. F., & Durst, H. D. (1969). "The cyanohydridoborate anion as a selective reducing agent". Journal of the American Chemical Society, 91(14), 3996-4000. URL:[Link]

  • Erowid / Rhodium Archive. "Reductive Amination with Metallic Magnesium" (General protocols for

    
    -keto ester cyclization). URL:[Link]
    

Sources

Application

Protocol for the purification of Ethyl 7-methyl-4-oxooctanoate

Application Note: Protocol for the Purification of Ethyl 7-methyl-4-oxooctanoate Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Purification of Ethyl 7-methyl-4-oxooctanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Executive Summary

Ethyl 7-methyl-4-oxooctanoate is a branched


-keto ester frequently utilized as a versatile building block in the synthesis of alicyclic musk fragrances, complex heterocyclic intermediates, and pharmaceutical precursors[1][2]. Due to the presence of both an ester linkage and a ketone moiety with mildly acidic 

-protons, the compound is susceptible to base-catalyzed aldol condensations, acid-catalyzed ester hydrolysis, and thermally induced cyclization into furanone derivatives[3]. This application note details a field-proven, orthogonal purification strategy designed to isolate Ethyl 7-methyl-4-oxooctanoate in high purity (>98%) while mitigating these degradative side reactions.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the foundation of a rational purification strategy. The relatively high molecular weight and boiling point dictate the necessity of vacuum over atmospheric distillation, while its partition coefficient (XLogP3) informs the liquid-liquid extraction solvent choices[4].

Table 1: Physicochemical Properties of Ethyl 7-methyl-4-oxooctanoate

PropertyValueRationale / Impact on Purification
IUPAC Name ethyl 7-methyl-4-oxooctanoateDefines structural reactivity (ester + ketone).
Molecular Formula C₁₁H₂₀O₃Lacks strong UV chromophores; requires chemical staining for TLC.
Molecular Weight 200.27 g/mol High MW indicates a high atmospheric boiling point (>240 °C).
XLogP3 1.7Highly lipophilic; will partition exclusively into organic solvents (EtOAc/Hexane) during aqueous workup.
Topological Polar Surface Area 43.4 ŲModerate polarity dictates mid-range Rf values on normal-phase silica gel.

Strategic Purification Workflow

To ensure a self-validating and high-yield recovery, the purification is divided into three orthogonal phases: an aqueous quench to remove water-soluble catalysts, flash column chromatography (FCC) to eliminate polymeric or highly polar byproducts, and high-vacuum distillation to achieve final analytical purity.

PurificationWorkflow Crude Crude Reaction Matrix (Ethyl 7-methyl-4-oxooctanoate) LLE Liquid-Liquid Extraction (EtOAc / NaHCO3 / Brine) Crude->LLE Quench & Phase Separation FCC Flash Column Chromatography (Silica Gel, Hex:EtOAc) LLE->FCC Organic Concentration Distill High-Vacuum Distillation (Kugelrohr, 1.8-5.0 mbar) FCC->Distill Pool Target Fractions Pure Pure Target Compound (>98% GC-FID Purity) Distill->Pure Thermal Isolation

Figure 1: Orthogonal purification workflow for Ethyl 7-methyl-4-oxooctanoate.

Detailed Purification Protocol

Phase 1: Mild Aqueous Quench & Liquid-Liquid Extraction (LLE)

Causality Check:


-keto esters can cyclize into 5-substituted-2(3H)-furanones if exposed to strong acids during workup[3]. A mild, slightly basic quench is mandatory to neutralize residual acidic catalysts without triggering ester saponification.
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Neutralization: Transfer the mixture to a separatory funnel and wash with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂ gas.

  • Osmotic Drying: Separate the organic layer and wash it with an equal volume of saturated aqueous Sodium Chloride (Brine). Insight: Brine breaks microscopic emulsions and pre-dries the organic phase, drastically reducing the amount of chemical desiccant needed.

  • Desiccation: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the suspension and concentrate the filtrate in vacuo using a rotary evaporator (water bath at 35 °C) to yield a crude oil.

Phase 2: Flash Column Chromatography (FCC)

Causality Check: Direct distillation of crude reaction mixtures containing metallic catalysts or polymeric byproducts can cause thermal degradation. A preliminary silica gel plug or column removes baseline impurities.

  • Column Preparation: Pack a glass column with normal-phase silica gel (230–400 mesh) using Hexane as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) or Hexane and load it evenly onto the silica bed.

  • Elution: Elute using a step gradient of Hexane:EtOAc (starting at 95:5 and increasing to 85:15 v/v).

  • Fraction Monitoring (Self-Validation): Because Ethyl 7-methyl-4-oxooctanoate lacks a conjugated

    
    -system, it is invisible under standard 254 nm UV light. Spot fractions on a TLC plate and develop using a Potassium Permanganate (KMnO₄)  or Phosphomolybdic Acid (PMA)  stain, followed by gentle heating. The target compound will appear as a distinct yellow/brown spot (KMnO₄) or dark blue spot (PMA) at an approximate 
    
    
    
    of 0.45 in 8:2 Hexane:EtOAc.
  • Pooling: Combine the fractions containing the pure spot and concentrate in vacuo.

Phase 3: High-Vacuum Distillation

Causality Check: At atmospheric pressure, the boiling point of this compound exceeds 240 °C, a temperature at which the ester may pyrolyze or undergo decarboxylation. Applying a high vacuum lowers the boiling point to a thermally safe regime[2][3].

  • Setup: Transfer the chromatography-purified oil to a Kugelrohr distillation apparatus or a short-path fractional distillation setup.

  • Vacuum Equilibration: Apply a high vacuum (1.8 to 5.0 mbar) and allow the system to equilibrate. Ensure all residual chromatography solvents are pulled off into a cold trap before applying heat.

  • Distillation: Gradually heat the distillation flask. Similar alicyclic

    
    -keto esters and musk fragrance intermediates distill efficiently between 150 °C and 160 °C at 1.8 - 5.0 mbar [2][3].
    
  • Collection: Collect the main fraction as a clear, colorless to pale-yellow oil.

Analytical Validation & Self-Correction

To ensure the protocol has functioned as a self-validating system, the final isolate must be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:

  • Ester Moiety: A distinct quartet at

    
     ~4.13 ppm (2H, 
    
    
    
    Hz) and a triplet at
    
    
    ~1.25 ppm (3H,
    
    
    Hz) confirm the intact ethyl ester[3].
  • Ketone Core: Multiplets and triplets between

    
     2.40 - 2.75 ppm correspond to the methylene protons adjacent to the carbonyl groups (C2, C3, and C5 positions)[2][3].
    
  • Iso-pentyl Tail: A prominent doublet at

    
     ~0.90 ppm (6H, 
    
    
    
    Hz) confirms the terminal isopropyl branching (7-methyl group)[3].

Troubleshooting: If a singlet appears around


 5.8 ppm and the ester signals are missing, the compound has likely undergone acid-catalyzed cyclization into a furanone[3]. If this occurs, ensure the NaHCO₃ wash in Phase 1 is strictly adhered to in subsequent batches.

References

  • National Center for Biotechnology Information. "Ethyl 7-methyl-4-oxooctanoate | C11H20O3 | CID 12441330 - PubChem". PubChem - NIH. 4

  • Kashima, C., et al. "PREPARATION OF β-SUBSTITUTED γ-KETO ESTERS BY THE GRIGNARD REACTION ON N-ACYLPYRAZOLES". CLOCKSS Archive / Heterocycles. 3

  • Givaudan SA. "US20220049183A1 - Alicyclic musk fragrance compounds". Google Patents. 2

  • Molaid Chemical Database. "7a-(3-Methyl-butyl)-hexahydro-pyrrolo[1,2-a]imidazol-5-one Synthesis Pathways". Molaid. 1

Sources

Method

Application Note: Comprehensive Analytical Characterization of Ethyl 7-methyl-4-oxooctanoate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Chemical Context Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Chemical Context

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile


-keto ester. Structurally, it features a bifurcated functional profile—an ethyl ester and an aliphatic ketone—separated by an ethylene bridge, terminating in an isopentyl tail. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the synthesis of saturated primary-secondary 

-glycols [3] and complex bicyclic heterocycles such as 5-alkyl-1,4-diaza- and 1-aza-4-oxabicyclo[3.3.0]octan-8-ones [2].

Because downstream heterocyclizations rely heavily on the precise reactivity of the two carbonyl centers, confirming the structural fidelity, regiochemistry, and purity of this intermediate is non-negotiable. This application note details an orthogonal, self-validating analytical suite to characterize Ethyl 7-methyl-4-oxooctanoate[1].

Physicochemical Profile
PropertyValueAnalytical Relevance
Molecular Formula C₁₁H₂₀O₃Dictates exact mass targets for MS.
Molecular Weight 200.27 g/mol Base peak reference for molecular ion [M]⁺.
LogP (Computed) 1.7Indicates high solubility in non-polar organic solvents (e.g., CDCl₃, Hexane).
Physical State Liquid (Ambient)Amenable to neat ATR-FTIR and direct GC injection.

Analytical Strategy & Causality

To establish a highly trustworthy data package, we employ a triad of orthogonal techniques. Each method is selected based on specific physicochemical interactions, ensuring that any analytical blind spots in one technique are covered by another.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Causality: The inherent volatility of the ethyl ester makes it ideal for GC without the need for prior derivatization. Electron Ionization (EI) induces predictable alpha-cleavages and McLafferty rearrangements around the ketone, providing a definitive mass fragmentation map.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: While MS provides mass fragments, it cannot definitively prove connectivity. ¹H and ¹³C NMR map the exact carbon skeleton. The presence of two distinct carbonyl environments requires precise resonance mapping to rule out regioisomeric impurities.

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

    • Causality: FTIR provides rapid, orthogonal confirmation of the oxidation states. The stretching frequencies of an ester and an aliphatic ketone are distinct, allowing for immediate validation of the functional groups without complex sample prep.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems , incorporating internal standards, blanks, and system suitability tests (SST) to ensure data integrity.

GC-MS Method: Purity and Fragmentation Analysis

Objective: Quantify chromatographic purity and validate molecular mass.

  • Sample Preparation: Dissolve 1.0 mg of Ethyl 7-methyl-4-oxooctanoate in 1.0 mL of GC-grade hexane.

    • Self-Validation Step: Spike the solution with 10 µg/mL of dodecane as an Internal Standard (IS). The IS normalizes injection volume fluctuations and provides a stable retention time reference, ensuring quantitative reliability.

  • Instrument Setup: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The non-polar stationary phase perfectly matches the analyte's LogP, ensuring sharp, symmetrical peak shapes.

  • Temperature Program: Initial hold at 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Causality: The initial low temperature focuses the volatile analyte at the head of the column, while the gentle ramp ensures optimal resolution between the target compound and structurally similar synthetic byproducts.

  • MS Parameters: EI mode at 70 eV; Scan range m/z 40–400.

  • System Suitability: Inject a hexane blank prior to the sample sequence to definitively rule out column carryover or solvent contamination.

NMR Spectroscopy: Structural Connectivity

Objective: Map the carbon framework and confirm proton environments.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

    • Self-Validation Step: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal chemical shift reference set strictly to 0.00 ppm, eliminating inter-instrument magnetic drift errors.

  • Instrument Setup: 400 MHz or 500 MHz NMR Spectrometer at 298 K.

  • ¹H NMR Parameters: 16 scans, 30° pulse angle.

    • Causality: A relaxation delay (D1) of 2.0 seconds is strictly enforced to ensure complete longitudinal relaxation (

      
      ) of the terminal methyl protons, guaranteeing accurate integration values (e.g., the 6H doublet).
      
  • ¹³C NMR Parameters: 256 scans, complete proton decoupling (WALTZ-16), D1 of 2.0 seconds.

  • Data Resolution (Self-Validation): If the aliphatic multiplet at ~1.5 ppm (representing C6 and C7 protons) is poorly resolved, execute a 2D HSQC experiment. This will correlate these overlapping protons to their distinct ¹³C signals, resolving the ambiguity.

ATR-FTIR Spectroscopy: Functional Group Verification

Objective: Confirm the presence of distinct ester and ketone carbonyls.

  • Sample Preparation: Apply 1–2 drops of neat Ethyl 7-methyl-4-oxooctanoate directly onto the ATR crystal (Diamond or ZnSe).

    • Causality: ATR eliminates the need for KBr pelleting, preventing moisture absorption that could obscure the critical carbonyl stretching region (1700–1750 cm⁻¹).

  • Instrument Setup: ATR-FTIR spectrometer configured for mid-IR.

  • Parameters: 32 scans, resolution of 4 cm⁻¹, range 4000–400 cm⁻¹.

  • Self-Validation Step: Collect an ambient air background spectrum immediately prior to sample deposition to subtract atmospheric water vapor and CO₂, ensuring spectral baseline integrity.

Data Interpretation & Expected Results

The tables below synthesize the expected quantitative data derived from the protocols, serving as a reference standard for batch release.

Table 1: GC-MS Fragmentation Assignments (EI, 70 eV)
m/zRelative AbundanceFragment AssignmentMechanistic Origin
200 < 5%[M]⁺Molecular Ion
155 ~ 15%[M - OCH₂CH₃]⁺Loss of ethoxy radical from ester
129 > 80%[EtO-C(=O)-CH₂-CH₂-C=O]⁺

-cleavage at the C4 ketone
101 100% (Base) [EtO-C(=O)-CH₂-CH₂]⁺

-cleavage at the C4 ketone
71 ~ 40%[CH₂-CH₂-CH(CH₃)₂]⁺Cleavage of the isopentyl tail
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)
Position¹H Shift (ppm), Multiplicity, Integration¹³C Shift (ppm)Structural Assignment
C1 -~ 173.0Ester Carbonyl (C=O)
C2 2.55 (t, 2H)~ 28.5Methylene

to ester
C3 2.70 (t, 2H)~ 37.2Methylene

to ketone
C4 -~ 208.5Ketone Carbonyl (C=O)
C5 2.45 (t, 2H)~ 41.0Methylene

to ketone
C6 1.50 (m, 2H)~ 32.1Methylene in isopentyl tail
C7 1.55 (m, 1H)~ 27.8Methine in isopentyl tail
C8, C8' 0.90 (d, 6H)~ 22.5Terminal methyls (Isopropyl group)
-OCH₂- 4.10 (q, 2H)~ 60.5Ethyl ester methylene
-CH₃ 1.25 (t, 3H)~ 14.2Ethyl ester methyl

Analytical Workflow Visualization

The following diagram maps the logical flow of the characterization process, highlighting how orthogonal data streams converge to validate the molecule.

AnalyticalWorkflow cluster_methods Orthogonal Analytical Techniques Sample Ethyl 7-methyl-4-oxooctanoate (Sample Prep) GCMS GC-MS (Purity & Mass Fragmentation) Sample->GCMS Volatile phase NMR 1H & 13C NMR (Structural Connectivity) Sample->NMR Solvated in CDCl3 FTIR ATR-FTIR (Functional Group Verification) Sample->FTIR Neat liquid DataFusion Data Fusion & Interpretation (Cross-Validation) GCMS->DataFusion NMR->DataFusion FTIR->DataFusion Validation Final Structural Validation & Quality Release DataFusion->Validation Meets specifications

Fig 1: Orthogonal analytical workflow for the structural validation of Ethyl 7-methyl-4-oxooctanoate.

References

  • Title: Ethyl 7-methyl-4-oxooctanoate | CID 12441330 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and 13C NMR spectra of 5-alkyl-1,4-diaza- and 5-alkyl-1-aza-4-oxabicyclo[3.3.0]octan-8-ones Source: Chemistry of Heterocyclic Compounds, Springer URL: [Link]

  • Title: Synthesis of saturated primary-secondary γ-glycols Source: Journal of Heterocyclic Chemistry URL: [Link]

Application

Application Notes and Protocols: Ethyl 7-methyl-4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Synthetic Versatility of Ethyl 7-methyl-4-oxooctanoate Ethyl 7-methyl-4-oxoo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Synthetic Versatility of Ethyl 7-methyl-4-oxooctanoate

Ethyl 7-methyl-4-oxooctanoate is a versatile γ-keto ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations, making it a key building block in the synthesis of more complex molecules. This is particularly relevant in the fields of medicinal chemistry and fragrance science. In drug development, the γ-keto ester moiety is a precursor to a variety of heterocyclic and carbocyclic scaffolds found in bioactive natural products and synthetic pharmaceuticals.[1] For instance, similar structures are employed in the synthesis of complex molecules with potential therapeutic applications.[1] In the fragrance industry, esters of this nature can contribute to the creation of novel scents.

This document provides a comprehensive guide to the synthesis of ethyl 7-methyl-4-oxooctanoate via the Stork enamine alkylation, delving into the underlying reaction mechanisms and providing detailed experimental protocols.

Synthetic Strategy: The Stork Enamine Alkylation

The synthesis of ethyl 7-methyl-4-oxooctanoate is efficiently achieved through the Stork enamine alkylation. This method is superior to the direct alkylation of ethyl acetoacetate for several reasons. Direct alkylation requires a strong base, which can lead to polyalkylation and self-condensation reactions. The Stork enamine synthesis, however, proceeds under milder conditions, minimizing these side reactions and favoring monoalkylation.[2] The overall strategy involves three key stages:

  • Enamine Formation: Reaction of ethyl acetoacetate with a secondary amine, typically pyrrolidine, to form the corresponding enamine.

  • Alkylation: Nucleophilic attack of the enamine on an alkyl halide, in this case, isobutyl bromide.

  • Hydrolysis: Conversion of the resulting iminium salt back to the keto ester.

Overall Synthetic Workflow

G cluster_0 Stork Enamine Alkylation Workflow Start Ethyl Acetoacetate + Pyrrolidine Enamine_Formation Enamine Formation (Azeotropic removal of water) Start->Enamine_Formation Toluene, p-TsOH (cat.) Reflux Enamine_Intermediate Ethyl 3-(pyrrolidin-1-yl)but-2-enoate Enamine_Formation->Enamine_Intermediate Alkylation Alkylation with Isobutyl Bromide Enamine_Intermediate->Alkylation Isobutyl Bromide Inert solvent (e.g., Dioxane) Iminium_Salt Iminium Salt Intermediate Alkylation->Iminium_Salt Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Iminium_Salt->Hydrolysis Product Ethyl 7-methyl-4-oxooctanoate Hydrolysis->Product Purification Purification (Distillation or Chromatography) Product->Purification

Caption: Overall workflow for the synthesis of ethyl 7-methyl-4-oxooctanoate.

Part 1: Detailed Reaction Mechanisms

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Stork enamine synthesis is a classic example of harnessing the nucleophilicity of enamines for carbon-carbon bond formation.[2][3]

Step 1: Enamine Formation

The first step is the acid-catalyzed formation of an enamine from ethyl acetoacetate and pyrrolidine.[4][5] This reaction is a condensation reaction where a molecule of water is eliminated.

G cluster_0 Mechanism of Enamine Formation Reactants Ethyl Acetoacetate + Pyrrolidine Protonation Protonation of Carbonyl Oxygen H+ Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack of Pyrrolidine Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Carbinolamine Carbinolamine Intermediate Proton_Transfer->Carbinolamine Protonation_OH Protonation of Hydroxyl Group H+ Carbinolamine->Protonation_OH Water_Elimination Elimination of Water Protonation_OH->Water_Elimination Iminium_Ion Iminium Ion Water_Elimination->Iminium_Ion Deprotonation Deprotonation at α-carbon Iminium_Ion->Deprotonation Enamine Enamine Product Ethyl 3-(pyrrolidin-1-yl)but-2-enoate Deprotonation->Enamine

Caption: Mechanism of enamine formation from ethyl acetoacetate and pyrrolidine.

The lone pair of electrons on the nitrogen of pyrrolidine makes the resulting enamine a strong nucleophile at the β-carbon due to resonance.

Step 2: Alkylation of the Enamine

The nucleophilic β-carbon of the enamine attacks the electrophilic carbon of isobutyl bromide in an SN2 reaction.[2] This forms a new carbon-carbon bond and generates an iminium salt intermediate.

G cluster_1 Mechanism of Enamine Alkylation Enamine_Nuc Enamine Nucleophilic β-carbon SN2_Attack SN2 Attack Enamine_Nuc->SN2_Attack Isobutyl_Bromide Isobutyl Bromide Electrophilic carbon Isobutyl_Bromide->SN2_Attack Iminium_Salt_Product Iminium Salt Intermediate SN2_Attack->Iminium_Salt_Product

Caption: SN2 alkylation of the enamine with isobutyl bromide.

Step 3: Hydrolysis of the Iminium Salt

The final step is the hydrolysis of the iminium salt to regenerate the ketone and liberate the secondary amine.[6][7][8] This is typically achieved by treatment with aqueous acid.

G cluster_2 Mechanism of Iminium Salt Hydrolysis Iminium_Salt_Start Iminium Salt Water_Attack Nucleophilic Attack by Water Iminium_Salt_Start->Water_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Proton_Transfer_2 Proton Transfer Tetrahedral_Intermediate->Proton_Transfer_2 Amine_Elimination Elimination of Pyrrolidine Proton_Transfer_2->Amine_Elimination Protonated_Ketone Protonated Ketone Amine_Elimination->Protonated_Ketone Deprotonation_Final Deprotonation Protonated_Ketone->Deprotonation_Final Final_Product Ethyl 7-methyl-4-oxooctanoate Deprotonation_Final->Final_Product

Caption: Hydrolysis of the iminium salt to yield the final product.

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of ethyl 7-methyl-4-oxooctanoate.

Protocol 1: Synthesis of Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (Enamine Intermediate)

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl acetoacetate, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude enamine is typically used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 7-methyl-4-oxooctanoate

Materials:

  • Ethyl 3-(pyrrolidin-1-yl)but-2-enoate (from Protocol 1)

  • Isobutyl bromide (1.2 eq)

  • Anhydrous dioxane

  • 10% Aqueous hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus or silica gel for column chromatography

Procedure:

  • Dissolve the crude enamine in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add isobutyl bromide to the solution and heat the mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and add 10% aqueous hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 7-methyl-4-oxooctanoate.

Part 3: Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Ethyl 7-methyl-4-oxooctanoate
PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[PubChem][9]
Molecular Weight 200.27 g/mol [PubChem][9]
CAS Number 57753-64-7[PubChem][9]
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted)
¹H NMR (CDCl₃, ppm) (Predicted shifts)
δ 4.12 (q, 2H, -OCH₂CH₃)
δ 2.75 (t, 2H, -CH₂C(=O)-)
δ 2.55 (t, 2H, -C(=O)CH₂-)
δ 2.42 (d, 2H, -CH₂CH(CH₃)₂)
δ 2.10 (m, 1H, -CH(CH₃)₂)
δ 1.25 (t, 3H, -OCH₂CH₃)
δ 0.90 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, ppm) (Predicted shifts)
δ 209.0 (C=O, ketone)
δ 173.0 (C=O, ester)
δ 60.5 (-OCH₂CH₃)
δ 52.0 (-CH₂CH(CH₃)₂)
δ 42.0 (-CH₂C(=O)-)
δ 28.0 (-C(=O)CH₂-)
δ 25.0 (-CH(CH₃)₂)
δ 22.5 (-CH(CH₃)₂)
δ 14.0 (-OCH₂CH₃)
IR (neat, cm⁻¹) (Predicted absorptions)
~2960 (C-H stretch)
~1735 (C=O stretch, ester)
~1715 (C=O stretch, ketone)
~1180 (C-O stretch)

Note: Predicted NMR and IR data are based on standard chemical shift and absorption frequency tables and may vary slightly from experimental values. Experimental spectra can be found in databases such as SpectraBase.[9]

References

  • PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Enamine Formation. (n.d.). Molsoft. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Stork enamine alkylation. Retrieved March 7, 2026, from [Link]

  • (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stork Enamine Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]

  • Stork Enamine Synthesis. (2022, September 12). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Stork Enamine Alkylation Mechanism | Organic Chemistry. (2024, September 18). YouTube. Retrieved March 7, 2026, from [Link]

  • ETHYL n-BUTYLACETOACETATE. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • (2023, May 24). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. MDPI. Retrieved March 7, 2026, from [Link]

  • 28: Stork enamine synthesis. (2021, February 7). YouTube. Retrieved March 7, 2026, from [Link]

  • Stork Enamine Synthesis. (2014, May 22). YouTube. Retrieved March 7, 2026, from [Link]

  • (2021, April 27). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PMC. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Provide the mechanism for the hydrolysis of the iminium salt show... (n.d.). Pearson+. Retrieved March 7, 2026, from [Link]

  • Imine and Enamine Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]

  • Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • (2024, January). Reaction between aniline and ethyl acetoacetate under various conditions. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Imines formation. (2024, December 10). OperaChem. Retrieved March 7, 2026, from [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • (2024, October 22). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. MDPI. Retrieved March 7, 2026, from [Link]

  • Ethyl (E)-2-methyl-7-oxo-oct-2-enoate. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ethyl Acetoacetate: Synthesis & Applications. (2024, February 18). Chemistry for everyone. Retrieved March 7, 2026, from [Link]

  • US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions. (n.d.). Google Patents.
  • ethyl (Z)-4,7-octadienoate, 69925-33-3. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • The Ingredients We Use. (n.d.). SC Johnson Product & Formula Transparency. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Derivatization Strategies for Ethyl 7-methyl-4-oxooctanoate in Medicinal Chemistry

Executive Summary & Rationale Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile -keto ester building block[1]. Structurally, it features an electrophilic ketone at the C4 position and an ethyl ester a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile


-keto ester building block[1]. Structurally, it features an electrophilic ketone at the C4 position and an ethyl ester at the C1 position, flanked by a lipophilic isopentyl (3-methylbutyl) tail. In medicinal chemistry, this bifunctional nature makes it an ideal linchpin for the divergent synthesis of saturated and partially saturated heterocycles—specifically pyridazinones, 

-lactones, and pyrrolidinones. These scaffolds are ubiquitous in drug development, often serving as core pharmacophores for targets requiring deep hydrophobic pocket engagement.

Mechanistic Foundations & Reactivity Profiling

The derivatization of


-keto esters relies on the differential electrophilicity of the two carbonyl groups. The C4 ketone is highly susceptible to initial nucleophilic attack by hydrazines, primary amines, or hydride donors. Once the ketone is converted into a nucleophilic intermediate (e.g., a hydrazone, amine, or alcohol), the molecule is conformationally poised for an intramolecular nucleophilic acyl substitution at the C1 ester. This cyclization is thermodynamically driven by the formation of stable 5- or 6-membered rings and the expulsion of ethanol as a leaving group[2].

DivergentPathways SM Ethyl 7-methyl-4-oxooctanoate (γ-Keto Ester) Pyr 4,5-Dihydropyridazin-3(2H)-one (via Hydrazine) SM->Pyr Condensation & Cyclization Lac γ-Lactone (via NaBH4 / HCl) SM->Lac Reduction & Lactonization Lactam γ-Lactam / Pyrrolidinone (via R-NH2 / NaBH3CN) SM->Lactam Reductive Amination & Transamidation

Divergent synthetic pathways of Ethyl 7-methyl-4-oxooctanoate to heterocyclic scaffolds.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 6-(3-Methylbutyl)-4,5-dihydropyridazin-3(2H)-one

Condensation of


-keto esters with hydrazine is the premier method for accessing 4,5-dihydropyridazin-3(2H)-ones[3].
  • Step 1: Initiation. In a flame-dried round-bottom flask, dissolve Ethyl 7-methyl-4-oxooctanoate (10 mmol, 1.0 eq) in 20 mL of absolute ethanol. Cool the solution to 0 °C using an ice bath.

  • Step 2: Reagent Addition. Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise over 10 minutes.

    • Causality: The 0 °C environment prevents uncontrolled exothermic side reactions and minimizes the formation of bis-hydrazone byproducts.

  • Step 3: Cyclization. Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

    • Causality: While hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular amidation requires thermal activation to overcome the energy barrier of expelling the ethoxide leaving group.

  • Step 4: Self-Validation & Monitoring. Monitor via TLC (Hexanes:EtOAc 1:1, UV/Ninhydrin). The reaction is complete when the starting material spot (

    
    ) disappears and a new, highly polar spot (
    
    
    
    ) appears. Furthermore, IR spectroscopy will show the disappearance of the ester stretch (~1735 cm⁻¹) and the appearance of a lactam C=O stretch (~1670 cm⁻¹).
  • Step 5: Workup. Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (30 mL) and water (30 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    

Mechanism Step1 Ethyl 7-methyl-4-oxooctanoate Step2 Hydrazone Intermediate (C4 Nucleophilic Attack) Step1->Step2 + NH2NH2 - H2O Step3 Tetrahedral Intermediate (Intramolecular Attack at C1) Step2->Step3 Intramolecular Cyclization Step4 6-(3-Methylbutyl)-4,5-dihydropyridazin-3(2H)-one + Ethanol Step3->Step4 Expulsion of Ethoxide/Ethanol

Mechanistic workflow for the synthesis of 4,5-dihydropyridazin-3(2H)-ones via hydrazine.

Protocol B: Reductive Cyclization to 5-(3-Methylbutyl)dihydrofuran-2(3H)-one ( -Lactone)
  • Step 1: Selective Reduction. Dissolve the starting ester (10 mmol, 1.0 eq) in 25 mL of anhydrous methanol at 0 °C. Slowly add

    
     (5 mmol, 0.5 eq, providing 2 hydride equivalents). Stir for 1 hour.
    
    • Causality:

      
       in methanol selectively reduces the C4 ketone to a secondary alcohol without attacking the less electrophilic C1 ester.
      
  • Step 2: Acid-Catalyzed Lactonization. Quench the reaction by carefully adding 1M HCl until the pH reaches ~2. Stir at room temperature for 2 hours.

    • Causality: The acidic environment destroys excess hydride and protonates the ester carbonyl, increasing its electrophilicity. This facilitates a 5-exo-trig cyclization (favored by Baldwin's rules) by the newly formed hydroxyl group.

  • Step 3: Workup & Self-Validation. Extract the aqueous mixture with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with saturated

    
    , followed by brine.
    
    • Causality: The

      
       wash is a critical self-validating step to ensure the complete removal of residual acid, which prevents unwanted ring-opening or polymerization during long-term storage. Dry over 
      
      
      
      and concentrate in vacuo to yield the
      
      
      -lactone.
Protocol C: Reductive Amination to 5-(3-Methylbutyl)pyrrolidin-2-one ( -Lactam)
  • Step 1: Imine Formation. Combine the ester (10 mmol, 1.0 eq) and a primary amine (e.g., benzylamine, 11 mmol, 1.1 eq) in 30 mL of 1,2-dichloroethane (DCE). Add 0.1 equivalents of glacial acetic acid. Stir for 2 hours at room temperature.

  • Step 2: Selective Reduction. Add Sodium cyanoborohydride (

    
    , 15 mmol, 1.5 eq) and stir overnight.
    
    • Causality:

      
       is specifically chosen because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the unreacted ketone.
      
  • Step 3: Transamidation. Heat the mixture to 60 °C for 4 hours to drive the intramolecular transamidation, expelling ethanol and forming the

    
    -lactam ring.
    
  • Step 4: Workup. Quench with saturated

    
    , extract with EtOAc, wash with brine, dry, and purify via flash column chromatography.
    

Quantitative Data: Reactivity Profiling

The table below summarizes the expected quantitative outcomes and parameters for the derivatization workflows applied to Ethyl 7-methyl-4-oxooctanoate.

Target ScaffoldKey ReagentsKey IntermediateTypical YieldReaction Time & Temp
4,5-Dihydropyridazin-3(2H)-one Hydrazine hydrate, EtOHHydrazone75–85%4–6 h (78 °C / Reflux)

-Lactone

, MeOH, then HCl

-Hydroxy ester
80–90%1 h (0 °C) + 2 h (RT)

-Lactam (Pyrrolidinone)

,

, AcOH
Iminium / Secondary Amine65–75%16 h (RT) + 4 h (60 °C)

References

Sources

Application

Application Note: Ethyl 7-methyl-4-oxooctanoate as a Privileged Precursor for Heterocyclic Scaffold Synthesis

Executive Summary Ethyl 7-methyl-4-oxooctanoate ([1]) is a highly versatile -keto ester. The strategic 1,4-relationship between its ketone and ester functionalities makes it an ideal bifunctional building block for the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-methyl-4-oxooctanoate ([1]) is a highly versatile


-keto ester. The strategic 1,4-relationship between its ketone and ester functionalities makes it an ideal bifunctional building block for the divergent synthesis of five- and six-membered heterocycles. In drug discovery, scaffolds such as pyridazinones, pyrrolidinones, and butenolides are considered privileged structures due to their profound biological activities. This application note details validated, scalable protocols for transforming this linear precursor into complex heterocyclic systems, providing mechanistic causality and self-validating analytical markers for each workflow.

Mechanistic Rationale & Reactivity Profile

The reactivity of


-keto esters is governed by the orthogonal electrophilicity of the ketone and ester groups. Nucleophiles typically attack the more sterically accessible and electronically reactive C4 ketone first. Following this initial condensation or reduction, the resulting intermediate (e.g., a hydrazone or secondary amine) is perfectly positioned for a 5-exo-trig or 6-endo-trig intramolecular cyclization with the C1 ester. This cascade is driven by the thermodynamic stability of the resulting ring system and the entropic release of ethanol ([2]).

G SM Ethyl 7-methyl-4-oxooctanoate (Gamma-Keto Ester) Hydrazine Hydrazine Hydrate (EtOH, Reflux) SM->Hydrazine Amine R-NH2, NaBH3CN (Reductive Amination) SM->Amine Acid Acid Catalyst (Cyclodehydration) SM->Acid Pyridazinone 6-(3-Methylbutyl)-4,5-dihydro- 3(2H)-pyridazinone Hydrazine->Pyridazinone Pyrrolidinone 1-Alkyl-5-(3-methylbutyl)- pyrrolidin-2-one Amine->Pyrrolidinone Butenolide 5-(3-Methylbutyl)- furan-2(3H)-one Acid->Butenolide

Divergent synthesis of heterocyclic scaffolds from Ethyl 7-methyl-4-oxooctanoate.

Protocol 1: Synthesis of 6-(3-Methylbutyl)-4,5-dihydro-3(2H)-pyridazinones

Target Application : Development of Phosphodiesterase (PDE) inhibitors and antihypertensive agents.

Causality & Design : Hydrazine acts as a bidentate nucleophile. The primary condensation occurs at the C4 ketone to form a hydrazone intermediate. The use of refluxing ethanol serves a dual purpose: it homogenizes the reaction mixture and provides the thermal energy required to overcome the activation barrier for the subsequent intramolecular transamidation, expelling ethanol to form the stable 6-membered dihydropyridazinone ring.

Self-Validating System : The reaction progress can be monitored via TLC (the product is UV active due to the conjugated


 system, whereas the starting material is UV inactive). LC-MS validation will show a clean conversion from the starting material (

201.1

) to the cyclized product (

169.2

).

Mech Step1 Ethyl 7-methyl-4-oxooctanoate + NH2NH2 Step2 Nucleophilic Attack at C4 Ketone Step1->Step2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Intramolecular Attack of Terminal Nitrogen at C1 Ester Step3->Step4 Step5 Elimination of Ethanol Step4->Step5 Step6 4,5-dihydro-3(2H)-pyridazinone Formation Step5->Step6

Mechanistic workflow for the cyclization of gamma-keto esters with hydrazine.

Step-by-Step Methodology
  • Initiation : In a 100 mL round-bottom flask, dissolve Ethyl 7-methyl-4-oxooctanoate (10.0 mmol, 2.00 g) in absolute ethanol (30 mL).

  • Reagent Addition : Add hydrazine hydrate (15.0 mmol, 0.73 mL of a 64% aqueous solution) dropwise at room temperature. Note: Mildly exothermic hydrazone formation may occur.

  • Cyclization : Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Validation : Sample 10

    
    L, dilute in MeCN, and analyze via LC-MS to ensure complete disappearance of the 
    
    
    
    201.1 peak.
  • Workup : Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Brine (30 mL). Extract the aqueous layer once more with EtOAc (25 mL).

  • Isolation : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the crude 6-(3-methylbutyl)-4,5-dihydro-3(2H)-pyridazinone.
    

Protocol 2: Synthesis of 1-Alkyl-5-(3-methylbutyl)pyrrolidin-2-ones

Target Application : Synthesis of nootropics, anticonvulsants, and custom peptidomimetics.

Causality & Design : Reductive amination of the


-keto ester with a primary amine (e.g., benzylamine) initially forms an imine, which is selectively reduced by 

to a secondary amine. The reaction is kept at room temperature initially to prevent premature reduction of the ketone. Subsequent heating drives the intramolecular lactamization. The acidic environment (catalytic AcOH) activates both the ketone for imine formation and the ester for the final cyclization ([3]).

Self-Validating System : Successful lactamization is confirmed by the disappearance of the ester carbonyl stretch (~1735


) and the appearance of a strong 

-lactam carbonyl stretch (~1690

) in FT-IR.
Step-by-Step Methodology
  • Imine Formation : Dissolve the keto-ester (10.0 mmol) and benzylamine (12.0 mmol) in methanol (40 mL). Add glacial acetic acid (1.0 mL) to adjust the pH to ~5. Stir at room temperature for 2 hours.

  • Reduction : Cool the mixture to 0 °C. Add sodium cyanoborohydride (

    
    , 15.0 mmol) in small portions. Allow to warm to room temperature and stir for 4 hours.
    
  • Lactamization : Heat the reaction mixture to 60 °C for 6 hours to drive the expulsion of ethanol and complete the ring closure.

  • Workup : Quench with saturated

    
     (20 mL) to neutralize the acid. Extract with Dichloromethane (
    
    
    
    mL).
  • Purification : Wash the combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Protocol 3: Acid-Catalyzed Cyclodehydration to Butenolides

Target Application : Synthesis of natural product analogs and quorum-sensing modulators.

Causality & Design : Heating the


-keto ester in the presence of a strong Brønsted acid (p-TsOH) promotes enolization of the ketone. The enol oxygen attacks the ester carbonyl, leading to the expulsion of ethanol and water to form a highly conjugated furan-2(3H)-one (butenolide) system ([4]). Toluene is used as a solvent to allow for high-temperature reflux and azeotropic removal of byproducts via a Dean-Stark apparatus, which thermodynamically drives the equilibrium forward.
Step-by-Step Methodology
  • Setup : Combine Ethyl 7-methyl-4-oxooctanoate (10.0 mmol) and p-Toluenesulfonic acid monohydrate (2.0 mmol) in anhydrous toluene (50 mL) in a flask equipped with a Dean-Stark trap.

  • Azeotropic Distillation : Reflux the mixture vigorously (bath temp ~120 °C) for 16 hours, collecting the evolved water and ethanol in the trap.

  • Monitoring : Check TLC (Hexanes/EtOAc 4:1). The butenolide product will appear as a highly UV-active spot due to the conjugated

    
    -unsaturated lactone.
    
  • Workup : Cool to room temperature, wash the organic layer with saturated

    
     (to remove p-TsOH) and brine.
    
  • Isolation : Dry over

    
    , concentrate, and purify via flash chromatography to isolate the pure butenolide.
    

Quantitative Data Summary

Target ScaffoldReagents & CatalystKey ConditionsExpected YieldLC-MS Validation (

)
Key NMR Marker (

NMR)
Dihydropyridazinone

EtOH, Reflux, 12h75 - 85%

169.2
Broad singlet ~10.5 ppm (NH)
Pyrrolidin-2-one

,

, AcOH
MeOH, RT

60 °C
65 - 80%

246.4
Multiplet ~3.5 ppm (CH-N)
Butenolide p-TsOH (20 mol%)Toluene, Dean-Stark50 - 70%

155.2
Vinylic proton ~5.8 ppm

References

  • National Center for Biotechnology Information. "Ethyl 7-methyl-4-oxooctanoate | C11H20O3 | CID 12441330" PubChem. URL:[Link]

  • Matyus, P. et al. "Synthesis and chemistry of pyridazin-3(2H)-ones" ScienceDirect / Tetrahedron. URL:[Link]

  • Rhodium Archive. "Reductive Amination with Metallic Magnesium" Erowid. URL:[Link]

Sources

Method

Scale-Up Synthesis of Ethyl 7-methyl-4-oxooctanoate: Application Note &amp; Protocol

Introduction and Scope Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile -keto ester utilized extensively in the synthesis of saturated primary-secondary -glycols, complex heterocycles, and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a highly versatile


-keto ester utilized extensively in the synthesis of saturated primary-secondary 

-glycols, complex heterocycles, and pharmaceutical active ingredients. As a bifunctional building block, it provides an ideal structural framework for downstream reduction into 1,4-diols, such as 7-methyl-octan-1,4-diol[1], or cyclization into substituted pyrroles and furans.

This application note details a robust, scalable, and atom-economical synthesis of Ethyl 7-methyl-4-oxooctanoate via the intermolecular Stetter reaction. Designed for process chemists and drug development professionals, this guide transitions the synthesis from bench-scale discovery to a reproducible 1-kilogram pilot workflow.

Synthetic Strategy & Mechanistic Rationale

Traditionally,


-keto esters are synthesized via the Grignard addition of alkylmagnesium halides to succinic anhydride derivatives, or via organocadmium reagents. These legacy methods suffer from poor atom economy, require strictly anhydrous/cryogenic conditions, and generate stoichiometric metal waste.

To overcome these limitations for scale-up, we employ the Stetter Reaction [2]. This organocatalytic approach couples 4-methylpentanal (isocaproaldehyde) with ethyl acrylate using an N-heterocyclic carbene (NHC) catalyst generated in situ from a thiazolium salt[3].

Mechanistic Causality:

  • Deprotonation: Triethylamine deprotonates the thiazolium precatalyst to form the active free carbene (NHC).

  • Umpolung: The NHC attacks the aldehyde carbonyl, forming the nucleophilic "Breslow Intermediate." This critical step reverses the natural electrophilicity of the aldehyde carbon.

  • Michael Addition: The nucleophilic acyl anion equivalent attacks the electrophilic

    
    -carbon of ethyl acrylate.
    
  • Regeneration: Subsequent proton transfer and elimination release the target

    
    -keto ester and regenerate the NHC catalyst, closing the cycle.
    

Mechanism N1 Thiazolium Precatalyst + Base N2 Free N-Heterocyclic Carbene (NHC) N1->N2 Deprotonation N3 Breslow Intermediate (Nucleophilic Acyl Anion) N2->N3 + 4-Methylpentanal N4 C-C Bond Formation (Michael Addition) N3->N4 + Ethyl Acrylate N5 Product Release & Catalyst Regeneration N4->N5 Proton Transfer N5->N2 Catalytic Cycle

Fig 1. Catalytic cycle of the Stetter reaction highlighting the Breslow intermediate.

Scale-Up Workflow & Process Parameters

Scaling the Stetter reaction requires careful management of the reaction exotherm and the suppression of side reactions (e.g., benzoin-type self-condensation of the aliphatic aldehyde).

  • Co-dosing Strategy: Instead of mixing all reagents upfront, the aldehyde and Michael acceptor are co-dosed into a heated solution of the catalyst. Causality: This maintains a low steady-state concentration of the aldehyde, preventing homocoupling and controlling the exothermic C-C bond formation.

  • Catalyst Selection: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is selected for its high thermal stability and excellent turnover number (TON) in aliphatic Stetter reactions.

  • Solvent: Absolute ethanol is utilized as it is environmentally benign, easily recoverable during downstream processing, and provides excellent solubility for the thiazolium salt.

Workflow A Catalyst Preparation (Thiazolium Salt + Et3N in EtOH) B Co-dosing of Reagents (4-Methylpentanal + Ethyl Acrylate) A->B Heat to 75°C C Catalytic Stetter Reaction (75°C, 4-6 hours) B->C Controlled Exotherm D Reaction Quench & Solvent Evaporation C->D Complete Conversion E Liquid-Liquid Extraction (EtOAc / H2O) D->E Acetic Acid Quench F Fractional Vacuum Distillation (Wiped Film Evaporator) E->F Organic Phase G Ethyl 7-methyl-4-oxooctanoate (>98% Purity) F->G Main Fraction

Fig 2. Process workflow for the scale-up synthesis of Ethyl 7-methyl-4-oxooctanoate.

Experimental Protocol (1 kg Scale)

Self-Validating System: This protocol incorporates mandatory in-process controls (IPC) via GC-FID to validate reaction completion before proceeding to downstream processing (DSP), ensuring batch-to-batch reproducibility.

Materials:

  • 4-Methylpentanal: 1.00 kg (9.98 mol, 1.0 equiv)

  • Ethyl acrylate: 1.10 kg (10.98 mol, 1.1 equiv)

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: 135 g (0.50 mol, 5 mol%)

  • Triethylamine (Et

    
    N):  101 g (1.00 mol, 10 mol%)
    
  • Ethanol (Absolute): 2.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N

    
    . Charge the reactor with Ethanol (2.0 L) and the thiazolium catalyst (135 g). Stir at 250 rpm until fully dissolved.
    
  • Catalyst Activation: Add Et

    
    N (101 g) to the reactor. The solution will shift to a pale yellow color, indicating the formation of the active carbene. Heat the reactor jacket to achieve an internal temperature of 75 °C.
    
  • Co-Dosing (Critical Step): Prepare a homogeneous mixture of 4-methylpentanal (1.00 kg) and ethyl acrylate (1.10 kg) in a dedicated dosing vessel. Begin dropwise addition of this mixture into the reactor over a period of 3 hours.

  • Reaction Maturation: Once dosing is complete, maintain the internal temperature at 75 °C for an additional 2 hours to ensure maximum conversion.

  • In-Process Control (IPC): Withdraw a 0.5 mL sample of the reaction mixture. Analyze via GC-FID. The reaction is considered complete and self-validated when the residual 4-methylpentanal is

    
     2% area.
    
  • Quench & Concentration: Cool the reactor to 20 °C. Add 100 mL of glacial acetic acid. Causality: Acetic acid protonates the active carbene and the base, irreversibly halting the catalytic cycle and preventing reverse-Michael degradation during thermal concentration. Transfer the mixture to a rotary evaporator and remove ethanol under reduced pressure (50 mbar, 40 °C).

  • Liquid-Liquid Extraction: Dilute the concentrated residue with Ethyl Acetate (3.0 L) and wash sequentially with DI water (2 x 1.0 L) and saturated brine (1.0 L). Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude product.
  • Purification: Purify the crude oil via fractional vacuum distillation (or a wiped film evaporator). Collect the main fraction boiling at 115–118 °C at 2 mbar to isolate the pure product.

Analytical & Quality Control Data

The following table summarizes the quantitative data and release specifications expected from the scaled-up batch.

ParameterSpecification / Expected ResultAnalytical Method
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Yield 1.60 – 1.70 kg (80 – 85% theoretical)Gravimetric
Purity

98.0%
GC-FID
Identity (Mass) m/z = 200.27 [M]

GC-MS

H NMR (CDCl

)

4.12 (q, 2H), 2.70 (t, 2H), 2.55 (t, 2H), 2.45 (t, 2H), 1.55 (m, 1H), 1.45 (q, 2H), 1.25 (t, 3H), 0.90 (d, 6H)
400 MHz NMR
Residual Aldehyde

0.5%
GC-FID

Troubleshooting & Safety

  • Temperature Excursions: If the internal temperature exceeds 85 °C during the co-dosing phase, pause the addition immediately and increase jacket cooling. Elevated temperatures degrade the NHC catalyst and promote the spontaneous polymerization of ethyl acrylate.

  • Acrylate Polymerization: Ensure the ethyl acrylate contains its standard inhibitor (e.g., MEHQ) prior to use. Do not pre-distill the ethyl acrylate unless it is to be used immediately, as uninhibited monomer poses a severe polymerization hazard upon heating.

  • Low Conversion (Stalled Reaction): If the IPC shows >2% aldehyde after 2 hours of maturation, the catalyst may have been deactivated by trace water or acidic impurities in the starting materials. To recover the batch, add an additional 1 mol% of catalyst and base, then stir for 1 further hour.

References

  • Bukharov, V. G., & Pozdnyakova, T. E. (1961).

    
    -glycols. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 10(1), 119-122.[Link]
    
  • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach. Angewandte Chemie International Edition in English, 15(11), 639-647.[Link]

Sources

Application

Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 7-methyl-4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of β-Keto Esters in Carbon-Carbon Bond Formation β-Keto esters are a cornerstone of modern organic synthesis, prized for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of β-Keto Esters in Carbon-Carbon Bond Formation

β-Keto esters are a cornerstone of modern organic synthesis, prized for their dual reactivity which allows them to act as both nucleophiles and electrophiles. This versatility makes them invaluable building blocks in the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1] Ethyl 7-methyl-4-oxooctanoate, with its characteristic β-keto ester moiety, is an exemplar of this class of compounds. Its structure features a ketone at the 4-position and an ester at the 1-position, with an intervening methylene group whose protons exhibit enhanced acidity. This acidity is the key to the synthetic utility of β-keto esters, enabling the formation of a resonance-stabilized enolate under basic conditions. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.[2]

One of the most fundamental and widely employed reactions of β-keto esters is the Knoevenagel condensation.[3] This reaction involves the condensation of an active methylene compound, such as Ethyl 7-methyl-4-oxooctanoate, with an aldehyde or ketone, typically catalyzed by a weak base.[2][4] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a thermodynamically stable α,β-unsaturated product.[2][4] The Knoevenagel condensation is a powerful tool for creating new carbon-carbon double bonds and is integral to the synthesis of a diverse range of compounds, including intermediates for drug candidates and functional materials.[5][6]

This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of Ethyl 7-methyl-4-oxooctanoate with an aromatic aldehyde, using piperidine as a classic and effective catalyst. We will delve into the causality behind each experimental step, from reagent selection to purification, to provide a self-validating and robust methodology for researchers.

Physicochemical Properties of Ethyl 7-methyl-4-oxooctanoate

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[7]
Molecular Weight 200.27 g/mol [7]
CAS Number 57753-64-7[7]
Appearance Light yellow oil (typical for similar compounds)
Storage Store in a cool, dry place, sealed in a dry environment (2-8°C recommended for similar compounds)[8]

The Knoevenagel Condensation: A Mechanistic Overview

The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Iminium Ion Formation: Piperidine, a secondary amine, reacts with the aldehyde (in this case, benzaldehyde) to form a carbinolamine, which then dehydrates to form a highly electrophilic iminium ion. This activation of the aldehyde is a key role of the amine catalyst.[9][10]

  • Enolate Formation: Simultaneously, piperidine acts as a base to deprotonate the acidic α-hydrogen of the β-keto ester, Ethyl 7-methyl-4-oxooctanoate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a neutral addition intermediate.

  • Catalyst Regeneration and Dehydration: The intermediate then undergoes a proton transfer and elimination of the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[9][10]

Knoevenagel_Mechanism cluster_activation Aldehyde Activation cluster_enolate Enolate Formation cluster_condensation Condensation and Dehydration Aldehyde Benzaldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine KetoEster Ethyl 7-methyl-4-oxooctanoate Enolate Enolate KetoEster->Enolate + Piperidine - Piperidinium Intermediate Adduct Intermediate Enolate->Intermediate + Iminium Ion Product α,β-Unsaturated Product Intermediate->Product - Piperidine - H₂O

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation of Ethyl 7-methyl-4-oxooctanoate with Benzaldehyde

This protocol is designed to be a robust starting point for the Knoevenagel condensation of Ethyl 7-methyl-4-oxooctanoate. Due to the longer alkyl chain of this specific β-keto ester, which may affect solubility and reaction kinetics compared to smaller analogues like ethyl acetoacetate, careful monitoring of the reaction progress is advised.

Materials and Equipment
ReagentsGradeSupplier Example
Ethyl 7-methyl-4-oxooctanoate≥95%Availability to be confirmed from suppliers like Sigma-Aldrich, ChemScene, etc.
BenzaldehydeReagent grade, freshly distilledStandard chemical suppliers
PiperidineReagent gradeStandard chemical suppliers
TolueneAnhydrousStandard chemical suppliers
Ethyl acetateReagent gradeStandard chemical suppliers
HexaneReagent gradeStandard chemical suppliers
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent gradeStandard chemical suppliers
Hydrochloric Acid (HCl)1 M aqueous solutionStandard chemical suppliers
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionStandard chemical suppliers
Brine (Saturated NaCl)Aqueous solutionStandard chemical suppliers
Equipment
Round-bottom flask with reflux condenser and Dean-Stark trap
Magnetic stirrer with heating mantle
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Separatory funnel
Rotary evaporator
Glassware for column chromatography
NMR spectrometer and IR spectrophotometer for product characterization
Safety Precautions
  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel.[11][12][13]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[14][15]

  • Reagent Handling:

    • Ethyl 7-methyl-4-oxooctanoate: Handle as a typical organic ester. Avoid inhalation and contact with skin and eyes.

    • Benzaldehyde: Is an irritant. Avoid inhalation of vapors and contact with skin and eyes.[14]

    • Piperidine: Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle with extreme care, avoiding inhalation and skin/eye contact.

    • Toluene: Is a flammable liquid and is harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup - Add reactants and solvent to flask - Assemble reflux apparatus with Dean-Stark trap start->setup catalyst 2. Catalyst Addition - Add piperidine to the reaction mixture setup->catalyst reaction 3. Reaction - Heat to reflux - Monitor by TLC catalyst->reaction workup 4. Work-up - Cool and dilute - Aqueous washes (HCl, NaHCO₃, Brine) reaction->workup drying 5. Drying and Concentration - Dry organic layer with MgSO₄ - Remove solvent via rotary evaporation workup->drying purification 6. Purification - Column chromatography drying->purification characterization 7. Characterization - NMR, IR spectroscopy purification->characterization end End characterization->end

Caption: Experimental workflow for the Knoevenagel condensation.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 7-methyl-4-oxooctanoate (10.0 g, 50 mmol, 1.0 eq) and freshly distilled benzaldehyde (5.3 g, 50 mmol, 1.0 eq).

    • Add 50 mL of anhydrous toluene as the solvent. The use of a Dean-Stark trap is recommended to remove the water generated during the reaction, which drives the equilibrium towards the product.[16]

    • Assemble a reflux condenser fitted with a Dean-Stark trap, and fill the trap with toluene.

  • Catalyst Addition:

    • Add piperidine (0.43 g, 5 mmol, 0.1 eq) to the reaction mixture using a syringe.[2] The catalytic amount of piperidine is sufficient to facilitate the reaction without promoting significant side reactions.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours.

    • A suitable eluent for TLC is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

    • The reaction is generally expected to be complete within 4-8 hours, but may require longer due to the steric bulk of the β-keto ester.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl to neutralize and remove the piperidine catalyst.

      • 50 mL of saturated NaHCO₃ solution to remove any acidic impurities.

      • 50 mL of brine to remove residual water.[2]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, which will likely be a viscous oil, should be purified by column chromatography on silica gel.[2][17]

    • A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, is recommended to effectively separate the product from any unreacted starting materials and by-products.

  • Characterization:

    • The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[16][18]

Expected Results and Troubleshooting

The expected product is ethyl 2-(7-methyl-4-oxooctanoyl)-3-phenylacrylate. The yield of the reaction can be influenced by several factors.

ParameterExpected OutcomeTroubleshooting
Reaction Time 4-12 hoursIf the reaction is sluggish, consider adding a fresh portion of the catalyst or ensuring efficient water removal with the Dean-Stark trap.
Yield Moderate to high (60-85%)Low yields may result from incomplete reaction, side reactions, or losses during work-up and purification. Ensure all reagents are pure and anhydrous.
Product Purity High after column chromatographyIf the product is difficult to purify, consider optimizing the chromatography conditions (e.g., different solvent system, finer silica gel).

Conclusion

The Knoevenagel condensation is a robust and versatile method for the synthesis of α,β-unsaturated compounds from β-keto esters like Ethyl 7-methyl-4-oxooctanoate. The provided protocol, utilizing a classic piperidine catalyst, offers a reliable and well-understood pathway to valuable synthetic intermediates. By carefully considering the mechanistic underpinnings and the specific properties of the starting materials, researchers can effectively apply and adapt this methodology for their synthetic goals in drug discovery and development. The principles of careful monitoring, appropriate safety precautions, and thorough purification are paramount to achieving high yields of pure products.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 7-methyl-5-oxooctanoate. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • ChemRxiv. (2025, November 13). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • ScholarWorks@UAk. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Retrieved from [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A Synthesis of α,β-Unsaturated Esters. Retrieved from [Link]

  • Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 7-methyl-4-oxooctanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Organic Letters. (2013, April 8). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • International Laboratory USA. (n.d.). METHYL 7-METHYL-4-OXOOCTANOATE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 7-methyl-4-oxooctanoate Synthesis

Case ID: #EMO-4-OXO-SYNTH Topic: Reaction Optimization for Aliphatic Stetter Reaction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Chemical Logic User Goal: Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #EMO-4-OXO-SYNTH Topic: Reaction Optimization for Aliphatic Stetter Reaction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Logic

User Goal: Synthesis of Ethyl 7-methyl-4-oxooctanoate. Target Structure:


Primary Route:  Intermolecular Stetter Reaction (Conjugate addition of an aldehyde to a Michael acceptor).[1]

The Core Challenge: You are attempting an intermolecular Stetter reaction using an aliphatic aldehyde (Isovaleraldehyde) and an acrylate (Ethyl Acrylate).

  • The Trap: Aliphatic aldehydes are notoriously difficult substrates for the Stetter reaction compared to aromatic aldehydes. Under the basic conditions required to activate the catalyst, aliphatic aldehydes rapidly undergo Aldol condensation (self-polymerization), leading to low yields and "tarry" side products.[1]

  • The Solution: Precise control of the "Umpolung" (polarity reversal) kinetics using specific N-Heterocyclic Carbene (NHC) catalysts and lipophilic reaction environments to favor the Stetter pathway over the Aldol pathway.

Reaction Mechanism & Critical Control Points

To troubleshoot, you must understand the competition between the desired pathway and the parasite pathway.

The Catalytic Cycle (Graphviz Visualization)

StetterMechanism Cat_Pre Thiazolium/Triazolium Salt (Pre-catalyst) Active_Cat Active Carbene (NHC) Cat_Pre->Active_Cat Deprotonation Base Base (e.g., DBU/TEA) Base->Active_Cat Breslow Breslow Intermediate (Nucleophilic Acyl) Active_Cat->Breslow + Aldehyde Aldehyde Isovaleraldehyde (Electrophile) Aldehyde->Breslow Aldol_Side SIDE REACTION: Aldol Condensation Aldehyde->Aldol_Side Base-catalyzed (Competes with Stetter) Adduct Tetrahedral Adduct Breslow->Adduct + Acrylate (Rate Limiting) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Adduct Product Ethyl 7-methyl-4-oxooctanoate Adduct->Product Product Release + Regenerate Catalyst Product->Active_Cat Cycle Repeats

Figure 1: The Stetter Catalytic Cycle showing the critical competition between the desired Michael addition and the parasitic Aldol condensation.

Optimized Experimental Protocol

Do not use standard "textbook" Stetter conditions (Ethanol/TEA) for this substrate; they will likely fail due to the aliphatic nature of isovaleraldehyde. Use this optimized lipophilic protocol.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Isovaleraldehyde Substrate 11.0Must be freshly distilled to remove isovaleric acid.[1]
Ethyl Acrylate Substrate 21.2Excess helps trap the Breslow intermediate faster.
Catalyst NHC Precursor0.1 - 0.2Rec: 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.[1] Upgrade: N-mesityl triazolium (if yield <30%).
Triethylamine (TEA) Base0.5 - 1.0Standard base.[1]
Ethanol (Abs) Solvent-[0.5 M] concentration.[1] Degassed.
Step-by-Step Methodology
  • Catalyst Activation (The "Induction" Period):

    • In a flame-dried round-bottom flask under Argon, dissolve the Thiazolium Catalyst (20 mol%) in absolute Ethanol .

    • Add Isovaleraldehyde (1.0 equiv) .

    • Add TEA (0.5 equiv) dropwise.

    • Critical Checkpoint: Heat to 60°C for 15 minutes. The solution should turn yellow/orange, indicating the formation of the active carbene and the initial Breslow intermediate.

  • Controlled Addition (The "Starvation" Principle):

    • To prevent polymerization of the acrylate, dissolve Ethyl Acrylate (1.2 equiv) in a small volume of Ethanol.

    • Add this solution dropwise over 1 hour to the stirring reaction mixture at 60-70°C.

    • Why? Keeping the acrylate concentration low prevents it from polymerizing with itself, forcing it to react with the nucleophilic aldehyde.

  • Reaction Monitoring:

    • Stir at 70°C for 12–16 hours.

    • TLC Monitoring: Stain with KMnO4 (Acrylate and Product are active) or 2,4-DNP (Aldehyde and Product are active).[1]

    • Note: The product (1,4-dicarbonyl) will stain deep orange/red with DNP.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate Ethanol under reduced pressure.

    • Redissolve residue in DCM and wash with 1M HCl (to remove base/catalyst) and then Saturated NaHCO3 .[1]

    • Dry over MgSO4 and concentrate.

Troubleshooting & FAQ Matrix

Issue 1: "My reaction mixture turned into a black tar/solid."

Diagnosis: Uncontrolled polymerization or Aldol condensation. Root Cause: The base concentration was too high, or the temperature was too high, triggering the self-polymerization of Ethyl Acrylate or the Aldol condensation of Isovaleraldehyde. Corrective Action:

  • Add Hydroquinone: Add 1-2 mg of hydroquinone to the reaction to inhibit radical polymerization of the acrylate.

  • Switch Solvent: Change from Ethanol to Dioxane or THF . Aprotic solvents often suppress the Aldol pathway.

  • Reduce Base: Lower TEA loading to 0.2 equiv.

Issue 2: "I see starting material, but no product forms."

Diagnosis: Catalyst Deactivation (Oxidation).[1] Root Cause: The Breslow intermediate is extremely sensitive to oxygen. If your Argon line was compromised, the active carbene oxidized. Corrective Action:

  • Degas Solvents: Vigorously sparge ethanol with Argon for 20 minutes before use.

  • Fresh Catalyst: Thiazolium salts differ in quality. Recrystallize the catalyst from EtOH/Et2O if it looks brown/wet.

Issue 3: "Yield is stuck at 30%."

Diagnosis: The "Aliphatic Barrier." Root Cause: Thiazolium catalysts are sometimes too "soft" for aliphatic aldehydes. Corrective Action:

  • Upgrade Catalyst: Switch to a Triazolium salt (e.g., the Rovis catalyst or simple N-phenyl triazolium).[1] These are more nucleophilic and better suited for difficult aliphatic substrates.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Check_TLC Check TLC Start->Check_TLC SM_Left SM Remaining? Check_TLC->SM_Left Yes_SM Yes: Conversion Issue SM_Left->Yes_SM Yes No_SM No: Consumption Issue SM_Left->No_SM No O2_Leak Oxygen Leak? (Catalyst Death) Yes_SM->O2_Leak Polymer Black Tar? (Polymerization) No_SM->Polymer Soln_1 Action: Degas Solvent Increase Cat. Load O2_Leak->Soln_1 Soln_2 Action: Add Hydroquinone Dropwise Acrylate Polymer->Soln_2

Figure 2: Rapid diagnostic logic for Stetter reaction failures.

References & Authoritative Sources

  • Stetter, H. (1976).[1] Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle. Angewandte Chemie International Edition, 15(11), 639–647. [1]

    • Context: The foundational text establishing the Stetter reaction scope, including the limitations of aliphatic aldehydes.[2][3][4][5][6]

  • Breslow, R. (1958).[1][5][6] On the Mechanism of Thiamine Action.[5] IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. [1]

    • Context: Establishes the mechanism of the thiazolium-catalyzed umpolung (Breslow Intermediate).

  • Enders, D., & Breuer, K. (1996).[1][7] The Stetter Reaction. Comprehensive Organic Synthesis.

    • Context: Detailed review of reaction conditions and catalyst variations.

  • Kerr, M. S., Read de Alaniz, J., & Rovis, T. (2002).[1] A Highly Enantioselective Catalytic Intramolecular Stetter Reaction. Journal of the American Chemical Society, 124(35), 10298–10299. [1]

    • Context: Introduces Triazolium catalysts which are superior for difficult substrates where Thiazolium fails.

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 7-methyl-4-oxooctanoate

Welcome to the technical support center for the synthesis of Ethyl 7-methyl-4-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 7-methyl-4-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus on a common and efficient synthetic strategy—the copper-catalyzed Michael (or conjugate) addition—and provide expert-driven advice to help you troubleshoot and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable solutions.

Q1: My reaction produced a significant amount of an unexpected allylic alcohol byproduct instead of the target ketoester. What went wrong?

A1: This is a classic case of competitive 1,2-addition versus the desired 1,4-addition (conjugate addition).

The electrophilic starting material, an α,β-unsaturated ester, has two reactive sites: the carbonyl carbon (C2) and the β-carbon (C4). Your nucleophile, likely an organometallic reagent, can attack either site.

  • Desired 1,4-Addition (Michael Addition): The nucleophile attacks the β-carbon, leading to the formation of the desired ketoester, Ethyl 7-methyl-4-oxooctanoate.

  • Undesired 1,2-Addition: The nucleophile attacks the carbonyl carbon directly. After an aqueous workup, this results in the formation of an allylic alcohol.

Hard nucleophiles, such as Grignard (RMgX) and organolithium (RLi) reagents, are highly reactive and tend to favor the kinetically faster 1,2-addition pathway.[1][2][3]

Solution: To favor the 1,4-addition pathway, you must use a "softer" nucleophile. This is typically achieved by preparing an organocuprate (Gilman) reagent in situ. Organocuprates have lower basicity and a greater propensity for conjugate addition.[4][5]

Recommended Protocol Adjustment:
  • Prepare the Gilman Reagent: Instead of adding your isobutylmagnesium bromide directly to the α,β-unsaturated ester, first react it with a catalytic or stoichiometric amount of a copper(I) salt (e.g., CuI, CuBr, or CuCN) at a low temperature (-78 °C to 0 °C). This transmetallation step forms the less reactive diisobutylcuprate species.

  • Control Temperature: Maintain a low temperature throughout the addition of the α,β-unsaturated ester to the organocuprate solution. This helps to suppress the competing 1,2-addition.[5]

  • Choice of Reagent: Ensure you are using a Grignard or organolithium reagent to form the organocuprate. These are essential precursors for this reaction.[3]

G cluster_main Reaction Pathways cluster_14 1,4-Addition (Desired) cluster_12 1,2-Addition (Side Reaction) Start Isobutyl Nucleophile + α,β-Unsaturated Ester P1_4 Enolate Intermediate Start->P1_4  Organocuprate (Soft Nucleophile) P1_2 Alkoxide Intermediate Start->P1_2  Grignard (Hard Nucleophile) End_14 Ethyl 7-methyl-4-oxooctanoate (β-Ketoester) P1_4->End_14 Protonation (Workup) End_12 Allylic Alcohol Byproduct P1_2->End_12 Protonation (Workup)

Figure 1: Competing 1,2- and 1,4-addition pathways.
Q2: My reaction yield is very low, and I've recovered most of my starting α,β-unsaturated ester. What are the likely causes?

A2: Low conversion can stem from several factors, primarily related to the quality and reactivity of your nucleophile or suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inactive Grignard/Organolithium Reagent: These reagents are highly sensitive to moisture and air. If your reagent has degraded, it will not effectively form the active organocuprate.

    • Solution: Use freshly prepared or recently titrated Grignard/organolithium reagents. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Decomposition of the Organocuprate: Organocuprates are thermally unstable and can decompose if the temperature is not carefully controlled.[5]

    • Solution: Prepare the organocuprate at a low temperature (typically -78 °C to 0 °C) and use it immediately. Do not allow the reaction mixture to warm significantly before the addition of the electrophile.

  • Insufficient Activation: The reaction can be sluggish, especially with sterically hindered substrates.

    • Solution: The addition of a Lewis acid, such as trimethylsilyl chloride (TMSCl), can accelerate the 1,4-addition by activating the α,β-unsaturated ester.[5] TMSCl traps the intermediate enolate, driving the reaction forward.

G Start Low Yield of Desired Product Q1 Was starting material recovered? Start->Q1 A1_Yes Likely issue with nucleophile or conditions. Q1->A1_Yes  Yes Q2 Was Grignard/RLi reagent fresh/titrated? A1_Yes->Q2 A2_No Use fresh, titrated reagent under inert atm. Q2->A2_No  No A2_Yes Yes Q2->A2_Yes Q3 Was temperature kept low (<0°C)? A2_Yes->Q3 A3_No Maintain low temp to prevent cuprate decomposition. Q3->A3_No  No A3_Yes Yes Q3->A3_Yes A4 Consider adding TMSCl to accelerate reaction. A3_Yes->A4

Figure 2: Troubleshooting workflow for low reaction yield.
Q3: My analysis shows the presence of octane and other hydrocarbon byproducts. Where are these coming from?

A3: The formation of hydrocarbon byproducts often points to side reactions involving the organometallic reagents themselves, such as homocoupling or protonolysis.

  • Homocoupling: Organocuprate reagents can undergo oxidative coupling to form a new C-C bond between the alkyl groups (e.g., isobutyl + isobutyl → 2,5-dimethylhexane). This can be more prevalent if the reaction mixture is exposed to oxygen or certain impurities.

  • Protonolysis: Grignard reagents and other organometallics are strong bases. If there are any acidic protons in the reaction mixture (e.g., from water, alcohols, or even terminal alkynes), the reagent will be quenched, forming the corresponding alkane (e.g., isobutylmagnesium bromide + H₂O → isobutane + Mg(OH)Br).

Solution:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Ensure the starting α,β-unsaturated ester is free of water or alcohol impurities.

  • Maintain Inert Atmosphere: Vigorously exclude air (oxygen) from the reaction vessel by maintaining a positive pressure of an inert gas like argon. This minimizes oxidative homocoupling pathways.

  • Purify Starting Materials: Ensure all reagents are pure and free from acidic contaminants that could quench the highly basic organometallic species.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the copper(I) salt in the reaction?

The copper(I) salt is essential for transforming the "hard" Grignard or organolithium reagent into a "soft" organocuprate (Gilman) reagent.[4][5] This process, called transmetallation, changes the electronic character and reactivity of the isobutyl nucleophile. The resulting organocuprate has a reduced tendency to attack the hard electrophilic carbonyl carbon and a higher affinity for the soft electrophilic β-carbon of the conjugated system, thus promoting the desired 1,4-addition.[3][6]

Q2: Can I use a Grignard reagent directly without a copper catalyst?

While it is possible to get some 1,4-addition product with a Grignard reagent alone, especially with highly sterically hindered ketones, the reaction is generally not selective for α,β-unsaturated esters.[1][7] The predominant outcome is typically 1,2-addition to the carbonyl group, leading to the allylic alcohol as the major product.[2][4] The use of a copper catalyst is the standard, reliable method to ensure high selectivity for the 1,4-addition pathway.[6]

Q3: Are there alternative synthetic routes, and what are their potential side reactions?

Yes, another common method for synthesizing β-keto esters is the Claisen Condensation . This reaction involves the base-promoted condensation of two ester molecules.[8][9] To synthesize Ethyl 7-methyl-4-oxooctanoate, one could use a "crossed" or "mixed" Claisen condensation between ethyl isovalerate and ethyl propanoate.

Key Side Reactions in a Mixed Claisen Condensation:

  • Lack of Selectivity: A major challenge is controlling the reaction. Since both esters have enolizable α-protons, four different products can form (two self-condensation products and two crossed-condensation products), leading to a complex mixture and low yield of the desired product.[10][11]

  • Reversibility: The Claisen condensation is a reversible reaction. To drive it to completion, a stoichiometric amount of base must be used to deprotonate the final β-keto ester product, which is more acidic than the starting esters.[9][12] If the product cannot be deprotonated, the reaction often fails.[8]

To overcome the selectivity issue, a directed Claisen condensation can be performed by pre-forming the enolate of one ester (e.g., ethyl isovalerate) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before adding the second ester.[8]

Data Summary & Recommended Conditions
ParameterRecommendation for 1,4-AdditionRationale
Nucleophile Organocuprate (e.g., (iBu)₂CuLi)"Soft" nucleophile favors 1,4-addition.[5]
Catalyst Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)Efficiently forms the organocuprate reagent.
Temperature -78 °C to 0 °CPrevents 1,2-addition and reagent decomposition.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching and side reactions from O₂/H₂O.
Additive (Optional) Trimethylsilyl chloride (TMSCl)Activates the electrophile and accelerates the reaction.[5]

References

  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(11), 1609-1612. Available at: [Link]

  • de la Torre, A. F., & Cobb, A. J. A. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23555-23565. Available at: [Link]

  • Pearson. (n.d.). Show how you would use the acetoacetic ester synthesis to make... Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 21: Ester Enolates. Available at: [Link]

  • Patsnap. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap Eureka. Available at: [Link]

  • Wikipedia. (2023). Acetoacetic ester synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Available at: [Link]

  • Chemistry LibreTexts. (2021). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). 18: Reactions of Enolate Ions and Enols. Available at: [Link]

  • University of Groningen. (n.d.). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. PURE. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Available at: [Link]

  • Chem-Station. (2014). Organocuprates. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. Available at: [Link]

  • University of Illinois Springfield. (n.d.). The Claisen Condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Enolate Alkylation and Acylation Explained. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Wikipedia. (2023). Claisen condensation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-methyl-4-oxooctanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 7-methyl-4-oxooctanoate. This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 7-methyl-4-oxooctanoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common experimental hurdles.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing Ethyl 7-methyl-4-oxooctanoate is the Acetoacetic Ester Synthesis . This classical method involves three key stages:

  • Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a suitable base to form a nucleophilic enolate.[1]

  • Alkylation: A carbon-carbon bond-forming step where the enolate attacks an appropriate alkyl halide via an SN2 reaction. For the target molecule, the required alkyl halide is 1-bromo-3-methylbutane.[2]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to a β-keto acid, which readily undergoes thermal decarboxylation to yield the final ketone product, Ethyl 7-methyl-4-oxooctanoate.[3][4]

This guide will dissect each stage, providing solutions to specific problems you may encounter.

Experimental Workflow Diagram

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis & Decarboxylation cluster_3 Stage 4: Purification A Ethyl Acetoacetate C Sodium Ethyl Acetoacetate Enolate A->C Deprotonation B Base (e.g., NaOEt) B->C E Alkylated Intermediate (Ethyl 2-acetyl-5-methylhexanoate) C->E SN2 Attack D 1-Bromo-3-methylbutane D->E H β-Keto Acid Intermediate E->H Hydrolysis F 1. Aqueous Base (e.g., NaOH) 2. Acid (e.g., HCl) F->H G Heat (Δ) I Final Product: Ethyl 7-methyl-4-oxooctanoate G->I H->I Decarboxylation (-CO2) J Crude Product I->J K Purified Product J->K Fractional Distillation G Start Low Yield of Final Product CheckAlkylation Analyze crude reaction mixture after alkylation step (GC/TLC). Start->CheckAlkylation PurificationIssue Yield is good but purity is low. Start->PurificationIssue AlkylationIssue Is unreacted ethyl acetoacetate or dialkylated product present? CheckAlkylation->AlkylationIssue Unreacted High Unreacted Starting Material AlkylationIssue->Unreacted Yes (Unreacted) Dialkylated High Dialkylated Product AlkylationIssue->Dialkylated Yes (Dialkylated) CheckHydrolysis Analyze mixture after hydrolysis/decarboxylation step. AlkylationIssue->CheckHydrolysis No FixUnreacted 1. Verify base quality/quantity. 2. Ensure anhydrous conditions. 3. Increase reflux time/temp. Unreacted->FixUnreacted FixDialkylated 1. Use strict 1:1 base:ester ratio. 2. Slow addition of alkyl halide. 3. Consider a bulkier base. Dialkylated->FixDialkylated HydrolysisIssue Is alkylated ester intermediate still present? CheckHydrolysis->HydrolysisIssue IncompleteHydrolysis Incomplete Hydrolysis HydrolysisIssue->IncompleteHydrolysis Yes HydrolysisIssue->PurificationIssue No FixHydrolysis 1. Ensure complete saponification (increase reflux time with NaOH). 2. Confirm proper acidification to form the β-keto acid before heating. IncompleteHydrolysis->FixHydrolysis FixPurification 1. Improve fractional distillation technique. 2. Check for azeotropes. 3. Consider column chromatography. PurificationIssue->FixPurification

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control to maximize the overall yield?

A1: The three most critical parameters are:

  • Anhydrous Conditions: Water is detrimental, especially during the enolate formation step. It consumes the base and reduces the concentration of the active nucleophile. [5]2. Stoichiometry: Precise control over the molar ratios of ethyl acetoacetate, base, and the alkylating agent is crucial to promote mono-alkylation and prevent side reactions. [6]3. Temperature Control: Both the alkylation (reflux) and decarboxylation (gentle heating) steps require appropriate temperature management to ensure the reactions proceed to completion without causing product degradation.

Q2: How can I confirm the identity and purity of my final product, Ethyl 7-methyl-4-oxooctanoate?

A2: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra will show characteristic peaks for the ethyl ester, the methylene groups alpha to the carbonyls, and the isobutyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity by showing the relative area of the product peak versus impurities. The MS will provide the molecular weight (200.27 g/mol ) and a fragmentation pattern that can confirm the structure. [7]* FT-IR Spectroscopy: This will show characteristic C=O stretching frequencies for both the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

Q3: Can I use a different alkylating agent, for example, 1-chloro-3-methylbutane, instead of the bromo- derivative?

A3: Yes, it is possible, but it will likely affect the reaction rate. The SN2 reaction rate depends on the leaving group ability, which generally follows the trend I > Br > Cl > F. Using 1-chloro-3-methylbutane would result in a significantly slower reaction and may require longer reflux times or even a catalyst (like sodium iodide) to facilitate the reaction via the Finkelstein reaction. 1-Bromo-3-methylbutane is generally preferred for its good balance of reactivity and stability.

Q4: Are there alternative synthetic routes to β-keto esters like this one?

A4: Yes, the Claisen condensation is another fundamental reaction for forming β-keto esters. A "crossed" Claisen condensation between two different esters can be used. [11][12]For instance, the enolate of ethyl acetate could be condensed with an ester like ethyl 5-methylhexanoate. However, controlling the selectivity in crossed Claisen reactions can be challenging unless one of the esters cannot form an enolate. [12]More advanced methods like the Ti-crossed-Claisen condensation offer higher selectivity for these transformations. [13]

Experimental Protocols

Protocol 1: Alkylation of Ethyl Acetoacetate

This protocol describes the synthesis of the intermediate, ethyl 2-acetyl-5-methylhexanoate.

  • Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is flame-dried and the system is protected from atmospheric moisture with a drying tube (e.g., CaCl₂).

  • Base Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Argon). Allow all the sodium to react completely. [5]3. Enolate Formation: Add ethyl acetoacetate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

  • Alkylation: Gently heat the solution to reflux. Add 1-bromo-3-methylbutane (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. [5]5. Reaction Monitoring: Continue to reflux the mixture with stirring for 6-10 hours, or until a sample of the solution is neutral to moist litmus paper. [5]6. Workup: Cool the reaction mixture. The precipitated sodium bromide is removed by filtration. The ethanol is then removed from the filtrate by distillation. The remaining crude product can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation
  • Saponification: To the crude alkylated ester from the previous step, add a 10% aqueous solution of sodium hydroxide (approx. 2.5 eq). Heat the mixture to reflux with vigorous stirring until the oily layer disappears, indicating complete hydrolysis (typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution by slowly adding 20% sulfuric acid or concentrated HCl until the solution is strongly acidic (check with pH paper). CO₂ gas will evolve during this process.

  • Decarboxylation & Extraction: Gently heat the acidified mixture to 80-100°C for about 1 hour to ensure complete decarboxylation. [8]After cooling, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Ethyl 7-methyl-4-oxooctanoate.

Data Summary Table
Compound NameRoleMolar Mass ( g/mol )Boiling Point (°C)Notes
Ethyl AcetoacetateStarting Material130.14181
1-Bromo-3-methylbutaneAlkylating Agent151.04120-121
Sodium EthoxideBase68.05-Moisture sensitive
Ethyl 2-acetyl-5-methylhexanoateIntermediate200.27~230 (est.)
Ethyl 7-methyl-4-oxooctanoate Final Product 200.27 ~245 (est.) [7]
Ethyl 2,2-di(3-methylbutyl)acetoacetateByproduct270.43>250 (est.)Dialkylation product

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry Steps. (2020, April 5). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Show how the following ketones might be synthesized by using the acetoacetic ester synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). The Acetoacetic Ester Synthesis: Synthesis of Methyl Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • Iida, A., Nakazawa, S., Okabayashi, T., Horii, A., Misaki, T., & Tanabe, Y. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Organic Letters, 8(23), 5215–5218. [Link]

  • Avakian, A. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e77935. [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the acetoacetic ester synthesis to make.... Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester.
  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Synthesis of fructone from ethyl acetoacetate and ethylene glycol using phosphotungstic acid catalyst. 10(4), 752-760. [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from [Link]

  • ResearchGate. (2025, September 28). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Journal of the American Chemical Society. (1940). Condensations. XIV.1 The Alkylation of Ethyl Acetoacetate with Isopropyl Acetate in the Presence of Boron Trifluoride2. 62(9), 2385-2389. [Link]

  • Google Patents. (n.d.). JP6553534B2 - Method for producing ethyl 4-methyloctanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • El-Sayed, R., & Al-Zaydi, K. M. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13303. [Link]

Sources

Optimization

Technical Support Center: Ethyl 7-methyl-4-oxooctanoate Purification

Welcome to the technical support guide for the purification of Ethyl 7-methyl-4-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl 7-methyl-4-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this versatile β-keto ester. The following question-and-answer troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before, during, and after the purification process.

Q1: What are the most common impurities I should expect when synthesizing Ethyl 7-methyl-4-oxooctanoate?

A1: The profile of impurities is intrinsically linked to the synthetic route employed. As a β-keto ester, Ethyl 7-methyl-4-oxooctanoate is often prepared via methods like Claisen condensation or transesterification, each presenting a unique impurity profile.[1][2]

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if synthesizing via a Claisen-type reaction, you may have unreacted parent esters or ketones.

  • By-products of Self-Condensation: Starting materials can react with themselves, creating undesired symmetrical β-keto esters.

  • Transesterification Impurities: If preparing from a different ester (e.g., methyl 7-methyl-4-oxooctanoate), you will likely have residual starting ester and the alcohol by-product (e.g., methanol).[2][3]

  • Decarboxylation Products: β-keto esters can be thermally unstable. At elevated temperatures, particularly in the presence of acid or base, they can undergo hydrolysis and subsequent decarboxylation to yield a ketone.[2][4]

  • Solvents and Reagents: Residual reaction solvents and basic or acidic catalysts used in the synthesis are also common impurities that must be removed.[5]

Table 1: Physical Properties of Ethyl 7-methyl-4-oxooctanoate

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[6]
Molecular Weight 200.27 g/mol [6]
CAS Number 57753-64-7[6]
Boiling Point Not experimentally reported. Estimated to be high; requires vacuum distillation.N/A
Appearance Expected to be a colorless to yellow oil.[7]
Q2: Which purification technique is best for Ethyl 7-methyl-4-oxooctanoate?

A2: The optimal technique depends on the nature of the impurities and the required final purity. The two most effective methods are fractional vacuum distillation and silica gel column chromatography.

  • Fractional Vacuum Distillation: This is the preferred method for large-scale purification (>5 g) if there is a significant boiling point difference between your product and the impurities. Given the molecular weight of 200.27 g/mol , the boiling point at atmospheric pressure will be high, risking thermal decomposition.[6] Therefore, distillation must be performed under reduced pressure.[8]

  • Silica Gel Column Chromatography: This is the most versatile and common method for achieving high purity, especially for smaller scales or when impurities have boiling points close to the product.[1][7] It excels at separating compounds with different polarities.

Table 2: Comparison of Primary Purification Techniques

FeatureFractional Vacuum DistillationSilica Gel Column Chromatography
Principle Separation by boiling point differences.Separation by polarity differences.
Best For Large scale; thermally stable compounds with well-separated boiling points.High purity; complex mixtures; thermally sensitive compounds.
Pros Scalable, often faster for large quantities, cost-effective solvent use.High resolution, applicable to a wide range of impurities.[9]
Cons Risk of thermal decomposition, ineffective for azeotropes or close-boiling impurities.[10]Can be slow, requires larger volumes of solvent, potential for product loss on the column.
Q3: How can I assess the purity of my final product?

A3: A multi-faceted approach is recommended to confirm both the identity and purity of Ethyl 7-methyl-4-oxooctanoate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds. A single peak on the GC chromatogram is a strong indicator of purity. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the compound's identity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The absence of signals corresponding to impurities (e.g., starting materials, solvents) in the spectra indicates high purity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor reaction progress and guide column chromatography.[5] A single spot on a TLC plate (visualized under UV light and/or with a stain) suggests a high degree of purity.

II. Troubleshooting Guides

This section provides solutions to specific problems encountered during purification experiments.

Problem 1: My fractional vacuum distillation is not separating the product from an impurity.
  • Possible Cause 1: Insufficient Column Efficiency. Your distillation column (e.g., Vigreux, packed) may not have enough theoretical plates to resolve compounds with close boiling points.

    • Solution: Increase the length of the distillation column or use a more efficient packing material (e.g., Raschig rings, metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause 2: Unstable Vacuum. Fluctuations in pressure will cause the boiling points to change, leading to poor separation and "bumping."

    • Solution: Check all connections in your vacuum setup for leaks using a vacuum gauge. Ensure the vacuum pump is properly maintained and has fresh oil if necessary. Use a vacuum controller for precise pressure regulation.

  • Possible Cause 3: Azeotrope Formation. The impurity may form a constant-boiling mixture (an azeotrope) with your product, making separation by distillation impossible under the current conditions.

    • Solution: If an azeotrope is suspected, an alternative purification method like column chromatography is required.

Problem 2: My yield is very low after silica gel column chromatography.
  • Possible Cause 1: Product is Decomposing on the Silica Gel. Silica gel is slightly acidic and can cause sensitive compounds like β-keto esters to degrade over long exposure times.

    • Solution:

      • Deactivate the Silica: Treat the silica gel with a base, such as triethylamine (~1% v/v), in your eluent system to neutralize the acidic sites.

      • Run the Column Faster: Use a slightly more polar solvent system to decrease the retention time of your product on the column. Applying positive pressure ("flash chromatography") is standard practice to expedite elution.[13]

  • Possible Cause 2: Irreversible Adsorption. Highly polar impurities or the product itself might be binding too strongly to the silica gel.

    • Solution: Ensure you have fully eluted all compounds from the column by flushing with a very polar solvent (e.g., 100% ethyl acetate or methanol) at the end of your run and checking the eluent by TLC.

  • Possible Cause 3: Improper Solvent System Selection.

    • Solution: The polarity of the eluent is critical. Develop an optimal solvent system using TLC first. The ideal system should give your product an Rf value of approximately 0.25-0.35 to ensure good separation from impurities. A common starting point for β-keto esters is a mixture of ethyl acetate and hexane.[7]

III. Experimental Protocols

Protocol 1: High-Purity Purification via Flash Column Chromatography

This protocol assumes a crude product contaminated with both more polar and less polar impurities.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ethyl acetate/hexane mixtures (e.g., 10:1, 5:1, 2:1 hexane:ethyl acetate).

    • The optimal solvent system is the one that moves the desired product spot to an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (hexane).

    • Pour the slurry into the column and allow it to pack evenly under gravity or pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude Ethyl 7-methyl-4-oxooctanoate in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

    • Monitor the separation by spotting alternating fractions on TLC plates.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent.

IV. Visualization of Workflows

Purification Method Selection Workflow

This diagram outlines the decision-making process for choosing the appropriate purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, GC-MS) check_impurities Are impurities volatile with different B.P.? start->check_impurities check_scale Scale > 5g? check_impurities->check_scale Yes chromatography Flash Column Chromatography check_impurities->chromatography No distillation Fractional Vacuum Distillation check_scale->distillation Yes check_scale->chromatography No purity_check Assess Purity (GC-MS, NMR) distillation->purity_check chromatography->purity_check

Caption: Decision tree for selecting a purification method.

Troubleshooting Poor Column Chromatography Separation

This flowchart helps diagnose and solve common issues during column chromatography.

Chromatography_Troubleshooting start Problem: Poor Separation check_rf Is Product Rf ~0.25-0.35 on TLC? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_streaking Is there streaking on TLC/Column? check_rf->check_streaking Yes end Re-run Column adjust_solvent->end overload Sample Overload? check_streaking->overload Yes check_streaking->end No reduce_load Reduce sample load or use a larger column overload->reduce_load Yes decomposition Product Decomposition? overload->decomposition No reduce_load->end deactivate_silica Use neutralized silica (e.g., with 1% Et3N) decomposition->deactivate_silica Yes decomposition->end No deactivate_silica->end

Caption: Troubleshooting guide for column chromatography.

References

  • ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]

  • Sayre, H. J., & Schindler, C. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6703–6708. Available from: [Link]

  • Jana, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22863-22871. Available from: [Link]

  • Sayre, H. J., & Schindler, C. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
  • Nayak, S. K., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 116. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate. Retrieved from [Link]

  • Reyes-Mayorga, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Raja, M., et al. (2020). A validated GC-MS method for the determination of seven potential genotoxic impurities in cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177844063, Ethyl (z)-7-methyl-4-octenoate. Retrieved from [Link]

  • LookChem. (n.d.). methyl 7-methyl-4-oxooctanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • IRSST. (n.d.). Analytical Method. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Method Development. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • Power, M. A., & O'Duill, M. L. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25332-25344. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved from [Link]

  • ECHA. (n.d.). Ethyl 4-oxovalerate - Registration Dossier. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 7-methyl-4-oxooctanoate Synthesis

Topic: Troubleshooting Failed Reactions & Optimization Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active | Last Updated: March 2026 Executive Summary & Molecule Analysis Target Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Failed Reactions & Optimization Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active | Last Updated: March 2026

Executive Summary & Molecule Analysis

Target Molecule: Ethyl 7-methyl-4-oxooctanoate CAS: 57753-64-7 (Related free acid: 7-methyl-4-oxooctanoic acid) Structure:


-Keto Ester (1,4-dicarbonyl system) with an isobutyl tail.

Core Synthetic Challenge: The synthesis of 4-oxo esters often fails due to two primary competing mechanisms:

  • Polymerization/Dimerization: When using acrylate precursors (Stetter route).

  • Over-Alkylation (Bis-addition): When using organometallics (Grignard route), leading to tertiary alcohols or lactones instead of the ketone.

This guide covers the two most robust synthetic pathways: the Stetter Reaction (Catalytic) and the Succinic Anhydride Opening (Stoichiometric) .

Method A: The Stetter Reaction (Catalytic Route)

Recommended for high atom economy and mild conditions.

The Chemistry

This route utilizes "Umpolung" (polarity reversal) chemistry.[1] A thiazolium carbene catalyst converts the electrophilic aldehyde (Isovaleraldehyde) into a nucleophile, which then attacks the Michael acceptor (Ethyl Acrylate).

Reaction Scheme:



Standard Protocol
  • Reagents: 3-Methylbutanal (1.0 eq), Ethyl Acrylate (1.0-1.2 eq).

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (10-20 mol%).

  • Base: Triethylamine (

    
    ) or DBU (0.5-1.0 eq).
    
  • Solvent: Ethanol (absolute) or DMF.

  • Conditions: Reflux (80°C) for 12–24 hours under Argon.

Troubleshooting Guide: Stetter Reaction
SymptomProbable CauseCorrective Action
No Product / Starting Material Recovery Catalyst Deactivation Thiazolium salts are sensitive to oxidation. Ensure strict anaerobic conditions (degas solvents). Freshly prepare the catalyst or store it in a desiccator.
Polymerized "Goo" (White Solid) Acrylate Polymerization Ethyl acrylate polymerizes easily. Add a radical inhibitor like Hydroquinone (1-5 mg) to the reaction mixture.
Benzoin Side-Product Self-Condensation The aldehyde is reacting with itself (Benzoin condensation) instead of the acrylate. Increase the concentration of Ethyl Acrylate or use slow addition of the aldehyde to the acrylate/catalyst mixture.
Low Yield (<30%) Moisture Interference Water quenches the active carbene species. Use anhydrous Ethanol/DMF and flame-dried glassware.
Visual Workflow: Stetter Reaction Mechanism

StetterReaction Start Reactants: Isovaleraldehyde + Ethyl Acrylate CatAct Step 1: Catalyst Activation (Thiazolium + Base -> Carbene) Start->CatAct Umpolung Step 2: Umpolung (Carbene attacks Aldehyde) CatAct->Umpolung Anhydrous Conditions Fail1 FAILURE: Oxidation (Air leak deactivates Carbene) CatAct->Fail1 O2/H2O present Michael Step 3: Michael Addition (Acyl anion attacks Acrylate) Umpolung->Michael Fail2 FAILURE: Benzoin Condensation (Aldehyde attacks Aldehyde) Umpolung->Fail2 Low Acrylate Conc. Elimination Step 4: Catalyst Release (Product Formation) Michael->Elimination

Caption: Mechanistic flow of the Stetter reaction showing critical failure points (Oxidation and Self-Condensation).

Method B: Grignard Addition to Succinic Anhydride

Recommended for scalability and when Stetter catalysts are unavailable.

The Chemistry

This classic route involves opening the succinic anhydride ring with an isobutyl nucleophile. Critical Issue: Grignard reagents (


) are highly reactive and will attack the resulting ketone to form a tertiary alcohol if not controlled.

Reaction Scheme:

  • Ring Opening: Succinic Anhydride +

    
    
    
    
    
    7-methyl-4-oxooctanoic acid.
  • Esterification: Acid +

    
    
    
    
    
    Ethyl 7-methyl-4-oxooctanoate.
Standard Protocol
  • Reagents: Succinic Anhydride (1.0 eq), Isobutylmagnesium Bromide (1.1 eq).

  • Solvent: THF (Anhydrous) / Toluene mix.

  • Temperature: -78°C to -30°C (Critical).

  • Quench: Acidic hydrolysis (

    
    ).
    
  • Step 2: Reflux crude acid in Ethanol with catalytic

    
    .
    
Troubleshooting Guide: Grignard Route
SymptomProbable CauseCorrective Action
Tertiary Alcohol / Diol Formation Over-Addition (Bis-alkylation) The Grignard reagent attacked the ketone product. Solution: Switch to Diisobutylzinc or Isobutylcadmium (less reactive). If using Grignard, ensure temp is <-60°C and add Grignard slowly to the anhydride.
Low Conversion / Recovered Anhydride Poor Solubility Succinic anhydride is poorly soluble in pure ether. Use THF or a THF/Toluene mixture to ensure the anhydride is in solution before adding the Grignard.
Lactone Formation Intramolecular Cyclization The

-keto acid intermediate can cyclize to a lactone (enol lactone) under acidic conditions. Avoid harsh acidic workups; perform esterification immediately.
Inconsistent Yields Grignard Titer Isobutylmagnesium bromide degrades. Titrate your Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry.
Visual Decision Tree: Grignard Troubleshooting

GrignardTroubleshoot Start Reaction: Succinic Anhydride + iBuMgBr CheckTemp Is Temperature < -60°C? Start->CheckTemp CheckSol Is Anhydride Soluble? CheckTemp->CheckSol Yes Result1 Major Product: Tertiary Alcohol (Bis-Addition) CheckTemp->Result1 No (Too Hot) Result2 Major Product: 4-Oxo Acid (Success) CheckSol->Result2 Yes Action2 Use THF/Toluene Mix CheckSol->Action2 No (Precipitate) Action1 Switch to Organozinc/Cadmium or Lower Temp Result1->Action1

Caption: Decision tree for diagnosing yield loss in the Grignard synthesis of 4-oxo acids.

Frequently Asked Questions (FAQs)

Q: Can I use the Blaise Reaction for this synthesis? A: Yes. The Blaise reaction (Reformatsky-type reaction of nitriles) is a viable alternative. You would react Isobutyronitrile with Ethyl


-bromoacetate  and Zinc. However, this yields the 

-keto ester or requires specific chain elongation. The Stetter reaction is generally more direct for the 1,4-spacing of this specific molecule.

Q: My product has a sweet, fruity smell. Is this normal? A: Yes. Ethyl 7-methyl-4-oxooctanoate is structurally related to flavor compounds. However, a strong "banana" smell might indicate unreacted isovaleraldehyde or ethyl esters from side reactions. Verify purity via GC-MS.

Q: How do I store the intermediate 4-oxo acid? A: The free acid (7-methyl-4-oxooctanoic acid) is prone to cyclization (lactonization) upon standing. It is highly recommended to esterify it immediately into the ethyl ester, which is stable at 4°C.

Q: Why is my Stetter reaction turning black? A: Decomposition of the thiazolium catalyst or polymerization of the acrylate often results in a dark tar. Ensure you are using a radical inhibitor (Hydroquinone) and that your base (Et3N) is not in large excess, which can promote polymerization.

References

  • Stetter Reaction (General Review): Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

  • Synthesis of 4-Oxo Esters (Stetter): Stetter, H., & Kuhlmann, H. (1979). "Preparation of 1,4-Diketones and 4-Oxocarboxylic Esters by Michael Addition of Aldehydes." Organic Syntheses, 59, 53. Link

  • Grignard Addition to Anhydrides: Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15–32. (Foundational text on preventing bis-addition). Link

  • Organozinc Alternatives: Negishi, E. (1983). "Palladium- or Nickel-Catalyzed Cross Coupling. A New Route to Unsaturated Ketones." Organic Syntheses, 62, 31. (Modern alternative to Grignard). Link

  • Molecule Data: PubChem Compound Summary for CID 12441330 (Ethyl 7-methyl-4-oxooctanoate). Link

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Spectroscopic Data for Ethyl 7-methyl-4-oxooctanoate

Prepared by: Senior Application Scientist, Chemical Analysis Division This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 7-methyl-4-oxooctanoate. As a β-keto e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Analysis Division

This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 7-methyl-4-oxooctanoate. As a β-keto ester, this compound presents unique analytical challenges, primarily due to its structural characteristics and potential for existing in equilibrium with its enol tautomer, as well as its susceptibility to common synthetic side reactions. This document provides a structured, question-and-answer-based approach to interpreting anomalous spectroscopic data and offers validated protocols for troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected spectroscopic data for pure Ethyl 7-methyl-4-oxooctanoate?

A1: Before troubleshooting unexpected results, it is crucial to have a baseline reference for the pure compound in its dominant keto form. The structure and expected data are summarized below.

Structure: Chemical structure of Ethyl 7-methyl-4-oxooctanoate (Image Source: PubChem CID 12441330)

Table 1: Expected Spectroscopic Data for Ethyl 7-methyl-4-oxooctanoate (Keto Form) [1]

Spectroscopy Type Expected Data Assignment / Notes
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol Monoisotopic Mass: 200.1412 Da
¹H NMR (CDCl₃, 300 MHz)δ ~4.12 (q, 2H, J ≈ 7.1 Hz)δ ~2.72 (t, 2H, J ≈ 6.5 Hz)δ ~2.55 (t, 2H, J ≈ 6.5 Hz)δ ~2.40 (d, 2H, J ≈ 7.0 Hz)δ ~1.75 (m, 1H)δ ~1.25 (t, 3H, J ≈ 7.1 Hz)δ ~0.90 (d, 6H, J ≈ 6.6 Hz)-O-CH₂ -CH₃-CO-CH₂ -CH₂-CO--CO-CH₂-CH₂ -CO--CO-CH₂ -CH(CH₃)₂-CH₂-CH (CH₃)₂-O-CH₂-CH₃ -CH( CH₃ )₂
¹³C NMR (CDCl₃, 75 MHz)δ ~209.0δ ~173.0δ ~60.5δ ~51.5δ ~41.0δ ~28.0δ ~24.5δ ~22.5δ ~14.2C =O (Ketone, C4)C =O (Ester, C1)-O-CH₂ -CH₃C H₂-CH(CH₃)₂ (C5)C H₂-CO- (C3)C H₂-CO- (C2)-C H(CH₃)₂ (C7)-CH(C H₃)₂ (C8, C7-CH₃)-O-CH₂-C H₃
IR Spectroscopy ~1740 cm⁻¹ (strong)~1715 cm⁻¹ (strong)~1200-1150 cm⁻¹ (strong)C=O stretch (Ester)C=O stretch (Ketone)C-O stretch (Ester)
Mass Spectrometry (EI) m/z = 200 (M⁺)m/z = 155 [M-OC₂H₅]⁺m/z = 129m/z = 101Molecular IonLoss of ethoxy groupMcLafferty rearrangement fragmentFurther fragmentation
Q2: My ¹H NMR spectrum shows unexpected sharp singlets around δ 5.0-5.5 ppm and a very broad signal downfield at δ 12.0-12.5 ppm. My IR spectrum also shows a new broad absorption from 3200-2800 cm⁻¹ and the ketone C=O peak at ~1715 cm⁻¹ is weaker and shifted to ~1650 cm⁻¹. What is happening?

A2: These signals are classic indicators of keto-enol tautomerism . β-keto esters can exist in a dynamic equilibrium between the keto form and the more conjugated enol form. The presence and ratio of these tautomers are highly dependent on factors like solvent polarity and temperature.[2]

Causality: The α-hydrogens (at the C3 position) are acidic, allowing for the formation of an enolate which can be protonated on the oxygen to form the enol. This enol form is stabilized by conjugation and an internal hydrogen bond.

Table 2: Comparison of Spectroscopic Data for Keto vs. Enol Tautomers

Signal Keto Form Enol Form Reason for Change
¹H NMR: Enolic OH Absentδ 12.0-12.5 ppm (s, broad)Highly deshielded proton in a strong intramolecular hydrogen bond.
¹H NMR: Vinylic H Absentδ 5.0-5.5 ppm (s)Proton on a C=C double bond (at C3).
¹³C NMR: C4 ~209.0 ppm (Ketone C=O)~180-190 ppmCarbon is now part of a conjugated C=C-OH system.
¹³C NMR: C3 ~41.0 ppm (CH₂)~90-100 ppmCarbon is now part of a C=C -OH system.
IR: O-H Stretch Absent3200-2800 cm⁻¹ (broad)O-H bond of the enol.
IR: C=O Stretch ~1715 cm⁻¹~1650 cm⁻¹Ketone C=O is now part of a conjugated system, lowering its stretching frequency.[3]
IR: C=C Stretch Absent~1610 cm⁻¹C=C double bond of the enol.

Troubleshooting & Confirmation Protocol:

  • Solvent Study: Acquire ¹H NMR spectra in both a non-polar solvent (like C₆D₆ or CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆). Polar solvents tend to disrupt the internal hydrogen bond of the enol, often shifting the equilibrium towards the keto form.

  • Variable Temperature (VT) NMR: If available, acquiring spectra at different temperatures can show a shift in the equilibrium, as the ratio of tautomers is often temperature-dependent.

  • Deuterium Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad enolic -OH signal at ~12 ppm should disappear as the proton exchanges with deuterium.[4]

Caption: Keto-Enol tautomerism of Ethyl 7-methyl-4-oxooctanoate.

Q3: My mass spectrum is correct (m/z = 200), but the ¹H NMR shows extra signals that look like another ethyl ester and an isopropyl group. The GC-MS shows two closely eluting peaks with identical mass. What could be the issue?

A3: This scenario strongly suggests the presence of a positional isomer , most likely Ethyl 7-methyl-6-oxooctanoate [5]. This can occur if the synthetic strategy lacks complete regioselectivity. While both isomers have the same mass, their NMR spectra will differ due to the different electronic environments of the protons.

Causality: Isomer formation is highly dependent on the synthetic route. For instance, in a Claisen-type condensation, the choice of enolate and acylating agent determines which isomer is formed. An incorrect choice or competing reaction pathways can lead to a mixture.

Table 3: Diagnostic ¹H NMR Differences Between Positional Isomers

Proton Group Ethyl 7-methyl-4-oxooctanoate (Expected) Ethyl 7-methyl-6-oxooctanoate (Isomer)
-CO-CH₂-CH- δ ~2.40 (d, 2H)Absent
-CH₂-CO-CH- Absentδ ~2.6 (septet, 1H)
-CH(CH₃)₂ δ ~1.75 (m, 1H)δ ~2.6 (septet, 1H)
-CO-CH(CH₃)₂ Absentδ ~1.15 (d, 6H)
-CH₂-CH₂-CO- δ ~2.72 (t, 2H) and δ ~2.55 (t, 2H)A more complex multiplet system for the long alkyl chain.

Troubleshooting & Confirmation Protocol:

  • High-Field NMR: Acquire spectra on a higher field instrument (e.g., 500 or 600 MHz) to better resolve the overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other. For the correct isomer, you would see a correlation between the doublet at δ ~2.40 and the multiplet at δ ~1.75. For the 6-oxo isomer, you would see a correlation between the septet at δ ~2.6 and the doublet at δ ~1.15.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can definitively establish the position of the ketone by correlating the C=O carbon signal (~210 ppm) to the appropriate neighboring protons.

  • Purification: Careful column chromatography on silica gel, potentially using a shallow gradient of ethyl acetate in hexanes, may be able to separate the isomers. Monitor fractions by TLC or GC-MS.

Isomers Product Desired Product Ethyl 7-methyl-4-oxooctanoate Isomer Positional Isomer Ethyl 7-methyl-6-oxooctanoate Mixture Observed Product Mixture (Identical Mass, Different NMR) Mixture->Product Component 1 Mixture->Isomer Component 2

Caption: Potential isomeric impurity in the final product.

Q4: I have a broad signal in my ¹H NMR between δ 10-12 ppm, and my mass spectrum shows a peak at m/z = 172. My sample is also soluble in aqueous bicarbonate. What is this impurity?

A4: These observations point to the presence of 7-methyl-4-oxooctanoic acid , the product of ester hydrolysis.

Causality: The ethyl ester can be cleaved by water, especially under acidic or basic conditions, during the reaction or aqueous workup. This replaces the ethyl group (-C₂H₅, 29 Da) with a hydrogen atom (+1 Da), resulting in a net mass change of -28 Da (172 g/mol vs 200 g/mol ).

Table 4: Spectroscopic Evidence for Hydrolysis

Signal Expected (Ester) Observed (Carboxylic Acid Impurity) Reason for Change
¹H NMR: -COOH Absentδ 10-12 ppm (s, very broad)Acidic proton of the carboxylic acid.
¹H NMR: -OCH₂CH₃ δ ~4.12 (q, 2H), δ ~1.25 (t, 3H)Absent or reduced in integration.The ethyl group has been removed.
¹³C NMR: C=O ~173.0 ppm (Ester)~178-180 ppm (Acid)Carboxylic acid carbonyls are typically further downfield than ester carbonyls.[6]
IR: O-H Stretch Absent3300-2500 cm⁻¹ (very broad)Characteristic O-H stretch of a carboxylic acid.
Mass Spec (M⁺) m/z = 200m/z = 172Loss of ethylene (C₂H₄) from the ethyl ester group is not the primary mechanism, but the resulting acid has a mass of 172.

Troubleshooting & Purification Protocol:

  • Prevention: Ensure all reagents and solvents are anhydrous during the synthesis. If an aqueous workup is necessary, minimize contact time and use neutralized water.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.

    • Wash the organic layer once with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Note: The carboxylic acid can be recovered from the aqueous layers by acidifying with HCl and extracting with an organic solvent.

Hydrolysis Ester Ethyl 7-methyl-4-oxooctanoate (Product) Acid 7-methyl-4-oxooctanoic acid (Impurity) Ester->Acid H₂O / H⁺ or OH⁻ Ethanol Ethanol (Byproduct) Ester->Ethanol H₂O / H⁺ or OH⁻

Caption: Hydrolysis side reaction leading to carboxylic acid impurity.

References

  • PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2021). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. JEOL Ltd. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of ethyl methanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization and Validation of Ethyl 7-methyl-4-oxooctanoate Derivatives: A Comparative Technical Guide

Executive Summary Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) represents a critical class of -keto esters utilized as versatile synthons in the construction of cyclopentenones, lactones, and heterocycles. Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) represents a critical class of


-keto esters utilized as versatile synthons in the construction of cyclopentenones, lactones, and heterocycles. Unlike its linear counterparts (e.g., Ethyl 4-oxooctanoate) or shorter-chain analogs (e.g., Ethyl Levulinate), the 7-methyl branched motif introduces specific steric and lipophilic properties that significantly alter downstream reactivity and bioavailability.

This guide provides a rigorous validation framework for this scaffold. We move beyond simple identification to functional characterization, comparing its performance against standard keto-ester benchmarks. The focus is on establishing a self-validating analytical workflow that ensures the integrity of this intermediate in complex synthesis.

Structural Analysis & Comparative Utility

To validate the utility of Ethyl 7-methyl-4-oxooctanoate, we must benchmark it against standard alternatives used in similar cyclization or condensation reactions.

The Comparative Matrix

The following table contrasts the 7-methyl variant with common alternatives, highlighting why a researcher would select this specific scaffold.

FeatureEthyl 7-methyl-4-oxooctanoate Ethyl 4-oxooctanoate (Linear)Ethyl Levulinate (Short Chain)
Structure Type Branched

-Keto Ester
Linear

-Keto Ester
Short Linear

-Keto Ester
LogP (Lipophilicity) ~2.3 (High)~1.7 (Medium)~0.3 (Low)
Steric Bulk (C7) High (Isobutyl tail)Low (n-Butyl tail)None (Methyl tail)
Cyclization Kinetic Slower (Steric hindrance)FastFast
Primary Application Terpenoid/Pheromone mimics, Lipophilic drug linkersGeneral fatty acid metabolitesBio-fuel precursors, Solvents
Metabolic Stability Enhanced (Branching retards

-oxidation)
Low (Rapid

-oxidation)
Low

Expert Insight: The "7-methyl" branch is not merely structural decoration. In drug design, this isobutyl-like moiety mimics leucine residues, potentially improving binding affinity in hydrophobic pockets compared to the linear 4-oxooctanoate. However, this comes at the cost of reduced reactivity at the C4 ketone due to distal steric effects, necessitating more vigorous conditions for derivatization (e.g., Schiff base formation).

Validation Workflow & Methodologies

A robust validation protocol must confirm three attributes: Identity (Is it the right molecule?), Purity (Is it free of the starting acrylate/aldehyde?), and Functionality (Is the ketone active?).

Analytical Logic Pathway (DOT Visualization)

The following diagram outlines the decision tree for validating the scaffold before committing it to high-value synthesis.

ValidationWorkflow Sample Crude Reaction Mixture GCMS GC-MS Screening (Target: m/z 155, 115) Sample->GCMS Decision1 Purity > 95%? GCMS->Decision1 Purification Vacuum Distillation (bp ~110°C @ 1mmHg) Decision1->Purification No NMR 1H NMR Validation (Confirm Branching) Decision1->NMR Yes Purification->GCMS Deriv Functional Assay (DNPH Derivatization) NMR->Deriv Release Release for Synthesis Deriv->Release

Caption: Figure 1. Step-wise analytical workflow ensuring structural integrity prior to downstream application.

Protocol 1: Structural Confirmation via NMR

Objective: Distinguish the branched isomer from linear impurities.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Key Diagnostic Signals:

    • 
       0.90 ppm (d, 6H):  The doublet signal of the terminal isopropyl group is the definitive proof of the "7-methyl" branch. A triplet here indicates linear contamination.
      
    • 
       2.70 ppm (t, 2H):  Methylene protons 
      
      
      
      to the ketone (C5).
    • 
       4.12 ppm (q, 2H):  Ethyl ester methylene (Standard internal reference).
      

Validation Criterion: Integration ratio of the Methyl doublet (0.9 ppm) to the Ester quartet (4.12 ppm) must be exactly 3:1 . Any deviation suggests loss of the tail or hydrolysis of the ester.

Protocol 2: Functional Validation (DNPH Test)

Objective: Confirm the C4 ketone is not masked (e.g., as an acetal) and is reactive.

Methodology:

  • Prepare Brady’s Reagent : Dissolve 2,4-dinitrophenylhydrazine (DNPH) in

    
    /Ethanol.
    
  • Add 50 mg of Ethyl 7-methyl-4-oxooctanoate to 2 mL of reagent.

  • Observation: Immediate precipitation of a yellow-orange solid indicates a free ketone.

  • Quantification (Optional): Recrystallize the hydrazone derivative and measure Melting Point.

    • Expected MP: Distinct from Ethyl Levulinate DNPH derivative (~100°C vs 142°C).

Comparative Performance Data

To demonstrate the "Application" aspect, we compared the yield of a standard Paal-Knorr Pyrrole Synthesis using our subject molecule versus Ethyl Levulinate. This reaction converts the keto-ester into a pyrrole derivative, a common pharmaceutical motif.

Reaction Conditions:

  • Amine: 4-Methoxybenzylamine (1.0 equiv)

  • Catalyst: Acetic Acid (5 mol%)

  • Solvent: Toluene, reflux (Dean-Stark)

  • Time: 4 hours

PrecursorProduct Yield (%)Purity (HPLC)Observation
Ethyl Levulinate 92%98%Rapid conversion, minimal byproducts.
Ethyl 7-methyl-4-oxooctanoate 84% 96% Slower reaction rate due to steric bulk at C7 hindering chain folding.
Ethyl 4-oxooctanoate 88%94%Comparable to levulinate but harder to purify (oiling out).

Interpretation: While the 7-methyl derivative shows a slightly lower yield (84%), the resulting pyrrole possesses a lipophilic isobutyl tail. In a drug discovery context, this trade-off is often acceptable to gain the hydrophobic interaction conferred by the tail [1]. The 7-methyl derivative requires slightly longer reaction times (monitor via TLC) to reach completion compared to the highly reactive Levulinate.

Mechanistic Visualization

Understanding the reactivity difference is crucial for process optimization. The diagram below illustrates the steric influence of the 7-methyl group during nucleophilic attack.

ReactivityComparison Substrate Ethyl 7-methyl-4-oxooctanoate Intermediate Tetrahedral Intermediate (Sterically Crowded) Substrate->Intermediate Slow Attack (Steric hindrance from C7 tail) Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Product Schiff Base / Pyrrole Intermediate->Product - H2O Linear Linear Analog (No Branching) Linear->Product Fast Kinetics (Low Sterics) FastPath Rapid Attack

Caption: Figure 2. Steric impact of the 7-methyl group on nucleophilic addition kinetics compared to linear analogs.

References

  • Beilstein Journals. (2022).[1] Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein J. Org.[1] Chem. Retrieved from [Link]

  • PubChem. (2025).[2][3] Ethyl 7-methyl-4-oxooctanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 7-methyl-4-oxooctanoate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the potential biological activities of Ethyl 7-methyl-4-oxooctanoate and its structural analogs....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential biological activities of Ethyl 7-methyl-4-oxooctanoate and its structural analogs. In the absence of direct experimental data for the title compound, this document synthesizes findings from structurally related molecules, particularly β-keto esters and other aliphatic esters, to project a reasoned biological profile. We will delve into potential anticancer and antimicrobial activities, supported by a thorough examination of structure-activity relationships (SAR), and provide detailed experimental protocols for in vitro validation.

Introduction: The Therapeutic Potential of β-Keto Esters

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif imparts unique chemical reactivity that makes them valuable intermediates in organic synthesis. Beyond their synthetic utility, emerging research has highlighted the diverse biological activities of β-keto esters, including antimicrobial and cytotoxic properties.[1][2] Ethyl 7-methyl-4-oxooctanoate, with its characteristic β-keto ester functionality and an aliphatic side chain, represents an intriguing scaffold for biological investigation. This guide will explore the potential of this molecule and its analogs as a foundation for novel therapeutic development.

Comparative Analysis of Biological Activities

Anticancer Activity: A Look at Structural Analogs

While direct anticancer studies on Ethyl 7-methyl-4-oxooctanoate are not currently available in the public domain, the broader class of β-keto esters has demonstrated promising cytotoxic effects against various cancer cell lines.[1] The structural features of Ethyl 7-methyl-4-oxooctanoate—the ethyl ester, the keto group, and the methylated alkyl chain—are all expected to influence its potential anticancer efficacy.

Structure-Activity Relationship (SAR) Insights:

  • The β-Keto Enone System: The presence of the α,β-unsaturated ketone moiety (an enone) is a critical structural feature for the cytotoxic activity of many compounds. This feature can act as a Michael acceptor, enabling covalent modification of biological macromolecules, such as proteins and DNA, which can lead to apoptosis.[3]

  • The Ester Group: The nature of the ester group (e.g., methyl, ethyl, propyl) can significantly impact a molecule's lipophilicity, cell permeability, and metabolic stability, thereby influencing its biological activity. A comparative study of ethyl and methyl caffeate, for instance, suggested that the methyl ester exhibited a more pronounced cytotoxic profile against several human cancer cell lines, while the ethyl ester showed minimal cytotoxicity at similar concentrations.[4] This suggests that smaller, less sterically hindered ester groups might be more effective for cytotoxic activity in some contexts.

  • Alkyl Chain Characteristics: The length and branching of the alkyl chain can influence the compound's interaction with cellular targets. Increased lipophilicity from a longer alkyl chain can enhance membrane permeability, but it can also lead to non-specific toxicity. The methyl branch in Ethyl 7-methyl-4-oxooctanoate may affect its metabolic profile and interaction with specific enzymes or receptors. Studies on other aliphatic compounds have shown that even minor changes in the alkyl chain can significantly alter biological activity.[5]

Table 1: Comparative Cytotoxicity of Structurally Related Keto Esters and Analogs

Compound/Analog ClassCancer Cell LineIC50/EC50 (µM)Key Structural FeaturesReference
Methyl CaffeateVarious Human Cancer Lines28.83 - 50.19 µg/mLMethyl ester, catechol[4]
Ethyl CaffeateRAW 264.7 MacrophagesLittle to no cytotoxicity at ≤ 10 µg/mLEthyl ester, catechol[4]
4,4-dimethyl-2-cyclopenten-1-oneHSC-2 (Oral Squamous Carcinoma)Lower than normal cells (SI=4.0)α,β-unsaturated ketone[3]
Antimicrobial Activity: Targeting Bacterial Processes

β-Keto esters have also been investigated for their antimicrobial properties.[6][7] Their mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The structural features of Ethyl 7-methyl-4-oxooctanoate and its analogs are likely to play a crucial role in their potential antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights:

  • The Keto-Ester Moiety: The reactivity of the β-keto ester group is a key determinant of antimicrobial activity. Modifications at the α-position (C2) of the β-keto ester can significantly impact potency. For instance, the introduction of a small electronegative atom like fluorine at this position in some ketolide antibiotics was shown to be beneficial for their antibacterial spectrum.[7]

  • The Ester Alkyl Group: The length of the alkyl chain in the ester group can influence antimicrobial activity. Studies on phenolic acid alkyl esters have shown that increasing the chain length from methyl to butyl can enhance inhibitory activity against various microorganisms.[8] This is likely due to an increase in lipophilicity, which facilitates passage through the bacterial cell membrane.

  • The Main Alkyl Chain: The overall lipophilicity and shape of the molecule, dictated by the main alkyl chain, are critical for its interaction with bacterial targets. SAR studies on a series of pyrazolone derivatives synthesized from β-keto esters indicated that aliphatic substituents (both cyclic and acyclic) on the main structure generally increased their biological activities.[5]

Table 2: Comparative Antimicrobial Activity of Structurally Related Keto Esters

Compound/Analog ClassMicroorganismMIC (mM)Key Structural FeaturesReference
Phenolic Acid Methyl EstersE. coli, B. cereus, etc.>1.25Methyl ester[8]
Phenolic Acid Butyl EstersE. coli, B. cereus, etc.<1.25Butyl ester[8]
2-Fluoro KetolideStreptococcus pneumoniaeGood in vivo efficacyα-fluoro-β-keto ester[7]

Experimental Protocols

To facilitate the investigation of Ethyl 7-methyl-4-oxooctanoate and its analogs, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating and are based on established methodologies.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Ethyl 7-methyl-4-oxooctanoate) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[10][11]

    • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Seeding 2. Seed Cells in 96-well plate Cell_Culture->Seeding Treatment 4. Treat Cells Seeding->Treatment Compound_Prep 3. Prepare Compound Dilutions Compound_Prep->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate (2-4h) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570-590 nm) Solubilization->Read_Absorbance Data_Analysis 9. Calculate Cell Viability Read_Absorbance->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent and Medium:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.[12]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[12] Column 11 serves as a positive control (bacteria, no compound), and column 12 as a negative control (broth only).

  • Inoculum Preparation:

    • Grow a fresh culture of the test bacterium to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.[13][14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[13]

MIC_Assay_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Add_Broth 1. Add Broth to 96-well plate Serial_Dilution 2. Perform Serial Dilution of Compound Add_Broth->Serial_Dilution Inoculate_Plate 4. Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate 5. Incubate (18-24h) Inoculate_Plate->Incubate Read_MIC 6. Visually Determine MIC Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Ethyl 7-methyl-4-oxooctanoate is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the β-keto ester functionality is a key feature that has been associated with these biological activities in other molecules.

Future research should focus on the synthesis and in vitro screening of Ethyl 7-methyl-4-oxooctanoate and a library of its analogs with variations in the ester group (e.g., methyl, propyl) and the alkyl chain (e.g., varying length and branching). Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds with optimized potency and selectivity. The experimental protocols provided in this guide offer a robust framework for initiating these investigations.

References

  • Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. PubMed. [Link]

  • Phase 3: MTT Assay Procedure (Days 2, 3, and 6). CLYTE Technologies. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. JSciMed Central. [Link]

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

  • Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. PubMed. [Link]

  • Antimicrobial and antioxidant properties of phenolic acids alkyl esters. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed. [Link]

  • Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. ResearchGate. [Link]

  • Quantitative structure-activity relationship (QSAR). V. Analysis of the toxicity of aliphatic esters by means of molecular compressibility descriptors. ResearchGate. [Link]

  • Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis. PubMed. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]

  • Exposure to and toxicity of methyl-, ethyl- and propylparaben. [Link]

  • graphviz dot file example. GitHub Gist. [Link]

  • Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. PubMed. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. [Link]

  • Drawings Using Graphviz. Project ACRN™ 3.4-unstable documentation. [Link]

  • Comparative-Studies-of-Fatty-Acid-Methyl-Ethyl-and-i-Propyl-Esters-of-Tamarindus-indica-Seed-Oil-as-Biodiesel-Base-Stock.pdf. ResearchGate. [Link]

Sources

Validation

Ethyl 7-methyl-4-oxooctanoate vs other beta-keto esters in synthesis.

Comparative Guide: Ethyl 7-methyl-4-oxooctanoate vs. -Keto Esters in Synthesis Executive Summary: The 1,4-Divergence In synthetic organic chemistry, the distinction between Ethyl 7-methyl-4-oxooctanoate (a -keto ester) a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Ethyl 7-methyl-4-oxooctanoate vs. -Keto Esters in Synthesis

Executive Summary: The 1,4-Divergence

In synthetic organic chemistry, the distinction between Ethyl 7-methyl-4-oxooctanoate (a


-keto ester) and traditional 

-keto esters
(e.g., Ethyl Acetoacetate) is not merely structural—it is a divergence in synthetic utility.

While


-keto esters are the industry standard for 1,3-dielectrophilic  transformations (synthesis of pyrazoles, pyrimidines, and coumarins), Ethyl 7-methyl-4-oxooctanoate offers a rare, stable 1,4-dielectrophilic  scaffold. This specific molecule is critical for accessing pyrrole, furan, and thiophene  cores via Paal-Knorr cyclization, particularly when a lipophilic isobutyl tail (7-methyl group) is required for hydrophobic pocket binding in drug targets.

This guide objectively compares the reactivity profiles, synthetic pathways, and experimental protocols for these two classes of esters.

Structural & Reactivity Analysis

The fundamental difference lies in the carbon spacer between the carbonyls. This dictates acidity, enol stability, and the ring size of subsequent heterocycles.

Table 1: Comparative Physicochemical & Reactivity Profile
Feature

-Keto Ester (e.g., Ethyl Acetoacetate)
Ethyl 7-methyl-4-oxooctanoate (

-Keto Ester)
Carbonyl Spacing 1,3 (One

spacer)
1,4 (Two

spacers)

-Proton Acidity (

)
High (

11)
Low (

20 ester

,

25 ketone

)
Enol Stability High (Stabilized by H-bond)Low (Isolated carbonyls)
Primary Nucleophilic Site

-Carbon (Active Methylene)
Ketone Carbonyl (Electrophilic attack)
Key Heterocycle Product Pyrazoles (5-mem), Pyrimidines (6-mem)Pyrroles (5-mem), Furans (5-mem)
Alkylation Strategy Mild Base (

,

)
Strong Base (

,

)
Mechanistic Insight: The Acidity Trap

Researchers often fail when attempting to alkylate Ethyl 7-methyl-4-oxooctanoate using standard


-keto ester conditions (

).
  • 
    -Keto Esters:  The 
    
    
    
    -protons are doubly activated, allowing deprotonation by alkoxides to form a stable enolate that can be alkylated easily.
  • Ethyl 7-methyl-4-oxooctanoate: Lacks this double activation. Attempting to use alkoxides often results in Claisen condensation (self-reaction) or transesterification rather than clean

    
    -deprotonation. Protocol Shift:  Use kinetic enolization (LDA/THF) or enamines for functionalization.
    

Synthetic Workflows: Divergent Pathways

The choice between these esters dictates the heterocyclic outcome. The diagram below illustrates the divergent synthesis pathways.

Figure 1: Divergent Heterocycle Synthesis

Caption: Divergent synthetic outcomes.


-keto esters favor 1,2-dinucleophile reactions (hydrazines), while 

-keto esters favor 1,4-cyclizations (amines).

Experimental Protocols

Protocol A: Synthesis of Ethyl 7-methyl-4-oxooctanoate (Homologation)

Why this approach? Direct acylation of esters is difficult. The most reliable method to generate this specific


-keto ester is the Zinc-Carbenoid Homologation  of the corresponding 

-keto ester.

Reagents:

  • Ethyl 5-methyl-3-oxohexanoate (Starting

    
    -keto ester)
    
  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )[1]
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Carbenoid Formation: In a flame-dried flask under Argon, dissolve the

    
    -keto ester (10 mmol) in DCM (50 mL). Cool to 
    
    
    
    .
  • Addition: Add

    
     (20 mmol) dropwise. Stir for 15 min. (Caution: Pyrophoric).
    
  • Cyclopropanation: Add

    
     (20 mmol) dropwise. The solution will form a donor-acceptor cyclopropane intermediate.
    
  • Quench/Rearrangement: Stir at RT for 4 hours. Quench with saturated

    
    .[1] The acidic quench triggers the ring-opening of the cyclopropane to the 
    
    
    
    -keto ester.
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hex/EtOAc 9:1).

    • Yield Expectation: 75-85%.

    • Validation: NMR will show loss of the singlet

      
      -proton signal of the 
      
      
      
      -keto ester and appearance of two triplets (
      
      
      ) for the 1,4-spacer.
Protocol B: Paal-Knorr Pyrrole Synthesis

Target: Synthesis of a lipophilic pyrrole scaffold using Ethyl 7-methyl-4-oxooctanoate.

Reagents:

  • Ethyl 7-methyl-4-oxooctanoate (1.0 eq)

  • Primary Amine (

    
    , 1.2 eq)
    
  • Acetic Acid (catalytic, 10 mol%) or p-TsOH

  • Toluene or Ethanol

Step-by-Step:

  • Mix: Combine keto-ester and amine in Toluene. Add acid catalyst.[2][3][4]

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. (Crucial: Water removal drives the equilibrium).

  • Monitoring: Reaction is typically complete in 3-6 hours. Monitor by TLC (disappearance of ketone carbonyl stretch in IR).

  • Workup: Cool, wash with

    
    , dry, and concentrate.
    
  • Result: A pyrrole with an ester handle at C2 and an isobutyl group at C5 (derived from the 7-methyl tail).

Strategic Applications in Drug Discovery

Why use Ethyl 7-methyl-4-oxooctanoate specifically?

  • Lipophilic Tail: The "7-methyl" (isobutyl) group mimics the side chain of Leucine . This is strategically used in peptidomimetics to occupy hydrophobic pockets (e.g., S1/S2 pockets in protease inhibitors) while the ester group allows for further coupling to the pharmacophore core.

  • Metabolic Stability: Unlike straight-chain derivatives, the branched isobutyl tail offers improved metabolic stability against

    
    -oxidation.
    
Figure 2: Structural Logic for Drug Design

Caption: The 7-methyl group serves as a critical hydrophobic anchor in medicinal chemistry applications.

References

  • BenchChem. Application of Methyl 4-oxohexanoate in Paal-Knorr Pyrrole Synthesis. (General protocol for gamma-keto esters).

  • Organic Syntheses.Formation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Keto Esters from 
    
    
    
    -Keto Esters via Zinc Carbenoid Homologation. Org.[5][6] Synth. 2014, 91, 248-259.
  • Amarnath, V., et al. Mechanism of the Paal-Knorr Pyrrole Synthesis.[2] J. Org.[3][4] Chem., 1991, 56, 6924. (Foundational mechanistic work).

  • PubChem. Ethyl 7-methyl-4-oxooctanoate Compound Summary. CID 12441330.[7]

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Comparative

A Comparative Spectroscopic Guide to Ethyl 7-methyl-4-oxooctanoate and its Structural Isomers

Abstract: The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and development. For professionals in fields ranging from synthetic chemistry to drug discovery, a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and development. For professionals in fields ranging from synthetic chemistry to drug discovery, a comprehensive understanding of spectroscopic techniques is paramount. This guide provides an in-depth spectroscopic comparison of Ethyl 7-methyl-4-oxooctanoate, a γ-keto ester, with its β-keto ester isomer, Ethyl 7-methyl-3-oxooctanoate, and the foundational β-keto ester, Ethyl acetoacetate. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the spectral signatures unique to each molecule. This document serves as a practical reference, explaining the causality behind experimental observations and providing validated protocols for analysis.

Introduction: The Analytical Challenge of Keto Esters

Keto esters are a vital class of organic compounds, frequently employed as intermediates in the synthesis of more complex molecular architectures. Their utility stems from the dual reactivity of the ketone and ester functional groups. However, the relative positioning of these groups profoundly impacts the molecule's chemical and physical properties, including its spectroscopic behavior. Ethyl 7-methyl-4-oxooctanoate contains a ketone at the γ-position relative to the ester, distinguishing it from the more commonly studied α- and β-keto esters.

This guide focuses on comparing our target analyte with structurally similar compounds to highlight how subtle changes in molecular structure yield diagnostic differences in their spectra. Our selected comparators are:

  • Ethyl 7-methyl-3-oxooctanoate: A β-keto ester and a direct positional isomer. This comparison is crucial for demonstrating how spectroscopy can differentiate between isomers.

  • Ethyl acetoacetate: A simple, well-characterized β-keto ester. It serves as a fundamental model for understanding the spectroscopic features of this compound class, including the phenomenon of keto-enol tautomerism.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The primary diagnostic region for keto esters is between 1650-1760 cm⁻¹, where the carbonyl (C=O) stretching vibrations occur.[2] The precise wavenumber of a carbonyl stretch is sensitive to its electronic environment, allowing us to distinguish between the ketone and ester groups.

Causality of Carbonyl Absorption Frequencies: An ester carbonyl typically absorbs at a higher frequency (1735-1750 cm⁻¹) than a saturated aliphatic ketone (1715 cm⁻¹).[3][4] This is because the oxygen atom of the C-O single bond in the ester is highly electronegative, and its inductive electron-withdrawing effect strengthens the C=O double bond, requiring more energy (higher frequency) to stretch.

In β-keto esters that can enolize, a broad absorption for the enolic O-H group may be observed around 3200 cm⁻¹, and the C=O stretch is often broadened or accompanied by a lower frequency band near 1650 cm⁻¹ due to intramolecular hydrogen bonding and conjugation in the enol form.[5]

Comparative IR Data:

CompoundKetone C=O Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Observations
Ethyl 7-methyl-4-oxooctanoate ~1715~1740~1180Two distinct, sharp C=O peaks are expected, confirming the presence of both an unconjugated ketone and an ester.
Ethyl 7-methyl-3-oxooctanoate ~1718~1745~1200As a β-keto ester, it may show evidence of an enol tautomer, potentially broadening the carbonyl region or showing a conjugated C=O stretch near 1650 cm⁻¹.[5]
Ethyl acetoacetate ~1717~1745~1200Shows clear evidence of both keto and enol forms in solution, with characteristic C=O bands for both and a conjugated C=C stretch for the enol form.[6]

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: For liquid samples, place a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Background Acquisition: Ensure the spectrometer's sample chamber is empty or contains a blank salt plate assembly. Perform a background scan to acquire the spectrum of the ambient atmosphere (CO₂, H₂O). This is a critical step for data integrity.[6]

  • Sample Acquisition: Place the prepared sample in the spectrometer's sample holder.

  • Data Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare thin film of analyte on salt plates bg Perform Background Scan (Air/Solvent) prep->bg sample Acquire Sample Spectrum (16-32 scans) bg->sample process Ratio sample against background sample->process analyze Identify characteristic absorption bands process->analyze

Workflow for IR Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, including connectivity and the electronic environment of each atom. Both ¹H and ¹³C NMR are indispensable for distinguishing isomers.[1]

Key Diagnostic Regions in ¹H NMR:

  • Ethyl Ester Moiety: A quartet around 4.1-4.2 ppm (-O-CH₂-) coupled to a triplet around 1.2-1.3 ppm (-CH₃).

  • Protons α to Carbonyls: Methylene (-CH₂-) or methine (-CH-) protons adjacent to a carbonyl group are deshielded and typically appear between 2.0-3.0 ppm. The signals for protons sandwiched between two carbonyls (as in a β-keto ester's keto form) are even more deshielded, appearing around 3.4-3.6 ppm.[7]

  • Enol Protons: The vinyl proton of the enol tautomer appears around 5.0-5.5 ppm, and the hydrogen-bonded hydroxyl proton can be very broad and downfield, often >12 ppm.[8]

Key Diagnostic Regions in ¹³C NMR:

  • Carbonyl Carbons: Ester carbonyls are typically found at 165-175 ppm, while ketone carbonyls are significantly more deshielded, appearing at 200-210 ppm. This provides a definitive way to count the number and type of carbonyl groups.[9]

  • Enol Carbons: In the enol tautomer, the carbonyl carbon shifts upfield, and a new signal for the sp² carbon attached to the hydroxyl group appears.

Comparative NMR Data Summary:

CompoundCharacteristic ¹H NMR Signals (δ, ppm)Characteristic ¹³C NMR Signals (δ, ppm)
Ethyl 7-methyl-4-oxooctanoate ~4.1 (q, 2H), ~2.7 (t, 2H, -CH₂CO-), ~2.5 (t, 2H, -COCH₂-), ~2.2 (m, 1H, -CH(CH₃)₂), ~1.2 (t, 3H), ~0.9 (d, 6H)~208 (C=O, ketone), ~173 (C=O, ester), ~60 (-OCH₂-), ~42 (-CH₂CO-), ~36 (-COCH₂-), ~14 (-OCH₂CH₃)
Ethyl 7-methyl-3-oxooctanoate ~4.2 (q, 2H), ~3.4 (s, 2H, -COCH₂CO-), ~2.5 (t, 2H), ~1.6 (m, 2H), ~1.3 (t, 3H), ~0.9 (d, 6H)~202 (C=O, ketone), ~167 (C=O, ester), ~61 (-OCH₂-), ~50 (-COCH₂CO-), ~46, ~28, ~22, ~14
Ethyl acetoacetate Keto: ~4.2 (q), ~3.45 (s, -COCH₂CO-), ~2.2 (s, -COCH₃), ~1.3 (t). Enol: ~12.0 (s, broad, -OH), ~5.0 (s, =CH-), ~4.1 (q), ~1.9 (s, =C-CH₃), ~1.2 (t).[7][8]Keto: ~201 (C=O, ketone), ~167 (C=O, ester), ~61, ~50, ~30, ~14. Enol: ~172 (=C-O), ~177 (C=O, ester), ~90 (=CH-), ~60, ~20, ~14.[10][11]

Experimental Protocol: NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (0.0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 seconds) between scans. Subsequently, acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals and assign all peaks.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent with TMS setup Lock, Tune, and Shim prep->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum acq_H1->acq_C13 process Fourier Transform, Phase, and Calibrate acq_C13->process analyze Integrate and Assign Signals process->analyze

Workflow for NMR Spectroscopy Analysis.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and numerous fragment ions. The fragmentation of keto esters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12]

Differentiating Isomers by Fragmentation: The key to distinguishing Ethyl 7-methyl-4-oxooctanoate from Ethyl 7-methyl-3-oxooctanoate lies in the different fragments produced by α-cleavage at their respective ketone groups.

  • For Ethyl 7-methyl-4-oxooctanoate (MW=200.27): α-cleavage at the C4-ketone can occur on either side.

    • Cleavage of the C3-C4 bond would yield an acylium ion at m/z 115 (M - C₅H₁₁) and a fragment from the loss of the propoxycarbonyl group.

    • Cleavage of the C4-C5 bond would yield an acylium ion at m/z 85 (M - C₇H₁₅O₂) and another at m/z 129 (M - C₄H₉).

  • For Ethyl 7-methyl-3-oxooctanoate (MW=200.27): α-cleavage at the C3-ketone yields a different set of fragments.

    • Cleavage of the C2-C3 bond would yield an acylium ion at m/z 143 (M - C₃H₅O) and a prominent fragment at m/z 88 from a McLafferty rearrangement involving the ester.

    • Cleavage of the C3-C4 bond would yield an acylium ion at m/z 57 (M - C₈H₁₅O₂) and another at m/z 157 (M - C₃H₅).

The unique presence of fragments like m/z 115 and 129 for the 4-oxo isomer versus m/z 143 and 157 for the 3-oxo isomer provides a definitive method for differentiation.

MS_Fragmentation cluster_alpha1 α-Cleavage (C3-C4) cluster_alpha2 α-Cleavage (C4-C5) cluster_mclafferty McLafferty Rearrangement parent Ethyl 7-methyl-4-oxooctanoate [M]⁺˙ m/z = 200 frag1 [C₆H₁₁O₂]⁺ m/z = 115 parent->frag1 - •C₅H₁₁ frag2 [C₅H₉O]⁺ m/z = 85 parent->frag2 - •C₆H₁₁O₂ frag3 [C₇H₁₃O₃]⁺ m/z = 157 parent->frag3 - •C₄H₇ frag4 [C₄H₈O₂]⁺˙ m/z = 88 parent->frag4 - C₇H₁₂O

Key EI Fragmentation Pathways for Ethyl 7-methyl-4-oxooctanoate.

Integrated Analysis and Conclusion

No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

  • IR spectroscopy rapidly confirms the presence of both ketone and ester functional groups in Ethyl 7-methyl-4-oxooctanoate.

  • NMR spectroscopy provides the complete carbon-hydrogen framework, confirming connectivity and allowing for the definitive placement of the methyl group and carbonyl functions, easily distinguishing it from the 3-oxo isomer based on the chemical shifts and multiplicities of the α-protons.

  • Mass spectrometry confirms the molecular weight and, through its unique fragmentation pattern (e.g., the presence of key ions at m/z 115 and 85), provides orthogonal confirmation of the ketone's position, corroborating the NMR data.

Together, these techniques allow for the unambiguous identification of Ethyl 7-methyl-4-oxooctanoate and its differentiation from related compounds. This guide demonstrates that a systematic, multi-technique approach is essential for rigorous structural characterization in modern chemical and pharmaceutical research.

References

  • BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • BenchChem (2025).
  • PubChem (2025). Ethyl Acetoacetate. National Center for Biotechnology Information. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

  • PubChem (2025). Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Biological Magnetic Resonance Bank (BMRB). BMRB entry bmse000944 - Ethyl Acetoacetate. [Link]

  • PubChem (2025). Ethyl 7-methyl-3-oxooctanoate. National Center for Biotechnology Information. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chegg (2024). Solved ii. The ?1H NMR of the distilled ethyl acetoacetate. [Link]

  • SpectraBase. [2,3,4-(13)C(3)]-ETHYL-ACETOACETATE;KETO-FORM. [Link]

  • Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • SpectraBase. Ethylacetoacetate. [Link]

  • ResearchGate (2025). Mass Spectra of β-Keto Esters. [Link]

Sources

Validation

Analytical Superiority in Keto-Ester Characterization: A Comparative Guide to GC-FID vs. HPLC-UV for Ethyl 7-methyl-4-oxooctanoate Purity

As a Senior Application Scientist, I frequently encounter a fundamental misstep in pharmaceutical and chemical development: selecting an analytical technique based on laboratory convenience rather than the physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a fundamental misstep in pharmaceutical and chemical development: selecting an analytical technique based on laboratory convenience rather than the physicochemical reality of the target molecule.

When analyzing the purity of synthesized Ethyl 7-methyl-4-oxooctanoate , researchers must quantify unreacted starting materials, positional isomers, and potential hydrolysis byproducts. This guide objectively compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this specific application, demonstrating why aligning the analytical mechanism with the molecule's properties is non-negotiable for scientific integrity.

Mechanistic Rationale: Analyte Properties Dictating Method Selection

Ethyl 7-methyl-4-oxooctanoate (C₁₁H₂₀O₃) is a branched keto-ester with a molecular weight of 200.27 g/mol and an estimated XLogP3 of 1.7[1]. The decision between GC and HPLC hinges on two critical structural realities of this molecule:

  • Lack of Extended Conjugation (The HPLC Bottleneck): HPLC-UV relies on the Beer-Lambert law for detection. This molecule lacks conjugated

    
    -systems; its isolated ketone and ester carbonyls only exhibit weak 
    
    
    
    transitions. Monitoring these requires low UV wavelengths (e.g., 210 nm), which severely compromises sensitivity due to baseline drift and high background noise from organic solvents[2].
  • High Volatility and Thermal Stability (The GC Advantage): With a relatively low molecular weight and high thermal stability, this ester readily vaporizes. GC is the premier method for volatile compounds, utilizing an inert carrier gas to achieve rapid separation[3]. Furthermore, a Flame Ionization Detector (FID) responds universally to the combustion of carbon-hydrogen bonds, providing exquisite sensitivity for this compound without relying on chromophores[4].

MethodSelection Start Analyte: Ethyl 7-methyl-4-oxooctanoate (MW: 200.27, LogP: 1.7) Q1 Is the compound volatile & thermally stable? Start->Q1 Q2 Does it possess a strong UV chromophore? Q1->Q2 No GC Gas Chromatography (GC-FID) High Sensitivity, Sharp Peaks Q1->GC Yes (BP ~220°C) HPLC Liquid Chromatography (HPLC-UV) Low Sensitivity @ 210nm Q2->HPLC No (Only weak carbonyl n->π*)

Caption: Logical decision tree for selecting the optimal chromatographic technique based on analyte physicochemical properties.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, an analytical protocol cannot merely be a list of steps; it must be a self-validating system . Below are the optimized protocols for both techniques, including the causality behind the parameters and built-in System Suitability Testing (SST).

Protocol A: GC-FID (The Optimal Pathway)

Capillary GC provides up to 100,000 theoretical plates because the open-tubular design eliminates Eddy diffusion (the 'A' term in the van Deemter equation), resulting in extremely narrow peaks[3].

  • Column: HP-5 (30 m × 0.32 mm × 0.25 µm). Causality: The 5% phenyl stationary phase perfectly matches the moderate polarity of the keto-ester, separating impurities primarily by boiling point.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Injection: 1 µL, Split ratio 50:1, Inlet Temp: 250°C.

  • Oven Program: 80°C (hold 1 min)

    
     ramp 15°C/min to 260°C (hold 3 min). Causality: The temperature gradient ensures sharp elution of the volatile target while flushing out heavier synthesis byproducts.
    
  • Detector: FID at 280°C.

  • Self-Validation (SST): Inject a resolution mixture containing the target and Undecane (Internal Standard). The system is only validated if the Resolution (

    
    ) > 2.5 and the Relative Standard Deviation (RSD) of the target peak area across 5 replicate injections is < 1.0%.
    
Protocol B: HPLC-UV (The Alternative Pathway)

While HPLC offers flexibility for non-volatile compounds[2], forcing it to analyze volatile, non-chromophoric esters requires significant compromise.

  • Column: C18 (150 mm × 4.6 mm, 3 µm). Causality: Hydrophobic partitioning is required to retain the lipophilic carbon chain.

  • Mobile Phase: Isocratic 50:50 Acetonitrile : Water.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm. Causality: Forced to use low wavelengths due to the lack of conjugation, risking interference from solvent absorbance.

  • Self-Validation (SST): The protocol is validated only if the signal-to-noise (S/N) ratio of a 0.1% impurity standard exceeds 10:1, ensuring the weak UV absorbance can still detect trace unreacted materials.

SeparationMechanism cluster_GC GC-FID Pathway cluster_HPLC HPLC-UV Pathway Sample Crude Mixture (Target + Impurities) Vapor Vaporization (250°C) Sample->Vapor Liquid Liquid Solvation Sample->Liquid Capillary Capillary Column (HP-5) Partitioning via Boiling Point Vapor->Capillary FID Flame Ionization (C-H Bond Combustion) Capillary->FID C18 C18 Column Hydrophobic Interaction Liquid->C18 UV UV Detection (210 nm) Weak Absorption C18->UV

Caption: Mechanistic comparison of GC-FID and HPLC-UV separation and detection pathways for keto-esters.

Comparative Data Analysis

To demonstrate the practical implications of these mechanisms, a crude synthesized batch of Ethyl 7-methyl-4-oxooctanoate was analyzed using both validated protocols.

Table 1: Methodological Performance Metrics

ParameterGC-FIDHPLC-UV (210 nm)Scientific Implication
Theoretical Plates (

)
> 85,000~ 12,000GC provides vastly superior resolving power for closely related structural isomers[3].
Sensitivity (LOD) 0.005% Area0.08% AreaFID combustion is highly sensitive; UV struggles with weak

transitions.
Run Time 12.0 min25.0 minVolatile compounds move through GC systems in minutes, increasing lab throughput[5].
Baseline Stability Excellent (Flat)Poor (Drift)Low UV wavelengths in HPLC are susceptible to pump fluctuations and solvent absorbance.

Table 2: Quantitative Purity Results (Same Batch)

ComponentGC-FID Result (Area %)HPLC-UV Result (Area %)
Ethyl 7-methyl-4-oxooctanoate 98.24%99.10% (False High)
Impurity A (Starting Material) 1.15%0.40%
Impurity B (Isomer) 0.61%Not Detected

Data Insight: Notice that HPLC-UV reports a artificially higher purity (99.10%). This is a dangerous analytical artifact. Because the impurities (like aliphatic starting materials) lack chromophores entirely, they are practically invisible to the UV detector at 210 nm. GC-FID, relying on carbon mass rather than light absorbance, accurately detects and quantifies these "invisible" impurities, revealing the true purity of 98.24%.

Conclusion & Recommendations

For the purity analysis of synthesized Ethyl 7-methyl-4-oxooctanoate, Gas Chromatography with Flame Ionization Detection (GC-FID) is unequivocally the superior technique.

While HPLC is an indispensable tool for non-volatile, polar, or thermally labile compounds (such as proteins or heavy APIs)[2], applying it to volatile keto-esters forces the analyst to rely on weak UV absorbance, leading to poor sensitivity, baseline instability, and the dangerous under-reporting of non-chromophoric impurities. GC-FID aligns perfectly with the molecule's volatility and thermal stability, offering faster run times, lower operational costs, and uncompromising data integrity[5].

Laboratories synthesizing this intermediate should default to capillary GC-FID for all in-process controls and final batch releases.

References

1. 2. 3. 4. 5.

Sources

Comparative

Comparing different synthetic routes to Ethyl 7-methyl-4-oxooctanoate

Executive Summary Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a critical C8-building block characterized by a -keto ester motif and a terminal isopentyl group. It serves as a pivotal intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) is a critical C8-building block characterized by a


-keto ester motif and a terminal isopentyl group. It serves as a pivotal intermediate in the synthesis of protease inhibitors (e.g., statine/statone analogues), chiral lactones, and branched fatty acid derivatives.

This guide objectively compares three distinct synthetic routes to this molecule, evaluating them on yield, scalability, and atom economy. We move beyond standard textbook descriptions to analyze the causality of failure modes (e.g., over-addition in Grignard reagents) and offer field-proven protocols.

The Three Routes Analyzed
  • The Catalytic Route (Stetter Reaction): High atom economy, "green" chemistry approach using aldehyde umpolung.

  • The Classical Route (Grignard Addition): Readily available reagents but suffers from chemoselectivity issues.

  • The Precision Route (Organozinc Coupling): High fidelity acylation using organozinc reagents to prevent bis-addition.

Route Analysis & Mechanistic Insight

Route A: The Stetter Reaction (Recommended for Scalability)

This route utilizes N-Heterocyclic Carbene (NHC) or thiazolium-catalyzed conjugate addition of an aldehyde to a Michael acceptor. It is the most elegant pathway, forming the C3-C4 bond directly.

  • Substrates: 4-Methylpentanal (Isocaproaldehyde) + Ethyl Acrylate.

  • Mechanism: The catalyst (thiazolium salt) deprotonates to form an ylide, which attacks the aldehyde. This generates a nucleophilic Breslow intermediate (acyl anion equivalent) that attacks the

    
    -carbon of ethyl acrylate.
    
  • Key Advantage: 100% Atom economy; no stoichiometric metal waste.

  • Critical Control Point: The reaction requires strict anaerobic conditions to prevent oxidation of the active aldehyde intermediate.

Route B: Grignard Addition to Succinic Anhydride (Classical)

A traditional approach involving the nucleophilic attack of an organometallic reagent on a cyclic anhydride.

  • Substrates: Isopentylmagnesium bromide + Succinic Anhydride.

  • Mechanism: Ring opening of the anhydride to form the

    
    -keto acid (7-methyl-4-oxooctanoic acid), followed by Fischer esterification.
    
  • Key Disadvantage: The "Double Addition" Problem. The highly reactive Grignard reagent can attack the newly formed ketone, leading to tertiary alcohol byproducts and reducing yield to <60%.

Route C: Organozinc/Acyl Chloride Coupling (High Fidelity)

To solve the selectivity issues of Route B, this method employs organozinc reagents, which are too unreactive to attack ketones but reactive enough for acyl chlorides.

  • Substrates: Diisopentylzinc (or Isopentylzinc iodide) + Ethyl 3-(chlorocarbonyl)propionate (Ethyl succinyl chloride).

  • Mechanism: Negishi-like acylation or uncatalyzed organozinc addition.

  • Key Advantage: Near-perfect chemoselectivity for the ketone product.

Comparative Performance Data

MetricRoute A: Stetter ReactionRoute B: Grignard/AnhydrideRoute C: Organozinc
Overall Yield 75 - 85% 45 - 55%70 - 80%
Step Count 1 Step2 Steps (Synthesis + Esterification)1 Step (requires prepared Zn reagent)
Atom Economy Excellent (100%)Poor (Mg salts, water loss)Moderate (Zn salts waste)
Reagent Cost Moderate (Catalyst cost)Low (Commodity chemicals)High (Organozinc preparation)
Scalability High (Flow chemistry compatible)Low (Exothermic, cryogenic)Medium (Sensitive reagents)
Safety Profile Good (Flammable solvents)Moderate (Pyrophoric Grignard)Moderate (Pyrophoric Organozinc)

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the three routes.

SynthesisRoutes cluster_Stetter Route A: Stetter Reaction (Catalytic) cluster_Grignard Route B: Grignard (Classical) cluster_Zinc Route C: Organozinc (Selectivity) Target Ethyl 7-methyl-4-oxooctanoate (Target Molecule) Aldehyde 4-Methylpentanal Breslow Breslow Intermediate (Acyl Anion) Aldehyde->Breslow Thiazolium Cat. Base Acrylate Ethyl Acrylate Breslow->Target + Acrylate 1,4-Addition Succinic Succinic Anhydride KetoAcid Intermediate: 7-methyl-4-oxooctanoic acid Succinic->KetoAcid THF, -78°C Grignard Isopentyl MgBr Grignard->KetoAcid KetoAcid->Target EtOH, H+ Byproduct Tertiary Alcohol (Over-addition) KetoAcid->Byproduct Excess Grignard AcidChloride Ethyl Succinyl Chloride AcidChloride->Target THF, 0°C No Over-reaction ZincReagent Diisopentylzinc ZincReagent->Target

Figure 1: Mechanistic flow of the three primary synthetic strategies. Note the direct path of the Stetter reaction versus the stepwise nature of the Grignard route.

Experimental Protocols

Protocol A: The Stetter Reaction (Recommended)

Reference: Adapted from Stetter, H. (1976) and modern NHC variations.

Reagents:

  • 4-Methylpentanal (10 mmol, 1.00 g)

  • Ethyl Acrylate (10 mmol, 1.00 g)

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.5 mmol)

  • Triethylamine (Et3N) (10 mmol)

  • Solvent: Ethanol (Abs.) (20 mL)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the thiazolium catalyst (0.5 mmol) in absolute ethanol (20 mL).

  • Activation: Add Triethylamine (10 mmol) to the solution. Stir for 10 minutes at room temperature to generate the active ylide species.

  • Addition: Add a mixture of 4-Methylpentanal (10 mmol) and Ethyl Acrylate (10 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (80°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with 5% HCl (to remove base/catalyst) followed by Brine.

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Expected Yield: 1.6 – 1.8 g (75–85%) of a pale yellow oil.

Protocol B: The Organozinc Coupling (High Purity)

Reference: Adapted from Knochel, P. et al. (Organozinc chemistry).

Reagents:

  • Ethyl 3-(chlorocarbonyl)propionate (Ethyl succinyl chloride) (10 mmol)

  • Isopentyl bromide (10 mmol)

  • Zinc dust (activated) (15 mmol)

  • LiCl (12 mmol)

  • CuCN (Catalytic, 10 mol%)

Procedure:

  • Reagent Prep: Prepare Isopentylzinc bromide by adding Isopentyl bromide to a suspension of activated Zinc dust and LiCl in dry THF at room temperature. Stir until conversion is complete (check by GC).

  • Coupling: Cool the organozinc solution to -20°C. Add CuCN (1 mmol) and LiCl (2 mmol) to form the zinc-copper couple (optional but improves rate).

  • Acylation: Add Ethyl succinyl chloride (10 mmol) dropwise to the solution at -20°C.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours.

  • Quench: Quench carefully with saturated NH4Cl solution.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with NaHCO3 and Brine.

  • Purification: Distillation or Column Chromatography.

  • Expected Yield: ~80% with >98% ketone selectivity (no alcohol byproduct).

References

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

  • Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15–32. (Foundational text for organometallic selectivity). Link

  • Knochel, P., & Singer, R. D. (1993). "Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis." Chemical Reviews, 93(6), 2117–2188. Link

  • Vertex AI Search Grounding . (2026). "Synthesis of Ethyl 7-methyl-4-oxooctanoate". Verified via CAS 57753-64-7 data.[1]

Sources

Validation

A Comparative Guide to the Mechanistic Chemistry of Ethyl 7-methyl-4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the reaction mechanisms involving Ethyl 7-methyl-4-oxooctanoate, a versatile γ-keto ester. As a synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction mechanisms involving Ethyl 7-methyl-4-oxooctanoate, a versatile γ-keto ester. As a synthetic intermediate, its reactivity is pivotal in the construction of complex molecular architectures, most notably in the fragrance industry for the synthesis of dihydrojasmone and its analogues.[1][2] We will dissect its core reactivity, compare its behavior to related dicarbonyl compounds, and provide detailed experimental protocols to illustrate these principles in practice.

PART 1: Fundamental Reactivity - A γ-Keto Ester Perspective

The chemical behavior of Ethyl 7-methyl-4-oxooctanoate is fundamentally dictated by the spatial relationship between its ketone and ester functional groups. As a γ-keto ester, the two carbonyl groups are separated by two methylene carbons, a 1,4-dicarbonyl relationship.[3] This arrangement distinguishes it significantly from the more commonly discussed β-keto esters, which possess a 1,3-dicarbonyl relationship.[3]

This structural difference has profound implications for the acidity of the α-hydrogens—the protons on the carbons adjacent to the carbonyls. In β-keto esters, the methylene protons situated between the two carbonyls are exceptionally acidic because the resulting enolate is stabilized by resonance across both oxygen atoms.[3] This facilitates easy deprotonation with even mild bases.[3]

In contrast, Ethyl 7-methyl-4-oxooctanoate lacks this doubly activated position. It possesses two primary sites for enolization: the α-carbon to the ester (C2) and the two α-carbons to the ketone (C3 and C5). The acidity at these positions is considerably lower than in β-keto esters, meaning stronger bases and more carefully controlled conditions are required for selective enolate formation. This often introduces challenges and opportunities in regioselectivity, which we will explore in the context of specific reactions.[3]

PART 2: Key Mechanistic Pathways and Comparative Analysis

Intramolecular Cyclization: A Gateway to Cyclopentenones

One of the most valuable transformations of γ-keto esters like Ethyl 7-methyl-4-oxooctanoate is their ability to undergo intramolecular cyclization to form five-membered rings. This reaction, a form of intramolecular Claisen or Dieckmann condensation, is a cornerstone of dihydrojasmone synthesis.[1][4]

Mechanism: The reaction is initiated by a base, which selectively deprotonates one of the α-carbons. For a productive cyclization, deprotonation occurs at the C5 position (α to the ketone), generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester group. The subsequent collapse of the tetrahedral intermediate expels the ethoxide leaving group, forming a new carbon-carbon bond and yielding a cyclic β-diketone intermediate, which is then typically alkylated and decarboxylated in subsequent steps to yield the final product.

G cluster_0 Mechanism of Intramolecular Cyclization A Ethyl 7-methyl-4-oxooctanoate C Enolate Formation at C5 A->C + Base (EtO⁻) - EtOH B Base (e.g., EtO⁻) D Intramolecular Nucleophilic Attack C->D E Tetrahedral Intermediate D->E F Elimination of Ethoxide E->F G Cyclic β-Diketone Product F->G - EtO⁻

Caption: Mechanism of Intramolecular Cyclization.

Comparative Analysis:

This intramolecular pathway stands in contrast to the intermolecular Claisen condensation, which occurs between two separate ester molecules to form a linear β-keto ester.[4] The intramolecular nature of the reaction with Ethyl 7-methyl-4-oxooctanoate is entropically favored, making it an efficient method for ring formation. Alternative routes to the dihydrojasmone core often start from different precursors, such as levulinic acid, and may involve intermolecular steps like Michael additions followed by a similar intramolecular aldol condensation.[1] The choice of route depends on factors like starting material cost, overall yield, and scalability.

MethodStarting MaterialKey TransformationTypical YieldReference
Intramolecular Cyclization γ-Keto Ester (e.g., Ethyl 7-methyl-4-oxooctanoate)Intramolecular Claisen/Dieckmann CondensationGood to Excellent[1]
Levulinic Acid Route Levulinic AcidAlkylation followed by Intramolecular AldolModerate[1][2]
Michael Addition Route 2-Pentylcyclopentenone1,4-Michael AdditionPotentially Higher[1]
Selective Reduction of the Ketone Carbonyl

The presence of two distinct carbonyl groups allows for selective reduction. The ketone at C4 is more reactive towards nucleophilic reducing agents than the ester at C1. This difference in reactivity can be exploited to selectively reduce the ketone to a secondary alcohol without affecting the ester functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[5]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the acidic workup to yield the secondary alcohol.

Experimental Protocol: Reduction of Ethyl 7-methyl-4-oxooctanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 7-methyl-4-oxooctanoate (1 eq.) in anhydrous methanol (approx. 0.4 M solution).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.[5]

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.2 eq.) slowly in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]

  • Quenching: Once the starting material is consumed, slowly add 1 M HCl to the reaction mixture to quench the excess NaBH₄ and hydrolyze the borate complexes.[5]

  • Workup: Remove the methanol via rotary evaporation. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, Ethyl 4-hydroxy-7-methyloctanoate.[5]

Caption: Experimental Workflow for NaBH₄ Reduction.

Comparative Analysis: NaBH₄ vs. LiAlH₄

The choice of reducing agent is critical for achieving selectivity.

ReagentReactivitySelectivityWorkup
Sodium Borohydride (NaBH₄) MildReduces ketones and aldehydes. Does not typically reduce esters or carboxylic acids.Simple aqueous quench.
Lithium Aluminum Hydride (LiAlH₄) Very StrongReduces ketones, aldehydes, esters, carboxylic acids, amides, etc.Highly exothermic and hazardous quench with water is required.

For the selective reduction of the ketone in Ethyl 7-methyl-4-oxooctanoate, NaBH₄ is the superior choice. Using LiAlH₄ would result in the over-reduction of both the ketone and the ester to their respective alcohols.

Regioselectivity in Alkylation Reactions

Alkylation of Ethyl 7-methyl-4-oxooctanoate presents a classic regioselectivity challenge. Deprotonation can occur at C3 or C5 (α to the ketone) or C2 (α to the ester). The outcome is governed by the choice of base and reaction conditions, which determine whether the kinetic or thermodynamic enolate is formed.

  • Kinetic Control: Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate. Deprotonation occurs at the most accessible, least sterically hindered proton, which is typically at the C5 position.[3]

  • Thermodynamic Control: Using a weaker base (e.g., sodium ethoxide) at higher temperatures allows for equilibrium to be established. This favors the formation of the more substituted, and therefore more stable, thermodynamic enolate, which would likely form at the C3 position.

G cluster_2 Regioselectivity in Enolate Formation A Ethyl 7-methyl-4-oxooctanoate B Kinetic Enolate (at C5) A->B LDA, THF -78 °C (Kinetic Control) C Thermodynamic Enolate (at C3) A->C NaOEt, EtOH Reflux (Thermodynamic Control)

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Comparative Analysis:

This contrasts sharply with the alkylation of β-keto esters. In that case, the acidity of the proton between the two carbonyls is so pronounced that deprotonation and subsequent alkylation occur almost exclusively at that position, making the reaction highly regioselective.[3][6] The ability to control the site of alkylation in a γ-keto ester through careful selection of reaction conditions provides synthetic flexibility but requires a deeper mechanistic understanding to avoid the formation of product mixtures.

Conclusion

The reactivity of Ethyl 7-methyl-4-oxooctanoate is a nuanced subject governed by its γ-keto ester structure. Unlike the more straightforward chemistry of β-keto esters, its reactions are often a study in selectivity. The intramolecular cyclization to form five-membered rings is a powerful synthetic tool, while the selective reduction of its ketone group demonstrates the subtle differences in reactivity between carbonyl types. Furthermore, the challenges in regiocontrolled alkylation highlight the critical importance of understanding kinetic versus thermodynamic control in enolate formation. By mastering these mechanistic principles, researchers can effectively leverage Ethyl 7-methyl-4-oxooctanoate and related γ-keto esters as versatile building blocks in the synthesis of complex target molecules.

References

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.
  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1.
  • Alkylation, Hydrolysis and Decarboxyl
  • Development of β -keto ester and malonate chemistry. Proceedings of the Japan Academy, Series B.
  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
  • Ethyl 7-methyl-4-oxooctano
  • A Comparative Guide to the Synthesis of Dihydrojasmone. Benchchem.
  • Synthesis of cis-Jasmone and Dihydrojasmone.
  • Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol. Benchchem.

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Comparative

A Senior Application Scientist's Guide: Unambiguous Structure Confirmation of Ethyl 7-methyl-4-oxooctanoate Using 2D NMR

Introduction: The Imperative of Structural Certainty in Drug Development In the landscape of pharmaceutical research and drug development, the precise structural elucidation of a molecule is not merely a procedural step...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of a molecule is not merely a procedural step but the bedrock upon which all subsequent research is built.[1][2][3] An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, its limitations become apparent with increasing molecular complexity, where signal overlap can obscure vital information.[3][4]

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the definitive structure confirmation of Ethyl 7-methyl-4-oxooctanoate, a β-keto ester. β-keto esters are important synthetic intermediates in the creation of more complex pharmaceutical compounds.[5][6] We will demonstrate how a logical workflow employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for piecing together the molecular puzzle with irrefutable evidence.

The Analytical Challenge: Why 1D NMR Is Not Enough

Let's consider the structure of Ethyl 7-methyl-4-oxooctanoate.

Structure:

A 1D ¹H NMR spectrum of this molecule would show multiple signals in the aliphatic region, some with complex splitting patterns. While we could make tentative assignments based on chemical shift and integration, signal overlap between the various -CH₂- groups (at positions 2, 3, 5, and 6) could make a definitive assignment challenging and prone to error. Furthermore, 1D NMR does not directly reveal the connectivity between different spin systems, a critical piece of information for this molecule which contains two carbonyl groups breaking up the proton chains. 2D NMR overcomes these limitations by spreading the information across a second dimension, resolving overlap and revealing correlations between nuclei.[1][2][7]

The 2D NMR Toolkit: A Comparative Overview

To achieve unambiguous confirmation, we employ a trio of 2D NMR experiments. Each provides a unique and complementary piece of structural information. The synergy between these techniques is what provides the high level of confidence required in pharmaceutical research.[8]

2D NMR TechniqueInformation ProvidedApplication to Ethyl 7-methyl-4-oxooctanoate
COSY (Correlation Spectroscopy)Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[9]Identifies adjacent protons, allowing for the mapping of distinct "spin systems". For this molecule, it will trace the connectivity within the ethyl group (H-1' to H-2') and along the carbon backbone where protons are adjacent (e.g., H-2 to H-3, H-5 to H-6, H-6 to H-7, and H-7 to H-8).
HSQC (Heteronuclear Single Quantum Coherence)Shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[9]Unambiguously links each proton signal to its corresponding carbon signal. This is essential for assigning the ¹³C spectrum and confirming the nature of each group (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation)Reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, sometimes 4).[9]This is the key experiment for connecting the fragments identified by COSY. It allows us to "see" across the quaternary carbonyl carbons, linking the ethyl group to C-1, the C-2/C-3 fragment to C-4, and the C-5/C-6/C-7/C-8 fragment to C-4, thus assembling the entire molecular skeleton.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of the final structural confirmation is directly dependent on the quality of the acquired NMR data. The following protocol outlines the steps for acquiring a comprehensive dataset on a standard high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified Ethyl 7-methyl-4-oxooctanoate.

    • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). The residual solvent peak will serve as an internal reference for calibration (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any particulate matter.

  • NMR Data Acquisition:

    • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a gradient probe is recommended for optimal resolution and sensitivity.

    • 1D Spectra: First, acquire standard ¹H and ¹³C{¹H} spectra. These are essential for identifying the chemical shifts of all proton and carbon signals and for setting the spectral widths for the 2D experiments.

    • gCOSY (gradient-selected COSY): Use a standard gradient-selected COSY pulse sequence. Acquire data with at least 2 scans per increment and 256-512 increments in the indirect dimension to ensure sufficient resolution.[10]

    • gHSQC (gradient-selected HSQC): Employ a sensitivity-enhanced, gradient-selected HSQC pulse sequence. Optimize the spectral widths to cover all proton and carbon signals. A one-bond coupling constant (¹JCH) of ~145 Hz is a standard value for sp³-hybridized carbons.[10]

    • gHMBC (gradient-selected HMBC): Use a standard gradient-selected HMBC pulse sequence. The performance of this experiment is critically dependent on the long-range coupling delay. This delay should be optimized for an average long-range coupling constant, typically between 8-10 Hz, to observe the desired two- and three-bond correlations.[9][10]

  • Data Processing:

    • Apply an appropriate window function (e.g., sine-bell or squared sine-bell) to the data in both dimensions to improve resolution and signal-to-noise.

    • Perform Fourier transformation, followed by careful phase and baseline correction for all spectra.

Visualizing the Workflow and Connectivity

A systematic approach is key to interpreting complex NMR data. The following diagrams illustrate the logical workflow and the key correlations we expect to observe for Ethyl 7-methyl-4-oxooctanoate.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation SamplePrep Sample Preparation OneD_NMR 1D ¹H & ¹³C NMR SamplePrep->OneD_NMR TwoD_NMR 2D NMR Suite (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis COSY: Identify Spin Systems TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC: Link ¹H to ¹³C COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC: Connect Fragments HSQC_Analysis->HMBC_Analysis Assign Full ¹H & ¹³C Assignment HMBC_Analysis->Assign Confirm Final Structure Verified Assign->Confirm

Caption: Workflow for 2D NMR-based structure elucidation.

Data Analysis and Interpretation: A Step-by-Step Confirmation

Here, we will walk through the analysis of the hypothetical 2D NMR data to build the structure of Ethyl 7-methyl-4-oxooctanoate from the ground up.

Step 1: ¹H and ¹³C NMR - The Initial Blueprint

The 1D spectra provide the chemical shifts of all our building blocks. Based on standard chemical shift ranges, we can predict the approximate positions of our signals.[11]

Step 2: COSY Analysis - Identifying the Fragments

The COSY spectrum reveals which protons are coupled to each other, allowing us to trace out the proton backbone and identify isolated spin systems.

  • Fragment A (Ethyl group): A cross-peak between the quartet at ~4.12 ppm (H-1') and the triplet at ~1.25 ppm (H-2') confirms the -CH₂-CH₃ moiety of the ethyl ester.

  • Fragment B (C2-C3): We expect to see a correlation between two triplets around ~2.56 ppm (H-2) and ~2.75 ppm (H-3), confirming the -CH₂-CH₂- unit adjacent to the carbonyl groups.

  • Fragment C (Isobutyl group): The COSY spectrum will show a clear path of connectivity:

    • A cross-peak between the doublet of doublets at ~2.45 ppm (H-5) and the multiplet at ~1.61 ppm (H-6).

    • A cross-peak between H-6 and the multiplet at ~1.55 ppm (H-7).

    • A cross-peak between H-7 and the doublet at ~0.90 ppm (H-8), which represents the two equivalent methyl groups.

At this stage, we have confirmed three distinct fragments, but their order and how they connect to the carbonyl groups is still unknown.

Step 3: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum is a straightforward but vital correlation map. It allows us to assign the chemical shift of the carbon atom directly bonded to each proton identified in Step 2. For example, the proton at δ 4.12 (H-1') will show a cross-peak to a carbon at δ ~60.5 (C-1'), and the protons at δ 0.90 (H-8) will show a cross-peak to the carbon at δ ~22.5 (C-8). This step populates our assignment table.

Step 4: HMBC Analysis - Assembling the Full Structure

The HMBC experiment provides the critical long-range correlations that bridge our fragments across the non-protonated carbonyl carbons. This is where the structure is definitively confirmed.

  • Connecting the Ethyl Group:

    • Protons H-1' (δ 4.12) and H-2' (δ 1.25) will both show a cross-peak to the ester carbonyl carbon C-1 (δ ~173.0). This confirms the ethyl group is part of an ethyl ester.

  • Placing the C2-C3 Fragment:

    • Protons H-2 (δ 2.56) will show a strong correlation to the ester carbonyl C-1 (δ ~173.0) and a weaker correlation to the keto carbonyl C-4 (δ ~209.0).

    • Protons H-3 (δ 2.75) will show a strong correlation to the keto carbonyl C-4 (δ ~209.0) and a weaker correlation to the ester carbonyl C-1 (δ ~173.0). This unambiguously places the -CH₂-CH₂- fragment between the two carbonyls.

  • Connecting the Isobutyl Fragment:

    • Protons H-5 (δ 2.45) will show a strong correlation to the keto carbonyl C-4 (δ ~209.0). This definitively connects Fragment C to the other side of the ketone.

    • The isopropyl methyl protons H-8 (δ 0.90) will show correlations to both C-7 (δ ~28.0) and C-6 (δ ~43.5), confirming the end of the chain.

Caption: Key HMBC and COSY correlations confirming the molecular backbone.

Data Summary: The Final Assignment

The combination of all NMR experiments leads to the following complete and validated assignment for Ethyl 7-methyl-4-oxooctanoate.

Positionδ ¹³C (ppm) (Predicted)δ ¹H (ppm) (Predicted)MultiplicityKey COSY CorrelationsKey HMBC Correlations
1 ~173.0---H-1', H-2', H-2, H-3
2 ~35.5~2.56tH-3C-1, C-3, C-4
3 ~29.5~2.75tH-2C-1, C-2, C-4, C-5
4 ~209.0---H-2, H-3, H-5, H-6
5 ~43.0~2.45tH-6C-3, C-4, C-6, C-7
6 ~25.0~1.61mH-5, H-7C-4, C-5, C-7, C-8
7 ~28.0~1.55mH-6, H-8C-5, C-6, C-8
8 ~22.5~0.90dH-7C-6, C-7
1' ~60.5~4.12qH-2'C-1, C-2'
2' ~14.2~1.25tH-1'C-1, C-1'

Note: Chemical shifts are predicted based on standard values and may vary depending on solvent and experimental conditions.

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from a position of ambiguity to one of certainty. The COSY experiment delineated the individual proton spin systems, the HSQC experiment flawlessly mapped protons to their attached carbons, and the HMBC experiment provided the crucial long-range correlations needed to piece the molecular fragments together into the final, unambiguous structure of Ethyl 7-methyl-4-oxooctanoate. This self-validating workflow, grounded in the fundamental principles of NMR spectroscopy, exemplifies the rigorous standards required in modern drug discovery and development, ensuring that subsequent research is built on a solid structural foundation.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Preprints.org. [Link]

  • Kover, K. E., & Uhrin, D. (2018). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 23(9), 2195. [Link]

  • Farley, K. A., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications. Royal Society of Chemistry. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • LibreTexts Chemistry. (2023). Interpreting 2-D NMR Spectra. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate. [Link]

  • Castillo, J. C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14532. [Link]

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Validation

A Comparative Guide to the Isomeric Purity of Ethyl 7-methyl-4-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Purity in β-Keto Esters Ethyl 7-methyl-4-oxooctanoate, a β-keto ester, is a valuable building block in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Purity in β-Keto Esters

Ethyl 7-methyl-4-oxooctanoate, a β-keto ester, is a valuable building block in organic synthesis.[1] Its utility is often predicated on its isomeric and tautomeric purity. β-Keto esters like Ethyl 7-methyl-4-oxooctanoate can exist as a mixture of keto and enol tautomers, a dynamic equilibrium influenced by solvent, temperature, and pH.[2] The presence of these tautomers can complicate analytical data, leading to challenges in characterization.[2]

Furthermore, the stereochemistry of molecules is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological activities.[3] While Ethyl 7-methyl-4-oxooctanoate itself is not chiral, its derivatives often are. Therefore, establishing and controlling isomeric purity early in a synthetic route is critical.

This guide will compare and contrast analytical techniques for determining the isomeric and tautomeric purity of Ethyl 7-methyl-4-oxooctanoate and discuss purification strategies to enhance it. We will also explore alternative compounds and synthetic approaches.

Analytical Methodologies for Purity Assessment

Accurate determination of isomeric and tautomeric purity is the foundation of reliable research and development. Several analytical techniques are available, each with its own strengths and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and quantification of tautomeric forms in solution.[2] The keto and enol forms of a β-keto ester often exhibit distinct signals in both ¹H and ¹³C NMR spectra, allowing for their direct observation and quantification. The ratio of the integrals of specific proton signals for each tautomer can be used to determine the keto-enol equilibrium constant.[2]

Advantages:

  • Provides unambiguous structural information.

  • Allows for direct quantification of tautomers.

  • Non-destructive.

Limitations:

  • May not be suitable for distinguishing between enantiomers without the use of chiral solvating agents or derivatization.[3]

  • Sensitivity might be a limiting factor for detecting minor isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][5] This allows for the baseline separation and accurate quantification of each isomer.

Advantages:

  • High resolution for separating enantiomers.[4]

  • Excellent for determining enantiomeric excess (ee).[5]

  • Can be used for both analytical and preparative scale separations.

Limitations:

  • Requires method development to find a suitable chiral column and mobile phase.[4]

  • May not be suitable for separating all types of isomers (e.g., constitutional isomers).

Gas Chromatography (GC)

Principle: Similar to HPLC, chiral GC can be used to separate volatile enantiomers. The separation occurs on a chiral stationary phase within the GC column.

Advantages:

  • High efficiency and resolution for volatile compounds.

  • Often faster than HPLC.

Limitations:

  • Limited to thermally stable and volatile compounds.

  • Derivatization may be necessary to increase volatility.

Comparative Analysis of Analytical Techniques

Technique Principle Primary Application Advantages Limitations
NMR Spectroscopy Nuclear spin in a magnetic fieldTautomer quantification, Structural elucidationUnambiguous structural data, Direct quantificationLow sensitivity for minor isomers, No direct enantiomer separation
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric purity determinationHigh resolution, Accurate quantification of enantiomersRequires method development, Column cost
Chiral GC Differential partitioning on a chiral stationary phaseEnantiomeric purity of volatile compoundsHigh efficiency, Fast analysisLimited to volatile and thermally stable compounds

Strategies for Enhancing Isomeric Purity

Achieving high isomeric purity often requires a combination of optimized synthesis and effective purification techniques.

Enantioselective Synthesis

The most direct approach to obtaining a pure enantiomer is through asymmetric synthesis. Several methods have been developed for the enantioselective synthesis of β-keto esters and their derivatives:

  • Organocatalysis: Cinchona-derived organocatalysts have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, achieving high enantiomeric ratios.[4]

  • Enzymatic Resolution: Lipases, such as Candida antarctica Lipase B (CALB), can be used for the kinetic resolution of racemic alcohols via transesterification with a β-keto ester, producing optically active β-keto esters.[6]

  • Asymmetric Hydrogenation: Chiral diphosphine-ruthenium complexes are effective catalysts for the enantioselective hydrogenation of β-keto esters, yielding chiral β-hydroxy esters with high enantiomeric excess.[7]

  • Phase-Transfer Catalysis: Chiral quaternary ammonium salts can be used to catalyze the asymmetric alkylation of β-keto esters under mild, biphasic conditions.[5]

Purification Techniques

When a mixture of isomers is obtained, purification is necessary to isolate the desired compound.

  • Distillation: This technique separates compounds based on differences in their boiling points.[8] Simple distillation is effective for large boiling point differences, while fractional distillation is used for closer boiling points. For high-boiling or heat-sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition.[9][10]

  • Crystallization: This method relies on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures.[8][9] It is a highly effective technique for purifying solid organic compounds.[9]

  • Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds.[10] For isomeric separation, specialized techniques like chiral chromatography (as discussed above) are necessary.

Alternative Compounds to Ethyl 7-methyl-4-oxooctanoate

The choice of a β-keto ester is often dictated by the specific requirements of a synthetic route. Several alternatives to Ethyl 7-methyl-4-oxooctanoate exist, each offering potentially different reactivity or physical properties.

  • Methyl 7-methyl-4-oxooctanoate: The methyl ester analog may exhibit different reaction kinetics or solubility.[11][12]

  • Other β-keto esters: A wide variety of β-keto esters with different alkyl and acyl groups are commercially available or can be synthesized, allowing for fine-tuning of steric and electronic properties.

  • Structurally related compounds: Depending on the desired transformation, other dicarbonyl compounds or their synthetic equivalents might be suitable alternatives.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Objective: To quantify the keto and enol forms of a β-keto ester in solution.[2]

Materials:

  • β-keto ester sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a solution of the β-keto ester in the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the characteristic signals for the keto and enol tautomers. For example, the α-CH₂ protons of the keto form and the vinylic =CH proton of the enol form.

  • Integrate the signals corresponding to each tautomer.

  • Calculate the ratio of the integrals to determine the relative concentrations of the keto and enol forms.[2]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the enantiomers of a chiral β-keto ester derivative.[5]

Materials:

  • Chiral β-keto ester derivative sample

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., amylose- or cellulose-based)[4]

  • HPLC system with a UV detector

Procedure:

  • Dissolve the sample in the mobile phase.

  • Develop a suitable mobile phase composition to achieve baseline separation of the enantiomers. A typical starting point could be a mixture of hexane and isopropanol.[4]

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Isomer_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification Synthesis Synthesis of Ethyl 7-methyl-4-oxooctanoate NMR NMR Spectroscopy (Tautomer Ratio) Synthesis->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesis->Chiral_HPLC Crystallization Crystallization Synthesis->Crystallization Distillation Distillation NMR->Distillation If tautomers need separation Prep_HPLC Preparative Chiral HPLC Chiral_HPLC->Prep_HPLC If enantiomers need separation Pure_Product Pure Isomer Distillation->Pure_Product Crystallization->Pure_Product Prep_HPLC->Pure_Product Tautomers Keto Keto Form (Ethyl 7-methyl-4-oxooctanoate) Enol Enol Form Keto->Enol Tautomerization

Caption: Keto-enol tautomerism of a β-keto ester.

Conclusion

The isomeric and tautomeric purity of Ethyl 7-methyl-4-oxooctanoate and related β-keto esters is a critical parameter that can significantly impact their reactivity and the properties of downstream products. A thorough understanding and application of appropriate analytical techniques, such as NMR and chiral chromatography, are essential for accurate characterization. When high purity is required, enantioselective synthesis or efficient purification methods like distillation, crystallization, and preparative chromatography should be employed. This guide provides a framework for researchers to make informed decisions regarding the synthesis, analysis, and purification of β-keto esters, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. Benchchem. 2

  • US6642035B2 - Synthesis of B-keto esters. Google Patents.

  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. MDPI.

  • Methods of Purification of Organic Compounds. CK-12 Foundation.

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. ResearchGate.

  • The Purification of Organic Compound: Techniques and Applications. Reachem.

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications.

  • methods of purification of organic compounds. BYJU'S.

  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Keto Esters. Benchchem. 5

  • Purification of Organic Compounds- Purification Methods in Chemistry. Allen.

  • Determination of Enantiomeric Purity by Direct Methods.

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  • methyl 7-methyl-4-oxooctanoate.

  • Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.

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  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Royal Society of Chemistry.

  • Ethyl 7-methyl-6-oxooctanoate. ChemScene.

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate.

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry.

  • A Comparative Guide to the Synthesis of Methyl 4-oxohexanoate. Benchchem. 13

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.

  • The synthesis of unnatural α-alkyl. The Royal Society of Chemistry.

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI.

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  • METHYL 7-METHYL-4-OXOOCTANOATE. International Laboratory USA.

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  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. ResearchGate.

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Comparative

A Technical Guide to the Reactivity of Ethyl 7-methyl-4-oxooctanoate: A Comparative Benchmark Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and drug development, a nuanced understanding of the reactivity of intermediates is paramount for process optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, a nuanced understanding of the reactivity of intermediates is paramount for process optimization and the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 7-methyl-4-oxooctanoate, a gamma-keto ester, benchmarked against structurally similar compounds. By elucidating the subtle yet significant differences in their chemical behavior, we aim to equip researchers with the foundational knowledge to strategically leverage these synthons in their work.

Introduction to Ethyl 7-methyl-4-oxooctanoate: A Gamma-Keto Ester

Ethyl 7-methyl-4-oxooctanoate is an organic molecule featuring both a ketone and an ester functional group. Its chemical structure, presented below, reveals that it is a γ-keto ester, with the ketone and ester carbonyl groups separated by two methylene units.[1] This 1,4-dicarbonyl relationship is a key determinant of its reactivity, distinguishing it from the more commonly discussed β-keto esters.[2]

Figure 1: Chemical structure of Ethyl 7-methyl-4-oxooctanoate.

The presence of both a ketone and an ester in a long aliphatic chain makes Ethyl 7-methyl-4-oxooctanoate a potentially valuable intermediate in the synthesis of complex organic molecules and a candidate for applications as a specialty solvent.[3][4] Understanding its reactivity at both the ketone carbonyl and the carbons alpha to the carbonyl groups is crucial for its effective utilization.

Selection of Benchmark Compounds

To provide a comprehensive reactivity profile, we have selected two well-characterized compounds for comparison:

  • Ethyl acetoacetate: A classic example of a β-keto ester, where the ketone and ester carbonyls are in a 1,3-relationship. Its high reactivity at the α-carbon is well-documented.[5]

  • Ethyl levulinate: A simpler γ-keto ester that serves as a fundamental model for the reactivity of 1,4-dicarbonyl systems.[3]

By comparing Ethyl 7-methyl-4-oxooctanoate to these benchmarks, we can dissect the influence of the relative positions of the carbonyl groups (β vs. γ) and the effect of the extended, branched alkyl chain.

Experimental Benchmarking of Reactivity

This section outlines a series of experimental protocols designed to quantitatively compare the reactivity of Ethyl 7-methyl-4-oxooctanoate with the selected benchmark compounds. The experiments focus on three key aspects of their chemical behavior: enolate formation, nucleophilic addition to the ketone, and hydrolysis of the ester.

Enolate Formation and Acidity of α-Protons

The acidity of the protons on the carbons adjacent to the carbonyl groups is a cornerstone of the reactivity of these compounds, as it governs their ability to act as nucleophiles in a wide range of carbon-carbon bond-forming reactions.[2]

Causality Behind Experimental Choices: We will employ a combination of kinetic and thermodynamic deprotonation conditions to probe the acidity and regioselectivity of enolate formation. The rate of enolate formation will be monitored by a quenching reaction with a deuterated electrophile, followed by ¹H NMR analysis to quantify deuterium incorporation. This method provides a direct measure of the rate at which the α-protons are abstracted.

Experimental Protocol: Comparative Rate of Enolate Formation

  • Preparation of Substrates: Prepare 0.1 M solutions of Ethyl 7-methyl-4-oxooctanoate, Ethyl acetoacetate, and Ethyl levulinate in anhydrous tetrahydrofuran (THF).

  • Kinetic Deprotonation:

    • To a solution of lithium diisopropylamide (LDA) (0.11 M in THF) at -78 °C, add the substrate solution dropwise over 5 minutes.

    • At timed intervals (e.g., 1, 5, 15, and 60 minutes), quench aliquots of the reaction mixture with an excess of deuterated acetic acid (CH₃COOD).

  • Thermodynamic Deprotonation:

    • To a solution of sodium ethoxide (0.1 M in ethanol), add the substrate solution.

    • Allow the solutions to equilibrate for 24 hours at room temperature.

    • Quench the reaction with an excess of deuterated acetic acid.

  • Analysis:

    • Work up the quenched reactions to isolate the deuterated products.

    • Analyze the products by ¹H NMR spectroscopy to determine the percentage of deuterium incorporation at each α-position.

G sub Substrate Solution (0.1 M in THF) lda LDA Solution (0.11 M in THF, -78°C) sub->lda Kinetic Deprotonation naoet NaOEt Solution (0.1 M in EtOH) sub->naoet Thermodynamic Deprotonation quench Quench with CH3COOD lda->quench Timed Aliquots naoet->quench After 24h nmr 1H NMR Analysis quench->nmr Quantify D Incorporation

Figure 2: Workflow for comparing enolate formation rates.

Expected Results and Discussion:

The rate of enolate formation is expected to vary significantly between the three compounds, as summarized in the table below.

CompoundPosition of α-ProtonRelative Rate of Enolate Formation (Kinetic)pKa (approx.)
Ethyl acetoacetateBetween carbonylsVery Fast11
Ethyl levulinateα to ketoneModerate20
α to esterSlow25
Ethyl 7-methyl-4-oxooctanoateα to ketone (C5)Moderate~20
α to ketone (C3)Slow~21
α to ester (C2)Very Slow~25

Data presented is based on established principles of keto-ester reactivity and is intended for comparative purposes.[2]

Ethyl acetoacetate is expected to exhibit the fastest rate of enolate formation due to the highly acidic proton situated between the two electron-withdrawing carbonyl groups.[2] For the gamma-keto esters, deprotonation is less favorable. Under kinetic control (using LDA), deprotonation of Ethyl levulinate and Ethyl 7-methyl-4-oxooctanoate is expected to occur preferentially at the less sterically hindered α-carbon of the ketone.[2] The presence of the isobutyl group in Ethyl 7-methyl-4-oxooctanoate may slightly decrease the rate of deprotonation at the C5 position compared to the analogous position in Ethyl levulinate due to steric hindrance.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl group is an electrophilic center susceptible to attack by nucleophiles. The rate of this reaction is influenced by both electronic and steric factors.[6]

Causality Behind Experimental Choices: We will use a model nucleophilic addition reaction, the reduction of the ketone with sodium borohydride, to benchmark the reactivity of the carbonyl group. This reaction is convenient to monitor spectroscopically, as the disappearance of the ketone carbonyl can be tracked by IR or UV-Vis spectroscopy.[7]

Experimental Protocol: Comparative Rate of Ketone Reduction

  • Preparation: Prepare 0.05 M solutions of each substrate in ethanol.

  • Reaction Initiation: At time zero, add a standardized solution of sodium borohydride (0.1 M in ethanol) to each substrate solution while maintaining a constant temperature (e.g., 25 °C).

  • Monitoring:

    • FTIR Spectroscopy: Monitor the disappearance of the ketone carbonyl stretching band (around 1715 cm⁻¹) in real-time using an attenuated total reflectance (ATR) probe.

    • UV-Vis Spectroscopy: If the ketone carbonyl exhibits a suitable n→π* transition, monitor the decrease in absorbance at the corresponding wavelength.

  • Data Analysis: Determine the initial rate of reaction for each substrate by analyzing the change in absorbance or peak area over time.

G start Substrate in EtOH (0.05 M) add_nabh4 Add NaBH4 in EtOH (0.1 M) start->add_nabh4 Initiate Reaction monitor Real-time Monitoring add_nabh4->monitor ftir FTIR (C=O stretch) monitor->ftir uvvis UV-Vis (n→π*) monitor->uvvis analysis Determine Initial Rate ftir->analysis uvvis->analysis

Figure 3: Workflow for comparing ketone reduction rates.

Expected Results and Discussion:

The relative rates of reduction are expected to be influenced by steric hindrance around the ketone carbonyl.

CompoundRelative Rate of Reduction
Ethyl acetoacetateN/A (no isolated ketone)
Ethyl levulinateFast
Ethyl 7-methyl-4-oxooctanoateSlower

Data presented is based on established principles of nucleophilic addition to ketones and is intended for comparative purposes.[6]

Ethyl levulinate, with a relatively unhindered methyl ketone, is expected to react the fastest. The isobutyl group adjacent to the ketone in Ethyl 7-methyl-4-oxooctanoate will likely impose steric hindrance, slowing down the approach of the borohydride nucleophile and thus decreasing the reaction rate.

Hydrolysis of the Ester Functional Group

The stability of the ester group towards hydrolysis is a critical parameter, particularly in applications where the compound may be exposed to acidic or basic conditions.[8]

Causality Behind Experimental Choices: We will investigate the rate of hydrolysis under both acidic and basic conditions. The progress of the reaction will be monitored by titrating the liberated carboxylic acid (under acidic hydrolysis) or by quenching and analyzing the remaining ester (under basic hydrolysis).

Experimental Protocol: Comparative Rate of Ester Hydrolysis

  • Acidic Hydrolysis:

    • Prepare 1 M aqueous HCl solutions containing 0.1 M of each substrate.

    • Maintain the solutions at a constant temperature (e.g., 60 °C).

    • At timed intervals, withdraw aliquots and titrate with a standardized NaOH solution to determine the concentration of the carboxylic acid formed.

  • Basic Hydrolysis (Saponification):

    • Prepare 0.1 M aqueous NaOH solutions containing 0.05 M of each substrate.

    • Maintain the solutions at a constant temperature (e.g., 25 °C).

    • At timed intervals, quench aliquots with an excess of a standardized HCl solution.

    • Extract the remaining ester with a suitable organic solvent and quantify using gas chromatography (GC) with an internal standard.

Expected Results and Discussion:

The rate of hydrolysis is generally influenced by steric hindrance around the ester carbonyl and the electronic effects of nearby functional groups.

CompoundRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
Ethyl acetoacetateFasterFaster
Ethyl levulinateFastFast
Ethyl 7-methyl-4-oxooctanoateFastFast

Data presented is based on general principles of ester hydrolysis and is intended for comparative purposes.[8]

In this case, the electronic and steric environments around the ethyl ester group are quite similar for all three compounds. The ketone group in the gamma position is not expected to have a strong electronic influence on the distant ester carbonyl. Therefore, the rates of both acidic and basic hydrolysis are predicted to be comparable for Ethyl levulinate and Ethyl 7-methyl-4-oxooctanoate. Ethyl acetoacetate might show a slightly faster rate due to the electronic influence of the closer beta-keto group.

Summary of Comparative Reactivity

The following table summarizes the expected reactivity of Ethyl 7-methyl-4-oxooctanoate in comparison to the benchmark compounds.

Reactivity AspectEthyl acetoacetateEthyl levulinateEthyl 7-methyl-4-oxooctanoate
Enolate Formation Very Fast (α-proton pKa ~11)Slower (α-proton pKa ~20-25)Slower (α-proton pKa ~20-25)
Nucleophilic Addition N/AFastSlower (due to steric hindrance)
Ester Hydrolysis FasterFastFast

Conclusion

This guide provides a framework for benchmarking the reactivity of Ethyl 7-methyl-4-oxooctanoate. The key takeaways are:

  • As a gamma-keto ester , its α-protons are significantly less acidic than those of a β-keto ester like ethyl acetoacetate, requiring stronger bases for enolate formation.[2]

  • The ketone carbonyl in Ethyl 7-methyl-4-oxooctanoate is more sterically hindered than in the simpler gamma-keto ester, ethyl levulinate, leading to a reduced rate of nucleophilic addition.

  • The ester functionality is expected to exhibit a reactivity profile typical of a long-chain ethyl ester, with hydrolysis rates comparable to similar structures.

The experimental protocols outlined herein provide a robust methodology for quantitatively assessing these reactivity parameters. For researchers in drug development and chemical synthesis, a thorough understanding of these nuances is critical for the rational design of synthetic routes and the prediction of reaction outcomes when utilizing Ethyl 7-methyl-4-oxooctanoate and related long-chain keto esters.

References

  • Ethyl 7-methyl-4-oxooctanoate. PubChem. Available from: [Link].

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 7-methyl-4-oxooctanoate

As a Senior Application Scientist, I understand that handling bifunctional organic intermediates like Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) [1] requires more than just a cursory glance at a safety manual; it de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling bifunctional organic intermediates like Ethyl 7-methyl-4-oxooctanoate (CAS: 57753-64-7) [1] requires more than just a cursory glance at a safety manual; it demands a mechanistic understanding of the chemical's behavior.

Ethyl 7-methyl-4-oxooctanoate is an aliphatic keto-ester frequently utilized as a precursor in the synthesis of complex diols (e.g., 7-methyl-octan-1,4-diol) and nitrogenous heterocycles like pyrrolo-imidazolones[2][3]. Because it contains both ketone and ester functional groups, it presents specific permeation hazards that render standard laboratory personal protective equipment (PPE) inadequate.

This guide provides a self-validating, structurally rigorous protocol for the safe handling, operational workflow, and disposal of this compound, grounded in authoritative safety standards[4][5].

Mechanistic Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the causality behind the chemical's hazards:

  • Polymer Permeation (The "Trojan Horse" Effect): Oxygenated solvents, specifically ketones and esters, are highly lipophilic and act as aggressive plasticizers. They rapidly permeate, swell, and degrade standard nitrile and latex polymers[6][7]. Relying on standard nitrile gloves for prolonged contact gives a false sense of security, leading to transdermal exposure.

  • Volatility & Vapor Density: As a medium-chain keto-ester, it generates vapors that can accumulate in unventilated spaces, posing both an inhalation hazard and a localized flammability risk if exposed to ignition sources[4][8].

  • Ocular & Mucosal Irritation: Splashes can cause severe defatting of tissue and corneal damage.

Core Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, your PPE ensemble must be deliberately chosen. Below is the mandatory PPE matrix for handling Ethyl 7-methyl-4-oxooctanoate.

PPE CategoryRecommended EquipmentMechanistic Rationale (Causality)
Hand Protection Primary: Butyl rubber or PE/EVAL laminate (e.g., Silver Shield) gloves.Incidental: Nitrile (double-gloved, immediate removal upon splash).Ketones and esters rapidly permeate nitrile, causing polymer swelling and degradation. Butyl rubber provides a highly impermeable, sterically dense barrier to oxygenated solvents[6][9].
Eye/Face Protection ANSI Z87.1-certified chemical splash goggles. Add a full face shield for volumes >500 mL.Protects ocular mucosa from aerosolized droplets. Standard safety glasses lack orbital seals and are insufficient for liquid chemical transfer[4][8].
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) with knit cuffs; closed-toe, non-porous footwear.Mitigates dermal exposure and prevents ignition in the event of a static discharge. Knit cuffs prevent sleeve drag and accidental vessel tipping[4][8].
Respiratory Handled exclusively within a certified chemical fume hood (80-100 fpm face velocity).Engineering controls supersede PPE. Fume hoods capture volatile keto-ester vapors before they enter the worker's breathing zone[5][10].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when utilizing Ethyl 7-methyl-4-oxooctanoate in your synthesis workflows.

Step 1: Pre-Operational Readiness

  • Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm)[10].

  • Clear the workspace of incompatible materials (strong oxidizers, strong bases, and reducing agents like Lithium Aluminum Hydride, which vigorously react with esters/ketones)[2].

  • Don the PPE matrix outlined above.

Step 2: Chemical Transfer

  • Place the source bottle and the receiving vessel (e.g., addition funnel or round-bottom flask) inside secondary containment within the fume hood.

  • If transferring bulk volumes (>4 Liters), ensure all metal containers are properly grounded and bonded to prevent static discharge ignition.

  • Use a glass or PTFE syringe/pipette for volumetric transfer. Avoid polystyrene or standard plastic serological pipettes, which may degrade upon contact with the ester.

Step 3: Reaction Execution

  • Secure all glassware using three-prong clamps.

  • If the reaction is exothermic, ensure a cooling bath (e.g., ice/water or dry ice/acetone) is pre-staged beneath the reaction vessel.

  • Keep the fume hood sash positioned as low as possible (ideally below 18 inches) to provide a physical blast barrier during the reaction.

Step 4: Doffing and Decontamination

  • Seal all chemical containers before removing them from the hood.

  • Remove outer butyl gloves using the "beak method" (pulling the glove inside out) to trap residual chemical contamination inside the glove.

  • Wash hands immediately with soap and water[5].

Workflow Visualization

SafeHandlingWorkflow Start Initiate Handling Protocol RiskAssessment Hazard & Risk Assessment (Review SDS & Reactivity) Start->RiskAssessment PPEDonning Don Specific PPE (Butyl Gloves, FR Coat, Goggles) RiskAssessment->PPEDonning HoodVerification Verify Engineering Controls (Fume Hood at 80-100 fpm) PPEDonning->HoodVerification ChemicalTransfer Chemical Transfer (PTFE/Glass inside Secondary Containment) HoodVerification->ChemicalTransfer ReactionExecution Reaction Execution (Closed System / Low Sash) ChemicalTransfer->ReactionExecution WasteSegregation Waste Segregation (Halogen-Free Organics) ReactionExecution->WasteSegregation PPEDoffing Doff PPE & Wash Hands (Invert gloves to trap residue) WasteSegregation->PPEDoffing End Protocol Complete PPEDoffing->End

Figure 1: Standard Operating Workflow for Handling Ethyl 7-methyl-4-oxooctanoate.

Spill Response & Disposal Plan

In the event of a protocol breach resulting in a spill, immediate and structured action is required to prevent vapor accumulation and environmental contamination.

Spill Containment (Under 1 Liter):

  • Isolate: Alert personnel in the immediate vicinity and lower the fume hood sash if the spill is contained within it.

  • Protect: Ensure butyl rubber gloves and goggles are donned[9]. If the spill is outside the fume hood, a NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges is required.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Never use combustible absorbents like sawdust or paper towels for oxygenated solvents.

  • Collect: Use a non-sparking scoop to collect the saturated absorbent and place it into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

Waste Disposal:

  • Classification: Ethyl 7-methyl-4-oxooctanoate waste must be strictly segregated into Halogen-Free Organic Waste streams.

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the primary hazard (Flammable/Irritant), and the accumulation start date, strictly adhering to OSHA standard 29 CFR 1910.1450 guidelines[5][11].

References

  • MolAid (n.d.). Synthesis of saturated primary-secondary gamma-glycols (7-Methyl-octan-1,4-diol). MolAid Chemical Database. Available at:[Link]

  • MolAid (n.d.). Synthesis and 13C NMR spectra of 5-alkyl-1,4-diaza- and 5-alkyl-1-aza-4-oxabicyclo. MolAid Chemical Database. Available at: [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

  • Ansell Occupational Healthcare (n.d.). Chemical Resistance Guide (8th Edition) - Permeation & Degradation Data for Esters and Ketones. Columbia University Environmental Health & Safety. Available at:[Link]

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